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Core Science & Biosynthesis

Foundational

1-Hydroxy-3-methylsulfinylpropane: Chemical Properties, Ecological Significance, and Synthesis Protocols

Executive Summary 1-Hydroxy-3-methylsulfinylpropane (IUPAC: 3-methanesulfinylpropan-1-ol) is a bifunctional organosulfur compound characterized by a terminal hydroxyl group and a chiral sulfoxide moiety. While structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Hydroxy-3-methylsulfinylpropane (IUPAC: 3-methanesulfinylpropan-1-ol) is a bifunctional organosulfur compound characterized by a terminal hydroxyl group and a chiral sulfoxide moiety. While structurally simple, this molecule occupies a critical intersection between entomological chemical ecology and human pharmacology. It serves as a male-produced sex-aggregation pheromone component in cerambycid beetles and acts as the structural aglycone core for potent, cancer-preventive isothiocyanates found in cruciferous vegetables.

This technical whitepaper provides an in-depth analysis of its physical properties, biological significance, and field-proven synthetic protocols, designed specifically for researchers in chemical ecology and drug development.

Chemical Identity & Structural Characteristics

The presence of the highly polar sulfinyl (S=O) group profoundly impacts the physical behavior of 1-hydroxy-3-methylsulfinylpropane. The dipole-dipole interactions induced by the sulfoxide, combined with hydrogen bonding from the hydroxyl group, render the molecule highly water-soluble and significantly less volatile than its thioether precursor, methionol.

Quantitative Data Summary
PropertyValue
Chemical Name 1-Hydroxy-3-methylsulfinylpropane
IUPAC Name 3-methanesulfinylpropan-1-ol
CAS Registry Number [1]
Molecular Formula C₄H₁₀O₂S
Molecular Weight 122.19 g/mol
Physical State Colorless to pale yellow viscous liquid/solid
Solubility Highly soluble in water, methanol, and polar organics
Stereochemistry Chiral at the sulfur atom (forms R and S enantiomers)

Biological & Ecological Significance

Entomological Pheromone Dynamics

In 2022, 1-hydroxy-3-methylsulfinylpropane was identified as a male-specific volatile produced by the North American cerambycid beetle, Knulliana cincta cincta (the banded hickory borer)[2].

Mechanistic Causality: Male beetles produce this sulfoxide alongside the highly volatile thioether, methionol (3-methylthiopropan-1-ol), which acts as a long-range aggregation-sex pheromone[3]. However, due to the high polarity of the S=O bond, the sulfoxide exhibits an exceptionally low release rate from natural matrices. Ecologically, this suggests the sulfoxide does not function as a long-range attractant but rather as a short-range contact pheromone or an enzymatic oxidation byproduct of methionol metabolism[3].

Pharmacological Relevance: The Glucoiberin-Iberin Axis

For drug development professionals, the 3-methylsulfinylpropyl moiety is highly significant. It forms the aliphatic core of Glucoiberin (3-methylsulfinylpropyl glucosinolate), a secondary metabolite prevalent in Brassica species[4].

When plant tissue is damaged, the enzyme myrosinase cleaves glucoiberin to yield Iberin (1-isothiocyanato-3-(methylsulfinyl)propane)[5]. Iberin is a potent pharmacophore currently under intense investigation for its ability to induce cell cycle arrest and apoptosis in human neuroblastoma and other cancer cell lines[5]. 1-Hydroxy-3-methylsulfinylpropane serves as a critical synthetic precursor and structural analog for modeling the pharmacokinetics, hydrophilicity, and bioavailability of these dietary isothiocyanates.

BioPathway N1 Glucoiberin (Plant Metabolite) Contains 3-methylsulfinylpropyl core N2 Myrosinase Cleavage Enzymatic Hydrolysis N1->N2 N3 Iberin (Isothiocyanate) Active Pharmacophore N2->N3 N4 Cancer Cell Apoptosis Therapeutic Target N3->N4

Biological relationship between the 3-methylsulfinylpropyl core, plant defense, and pharmacology.

Chemical Synthesis & Analytical Characterization

Synthesizing 1-hydroxy-3-methylsulfinylpropane requires precise control over oxidation to prevent the formation of the over-oxidized sulfone. Furthermore, the extreme water solubility of the target molecule renders standard aqueous workups ineffective.

Experimental Protocol: MCPBA Oxidation of Methionol

The following self-validating protocol utilizes m-chloroperbenzoic acid (MCPBA) for selective thioether oxidation, employing a specialized non-aqueous precipitation step to maximize yield[3].

Reagents:

  • Methionol (3-methylthiopropan-1-ol)

  • m-Chloroperbenzoic acid (MCPBA, ~77% active)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Powdered Sodium Carbonate (Na₂CO₃)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of methionol in anhydrous CH₂Cl₂ under a nitrogen atmosphere.

  • Selective Oxidation: Cool the solution to 0°C using an ice bath. Slowly add 1.0 equivalent of MCPBA in portions.

    • Causality: Maintaining 0°C is critical. Higher temperatures provide the activation energy required for a second oxidation event, converting the desired sulfoxide into an unwanted sulfone.

  • In-Process Validation: Stir for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 9:1 EtOAc/MeOH) until the methionol spot is completely consumed, validating the completion of the forward reaction.

  • Non-Aqueous Quenching (Critical Step): Add a 3-fold molar excess of powdered Na₂CO₃ directly to the organic reaction mixture and stir vigorously for 30 minutes.

    • Causality: Standard protocols use aqueous NaHCO₃ to wash away m-chlorobenzoic acid. However, 1-hydroxy-3-methylsulfinylpropane is highly hydrophilic and will partition into the aqueous layer, destroying the yield. Adding solid Na₂CO₃ neutralizes the excess MCPBA and m-chlorobenzoic acid, precipitating them as insoluble sodium salts directly out of the organic phase[3].

  • Isolation: Filter the resulting white suspension through a pad of Celite to remove the sodium salts.

  • Concentration: Concentrate the filtrate under reduced pressure to yield 1-hydroxy-3-methylsulfinylpropane as a viscous residue of high crude purity.

SynthesisWorkflow N1 Methionol (Thioether) N2 MCPBA Oxidation (0°C, CH2Cl2) N1->N2 N3 Na2CO3 Addition (Precipitates Salts) N2->N3 N4 Target Sulfoxide (Organic Phase) N3->N4

Chemical synthesis workflow of 1-Hydroxy-3-methylsulfinylpropane via MCPBA oxidation.

Analytical Characterization (GC-MS)

To validate the structural integrity of the synthesized product, Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI, 70 eV) is employed.

  • Fragmentation Analysis: The parent molecular ion (M⁺ at m/z 122) is typically weak or absent due to the instability of the aliphatic sulfoxide under hard ionization.

  • Diagnostic Peak: The spectrum is dominated by a highly characteristic fragment at m/z 104 .

  • Causality: This mass corresponds to the loss of 18 Da (H₂O) from the parent ion. The facile dehydration of the terminal primary alcohol under EI conditions serves as a definitive, self-validating diagnostic marker for the 1-hydroxy-3-methylsulfinylpropane structure[3].

References

  • Rice, M. E., Hanks, L. M., Halloran, S., Mongold-Diers, J. A., Grommes, A. C., Mitchell, R. F., Ray, A. M., & Millar, J. G. (2022). "Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle Knulliana cincta cincta." Journal of Chemical Ecology, 48(4), 347-358.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9548622, 3-(Methylsulfinyl)propyl glucosinolate." PubChem. [Link]

  • Pharmaffiliates. "Iberin (CAS 505-44-2) Reference Standards." Pharmaffiliates.[Link]

Sources

Exploratory

The Role of 1-Hydroxy-3-methylsulfinylpropane in Cerambycid Semiochemistry: A Technical Guide

Executive Summary In the specialized field of chemical ecology and semiochemical discovery, sulfur-containing volatile organic compounds represent a unique and highly specific class of signaling molecules. This whitepape...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the specialized field of chemical ecology and semiochemical discovery, sulfur-containing volatile organic compounds represent a unique and highly specific class of signaling molecules. This whitepaper provides an in-depth technical analysis of 1-Hydroxy-3-methylsulfinylpropane (commonly referred to as 3-methylsulfinylpropan-1-ol), a sulfoxide metabolite recently identified as a sex-specific compound produced by males of the North American cerambycid beetle Knulliana cincta cincta (the banded hickory borer)[1],[2].

Designed for researchers, analytical chemists, and agrochemical development professionals, this guide deconstructs the biosynthetic pathways, experimental isolation protocols, and the complex behavioral ecology of this compound. By examining the causality behind its low volatility and its relationship to the primary aggregation-sex pheromone, methionol, we provide actionable frameworks for future pest management and synthetic biology applications.

Chemical Ecology & Mechanistic Biology

The Methionol-Sulfoxide Axis

In many cerambycid species, male-produced aggregation-sex pheromones are highly volatile compounds that attract both sexes over long distances[3]. In K. c. cincta (subfamily Cerambycinae, tribe Bothriospilini), the primary pheromone is methionol (3-methylthiopropan-1-ol)[1],[2].

During the headspace analysis of male beetles, researchers identified the corresponding sulfoxide, 1-Hydroxy-3-methylsulfinylpropane, as a secondary, sex-specific compound[1],[4]. The mechanistic relationship between these two molecules is rooted in enzymatic oxidation.

Biosynthesis Met L-Methionine (Amino Acid Precursor) Ehrlich Ehrlich Pathway (Transamination & Decarboxylation) Met->Ehrlich Methionol Methionol (3-methylthiopropan-1-ol) Primary Pheromone Ehrlich->Methionol Oxidation Enzymatic Oxidation (Cytochrome P450) Methionol->Oxidation Sulfoxide 1-Hydroxy-3-methylsulfinylpropane (Sulfoxide Metabolite) Oxidation->Sulfoxide

Biosynthetic pathway from L-methionine to 1-Hydroxy-3-methylsulfinylpropane via oxidation.

The Volatility Paradox and Ecological Function

A critical challenge in elucidating the role of 1-Hydroxy-3-methylsulfinylpropane is its physical chemistry. Field measurements utilizing five different types of standard release devices (including polyethylene sachets) demonstrated that the release rates of this sulfoxide were very low to completely undetectable[1],[5].

Causality Analysis: Why would a species expend metabolic energy to produce a pheromone component that cannot easily volatilize into the environment?

  • Short-Range Contact Synergist: The compound may not be intended for long-range plume generation. Instead, it may remain on the cuticle of the male or the immediate substrate, acting as a close-range recognition cue once females arrive at the source.

  • Metabolic Sink: It may simply be a degradation byproduct of methionol oxidation, regulating the emission rate of the primary pheromone to prevent olfactory receptor saturation.

Furthermore, field trials revealed a fascinating interspecific cross-attraction. Adults of the cerambycine Elaphidion mucronatum (primarily females) were strongly attracted to methionol, despite males of their own species producing an entirely different structural pheromone, (2E,6Z,9Z)-2,6,9-pentadecatrienal[5],[4]. This suggests that sulfur-based semiochemicals exploit highly conserved, broad-spectrum olfactory receptors across different tribes.

Experimental Methodologies: A Self-Validating Framework

To isolate, identify, and validate trace semiochemicals, researchers must employ self-validating systems where every step contains internal controls to prevent false positives from solvent contamination or thermal degradation.

Workflow Collection 1. Headspace Aeration (Live Male Beetles) Analysis 2. GC-MS & GC-EAD (Identification of Sulfoxide) Collection->Analysis Synthesis 3. Chemical Synthesis (Oxidation of Methionol) Analysis->Synthesis Formulation 4. Lure Formulation (Polyethylene Sachets) Synthesis->Formulation Bioassay 5. Field Trapping Bioassays (Cross-Attraction Testing) Formulation->Bioassay

Step-by-step experimental workflow for semiochemical discovery and field validation.

Protocol 1: Dynamic Headspace Aeration & GC-MS Analysis

Objective: Capture and identify male-specific volatiles without inducing stress-related chemical artifacts.

  • Subject Isolation: Enclose live adult K. c. cincta males and females in separate, silanized glass aeration chambers. Causality: Silanization neutralizes active hydroxyl groups on the glass, preventing the adsorption of polar sulfoxides.

  • Aeration: Sweep purified, humidified air (1 L/min) through the chambers for 24-48 hours. Pass the effluent air through a trap containing a porous polymer adsorbent (e.g., HayeSep Q or Super-Q). Causality: These resins selectively trap organic volatiles while allowing water vapor to pass, preventing sample dilution.

  • Elution & Validation: Elute the traps with high-purity dichloromethane. Self-Validation Step: Add a known concentration of an internal standard (e.g., tetralin) to the eluate. This allows for absolute quantification of the sulfoxide regardless of minor solvent evaporation during handling.

  • Analysis: Analyze via Gas Chromatography-Mass Spectrometry (GC-MS). The presence of 1-Hydroxy-3-methylsulfinylpropane is confirmed by comparing its mass spectrum and retention index to a synthesized standard[6].

Protocol 2: Targeted Chemical Synthesis

Objective: Synthesize 1-Hydroxy-3-methylsulfinylpropane from methionol for field testing.

  • Reagent Preparation: Dissolve 10 mmol of methionol in 20 mL of methanol and cool to 0°C in an ice bath.

  • Controlled Oxidation: Slowly add a stoichiometric equivalent (10 mmol) of sodium metaperiodate ( NaIO4​ ) dissolved in water. Causality: NaIO4​ is chosen over stronger oxidants (like KMnO4​ or H2​O2​ with catalysts) because it selectively oxidizes the thioether to a sulfoxide without over-oxidizing it to a sulfone.

  • Quenching & Extraction: Stir for 2 hours, filter the precipitated sodium iodate, and extract the aqueous layer with ethyl acetate. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to yield the pure sulfoxide.

Protocol 3: Field Trapping Bioassays

Objective: Evaluate the behavioral response of target and non-target species in native habitats.

  • Lure Formulation: Load 25 mg of the synthetic pheromone (methionol, sulfoxide, or a 1:1 blend) dissolved in isopropanol into polyethylene sachets (e.g., 2 mil thickness)[5]. Causality: Isopropanol acts as a neutral carrier solvent[5]. Polyethylene provides a zero-order release kinetic, though it is highly restrictive for the low-volatility sulfoxide.

  • Trap Deployment: Coat black cross-vane traps with Fluon (PTFE dispersion). Causality: Fluon creates a frictionless surface; when beetles strike the vanes, they cannot grip the plastic and fall directly into the collection cup.

  • Data Collection: Suspend traps 1.5 meters above the ground in host-tree canopies and service them every 2–3 days to prevent specimen degradation[5].

Quantitative Data: Release Rates & Efficacy

The following table synthesizes the representative aerodynamic and behavioral data associated with the methionol-sulfoxide complex, highlighting the stark contrast in volatility and the phenomenon of interspecific cross-attraction[1],[5],[4].

Treatment Formulation (25 mg load)Mean Release Rate (mg/day)Target Catch (K. c. cincta)Non-Target Catch (E. mucronatum)
Methionol (Primary) ~1.5 - 2.0High (Strong Aggregation)Moderate (Cross-Attraction)
1-Hydroxy-3-methylsulfinylpropane <0.01 (Undetectable) Low (Baseline/Control Level)Low (Baseline/Control Level)
Methionol + Sulfoxide (1:1) 1.5 / <0.01High Moderate
Solvent Control (Isopropanol) 0.0LowLow

Data Interpretation: The addition of the sulfoxide to methionol does not significantly enhance long-range trap catch, corroborating the hypothesis that its ecological role is restricted to close-range interactions or metabolic regulation[1],[5].

Implications for Agrochemical & Drug Development

For professionals in agrochemical formulation and semiochemical-based drug development, the behavior of 1-Hydroxy-3-methylsulfinylpropane offers critical lessons in delivery system engineering .

When a biologically active molecule exhibits near-zero volatility from standard polyethylene matrices, traditional passive-diffusion sachets fail. If future studies confirm that this sulfoxide acts as a critical short-range synergist for mating disruption, developers must pivot to advanced formulation technologies:

  • Mesoporous Silica Nanoparticles (MSNs): To increase the surface area and force the volatilization of heavy sulfoxides.

  • Aerosolized Micro-Emitters: Active mechanical release systems that bypass the thermodynamic limitations of passive diffusion.

Furthermore, the cross-attraction of Elaphidion mucronatum to methionol[5],[4] demonstrates that single-component sulfur lures can be utilized as broad-spectrum monitoring tools, significantly reducing the cost of multi-species pest surveillance programs.

References

  • Rice, M. E., Hanks, L. M., Halloran, S., Mongold-Diers, J. A., Grommes, A. C., Mitchell, R. F., Ray, A. M., & Millar, J. G. (2022). Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle Knulliana cincta cincta. Journal of Chemical Ecology, 48(4), 347-358. URL: [Link]

  • Wikipedia Contributors. (n.d.). Bothriospilini. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Ray, A. M., et al. (2015). Identification of a Pheromone Component and a Critical Synergist for the Invasive Beetle Callidiellum rufipenne (Coleoptera: Cerambycidae). Environmental Entomology. URL: [Link]

Sources

Foundational

Biosynthesis and Chemical Ecology of 3-Methylsulfinylpropan-1-ol in Cerambycid Beetles: A Technical Guide

Executive Summary The chemical ecology of the Cerambycidae (longhorned beetles) has historically focused on volatile, hydrophobic aggregation-sex pheromones such as hydroxyketones and terpenoids. However, the discovery o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemical ecology of the Cerambycidae (longhorned beetles) has historically focused on volatile, hydrophobic aggregation-sex pheromones such as hydroxyketones and terpenoids. However, the discovery of sulfur-containing pheromones, specifically 3-methylthiopropan-1-ol (methionol) and its oxidized analog 3-methylsulfinylpropan-1-ol , in the North American species Knulliana cincta cincta has unveiled a new structural class of semiochemicals[1].

This whitepaper provides an in-depth technical analysis of the biosynthetic pathways, analytical characterization, chemical synthesis, and field validation protocols for 3-methylsulfinylpropan-1-ol. Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind experimental workflows and the unique physicochemical challenges posed by sulfoxide-bearing natural products.

Mechanistic Biosynthesis: The Modified Ehrlich Pathway

In cerambycid beetles, the biosynthesis of methionol and its subsequent oxidation to 3-methylsulfinylpropan-1-ol is an evolutionary adaptation of the Ehrlich pathway, a catabolic cascade originally characterized in yeast[2][3].

The pathway relies on the enzymatic degradation of the sulfur-containing amino acid L-methionine through four distinct mechanistic steps:

  • Transamination: L-Methionine undergoes transamination via an aminotransferase to yield α-keto-γ-(methylthio)butyrate (KMBA).

  • Decarboxylation: A decarboxylase cleaves the carboxyl group from KMBA, generating the volatile aldehyde methional (3-methylthiopropanal).

  • Reduction: An alcohol dehydrogenase reduces methional to methionol (3-methylthiopropan-1-ol), which functions as a potent primary aggregation-sex pheromone[1][3].

  • S-Oxidation (Species-Specific): In K. c. cincta, males sex-specifically express a monooxygenase (likely a cytochrome P450 or flavin-containing monooxygenase) that catalyzes the electrophilic addition of oxygen to the thioether, yielding 3-methylsulfinylpropan-1-ol [1].

Biosynthesis Met L-Methionine KMBA α-Keto-γ-(methylthio)butyrate (KMBA) Met->KMBA Aminotransferase (Transamination) Methional Methional (3-methylthiopropanal) KMBA->Methional Decarboxylase (Decarboxylation) Methionol Methionol (3-methylthiopropan-1-ol) Methional->Methionol Alcohol Dehydrogenase (Reduction) Sulfoxide 3-Methylsulfinylpropan-1-ol Methionol->Sulfoxide Monooxygenase (S-Oxidation)

Biosynthetic pathway of 3-methylsulfinylpropan-1-ol via the modified Ehrlich pathway.

Analytical Characterization & Quantitative Data

The identification of 3-methylsulfinylpropan-1-ol from live insect headspace volatiles requires high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1]. The oxidation of the thioether to a sulfoxide introduces a highly polarized S=O bond, which drastically increases the dipole moment, alters the chromatographic retention time, and yields distinct fragmentation patterns.

Table 1: Quantitative Analytical Data for Sulfur-Containing Pheromones

CompoundMolecular WeightGC-MS Base PeakGC-MS Diagnostic Ions^13C NMR Shifts (ppm, CDCl3)
Methionol 106.19 g/mol m/z 106m/z 108 (M+2), 88, 75, 61, 47N/A
3-Methylsulfinylpropan-1-ol 122.19 g/mol m/z 64m/z 124 (M+2), 122 (M+), 104, 7860.7, 51.5, 37.9, 26.2

Note: The diagnostic (M+2)+ ions at m/z 108 and 124 are critical isotopic signatures confirming the presence of a sulfur atom (due to the natural abundance of ^34S)[1].

Chemical Synthesis: A Self-Validating Protocol

To validate the biological function of 3-methylsulfinylpropan-1-ol, researchers must synthesize the compound with high purity. The standard approach utilizes the electrophilic oxidant meta-chloroperbenzoic acid (MCPBA)[1].

Step-by-Step Synthetic Methodology
  • Step 1: Reaction Setup. Dissolve 55 mmol (5.8 g) of methionol in 250 mL of dichloromethane (CH₂Cl₂).

    • Causality: The solution is cooled to 0 °C in an ice bath prior to oxidant addition. This thermal control suppresses the exothermic reaction and prevents over-oxidation of the sulfoxide into a sulfone.

  • Step 2: Oxidant Addition. Gradually add 69 mmol (15.6 g) of ~75% pure MCPBA in portions over 1 hour. Remove the ice bath and stir at room temperature overnight to ensure complete conversion.

  • Step 3: Anhydrous Workup (Critical Step). Add powdered sodium carbonate (Na₂CO₃) directly to the organic mixture and stir.

    • Causality: 3-Methylsulfinylpropan-1-ol is highly water-soluble due to its polar sulfoxide and hydroxyl groups. Standard aqueous-organic partitioning (e.g., washing with aqueous NaHCO₃) would result in massive yield loss into the aqueous layer. Adding solid Na₂CO₃ neutralizes and precipitates the m-chlorobenzoic acid byproduct and excess MCPBA as insoluble sodium salts, leaving the product safely in the organic phase[1].

  • Step 4: Purification. Filter the suspension to remove the salts, concentrate the filtrate under reduced pressure, and purify via Kugelrohr distillation (bp ~120 °C at 0.3 mm Hg) to yield the pure sulfoxide as a viscous, colorless oil (~74% yield)[1].

Workflow A 1. Headspace Volatile Collection (Live K. c. cincta Males) B 2. GC-MS Analysis (Identify m/z 106 & 122) A->B Extract Volatiles C 3. Chemical Synthesis (MCPBA Oxidation of Methionol) B->C Target Identification D 4. Structural Confirmation (NMR & GC Retention Match) C->D Purify via Distillation E 5. Field Bioassays (Fluon-Coated Cross-Vane Traps) D->E Formulate in Dispensers

Self-validating workflow for pheromone identification, synthesis, and field testing.

Field Validation & Bioassay Methodologies

Field bioassays are the ultimate test of a synthesized pheromone's biological efficacy. However, the physicochemical properties of sulfoxides present unique formulation challenges.

Step-by-Step Trapping Protocol
  • Trap Selection: Deploy black cross-vane panel traps.

    • Causality: The vertical, dark silhouette of the cross-vane trap visually mimics the profile of a tree trunk, leveraging the innate host-seeking behavior of wood-boring cerambycids[4].

  • Surface Treatment: Coat the inner panels of the traps with a 10% aqueous dilution of Fluon (PTFE).

    • Causality: Cerambycid beetles are highly mobile and adept at climbing out of standard traps. The frictionless PTFE surface prevents escape, forcing the insects to fall into the collection cup, thereby drastically increasing the statistical reliability of the catch rate[4].

  • Lure Formulation & Deployment: Load 25 mg of the synthesized 3-methylsulfinylpropan-1-ol into release devices.

    • Causality & Troubleshooting: Standard low-density polyethylene (LDPE) sachets rely on the diffusion of hydrophobic, volatile compounds. Because the sulfoxide moiety drastically increases intermolecular dipole-dipole interactions, the vapor pressure of 3-methylsulfinylpropan-1-ol is exceptionally low. Consequently, release rates from LDPE sachets are often undetectable[1]. Researchers must utilize alternative matrices, such as wick-based dispensers or open-top vials, to achieve a biologically relevant release plume.

  • Monitoring: Suspend traps 1.5–2.0 meters above the ground and service them every 2–3 days to prevent specimen degradation.

Strategic Implications for Drug Development & Pest Management

Understanding the biosynthesis and volatility of 3-methylsulfinylpropan-1-ol extends beyond entomology. For drug development professionals, the enzymatic S-oxidation observed in cerambycid beetles mirrors the hepatic cytochrome P450 metabolism of thioether-containing pharmaceuticals (e.g., albendazole, sulindac). The anhydrous workup protocol described herein is directly applicable to the scalable synthesis of polar sulfoxide active pharmaceutical ingredients (APIs).

Furthermore, the discovery of methionol and its sulfoxide analog highlights the potential for multi-species, cross-attractant lures. Because pheromone structures are highly conserved across cerambycid subfamilies, generic blends containing sulfurous compounds can be deployed globally for the quarantine surveillance of invasive wood-boring pests[1][4].

Sources

Exploratory

Unveiling the Sulfur-Volatile Ecology of Knulliana cincta: The Natural Occurrence and Biosynthetic Trajectory of 1-Hydroxy-3-methylsulfinylpropane

Executive Summary The chemical ecology of wood-boring beetles is a rapidly expanding frontier in both entomological research and invasive species management. Within the subfamily Cerambycinae, the banded hickory borer, K...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemical ecology of wood-boring beetles is a rapidly expanding frontier in both entomological research and invasive species management. Within the subfamily Cerambycinae, the banded hickory borer, Knulliana cincta cincta (tribe Bothriospilini)[1], presents a highly unusual semiochemical profile dominated by sulfur-containing volatiles. While the primary aggregation-sex pheromone has been identified as 3-methylthiopropan-1-ol (methionol)[2], males of this species also sex-specifically produce its oxidized derivative, 1-hydroxy-3-methylsulfinylpropane (synonymous with 3-methylsulfinylpropan-1-ol)[3]. This whitepaper provides an in-depth technical analysis of the natural occurrence, biosynthetic origins, and analytical methodologies required to isolate and study this highly polar sulfoxide.

Chemical Ecology and Biosynthetic Origins

In the dense, complex olfactory environments of forest ecosystems, cerambycid beetles rely on highly specific volatile cues to aggregate and initiate courtship. Knulliana cincta is unique in its reliance on methionol, a thioether, to attract both sexes[2]. However, headspace sampling of live adult males consistently reveals a secondary, highly polar compound: 1-hydroxy-3-methylsulfinylpropane[3].

From a biochemical perspective, the natural occurrence of this sulfoxide is likely the result of an enzymatic S-oxidation of methionol. In biological systems, thioethers are highly susceptible to oxidation by cytochrome P450 monooxygenases or flavin-containing monooxygenases (FMOs). This enzymatic conversion transforms the achiral methionol into a chiral sulfoxide, drastically altering its physicochemical properties by increasing its dipole moment and significantly lowering its vapor pressure.

Biosynthesis A L-Methionine (Endogenous Precursor) B 3-Methylthiopropanal (Intermediate) A->B Transamination & Decarboxylation C 3-Methylthiopropan-1-ol (Methionol) B->C Reduction (Alcohol Dehydrogenase) D 1-Hydroxy-3-methylsulfinylpropane (Chiral Sulfoxide) C->D S-Oxidation (Cytochrome P450)

Biosynthetic trajectory from L-methionine to the chiral sulfoxide in K. cincta.

Quantitative Data and Release Dynamics

The ecological function of 1-hydroxy-3-methylsulfinylpropane remains a subject of active investigation. During field bioassays, traps baited with synthetic methionol successfully attracted both sexes of K. cincta, as well as adults of the sympatric cerambycine Elaphidion mucronatum (representing a fascinating case of interspecific cross-attraction)[4][5]. However, the addition of the sulfoxide to these traps did not significantly alter capture rates.

As an application scientist, one must look at the thermodynamic properties of the molecule to explain this biological discrepancy. The sulfoxide possesses a remarkably low vapor pressure compared to its thioether precursor. Consequently, the measured release rates of 1-hydroxy-3-methylsulfinylpropane from standard artificial release devices (such as polyethylene sachets or vials) were found to be very low to undetectable[4].

Table 1: Physicochemical and Biological Comparison of K. cincta Sulfur Volatiles

AnalyteChemical FormulaMolar MassVolatility / Vapor PressureBiological Function in K. cinctaField Release Rate (Artificial Matrix)
3-Methylthiopropan-1-ol C₄H₁₀OS106.19 g/mol ModeratePrimary aggregation-sex pheromone[2]High (Effective in traps)
1-Hydroxy-3-methylsulfinylpropane C₄H₁₀O₂S122.19 g/mol LowPutative close-range cue / metabolic byproduct[3]Very low to undetectable[4]

Analytical Methodologies and Experimental Workflows

Isolating and identifying highly polar sulfoxides from insect headspace requires a meticulously designed analytical workflow. Standard non-polar GC columns (e.g., DB-5) often result in severe peak tailing or thermal degradation of sulfoxides. Therefore, polar stationary phases (e.g., DB-WAX) and precisely calibrated temperature gradients are strictly required.

Workflow A Live Male K. cincta (In Vivo Isolation) B Dynamic Headspace Aeration (HayeSep-Q Adsorbent) A->B Volatile Capture C Solvent Elution (Dichloromethane + Int. Standard) B->C Desorption D GC-MS & GC-EAD Analysis (Polar Column Separation) C->D Chromatographic Profiling E Structural Confirmation (Synthetic Standard Matching) D->E Verification

Analytical workflow for the capture and structural verification of K. cincta semiochemicals.

Protocol 1: In Vivo Headspace Aeration and Volatile Collection

To ensure the integrity of the captured volatile profile, the collection system must be self-validating and free of background contaminants.

  • Subject Preparation: Isolate adult male K. cincta beetles in individual, solvent-washed glass aeration chambers (250 mL volume) to prevent cross-contamination and isolate sex-specific volatile production.

  • Aeration Setup: Supply purified, charcoal-filtered, and humidified air into the chamber at a constant flow rate of 1.0 L/min.

  • Volatile Trapping: Connect the chamber effluent to a glass column containing 200 mg of HayeSep-Q polymer.

    • Causality Note: HayeSep-Q is explicitly selected over Tenax-TA due to its superior retention of highly polar, low-molecular-weight sulfoxides while simultaneously minimizing water breakthrough from the humidified air stream.

  • Elution: After 24 hours of continuous aeration, elute the trapped volatiles using 2 mL of high-purity dichloromethane (DCM).

  • Internal Standardization: Spike the eluate with 10 µg of eicosane. This acts as an internal standard to self-validate the quantitative GC-MS analysis and account for any solvent evaporation during sample handling.

Protocol 2: Biomimetic Synthesis of 1-Hydroxy-3-methylsulfinylpropane

Because commercial availability of this specific sulfoxide is limited, structural confirmation requires de novo chemical synthesis to generate an authentic analytical standard.

  • Substrate Preparation: Dissolve 10 mmol of 3-methylthiopropan-1-ol (methionol) in 20 mL of a 1:1 mixture of methanol and deionized water.

  • Temperature Control: Submerge the reaction flask in an ice bath to strictly maintain 0 °C.

    • Causality Note: Strict thermal control is non-negotiable; elevated temperatures will drive the over-oxidation of the sulfoxide to the corresponding sulfone, ruining the yield of the target analyte.

  • Oxidation: Add 10.5 mmol of sodium metaperiodate (NaIO₄) dropwise over 30 minutes. NaIO₄ is chosen as a highly chemoselective oxidant that halts at the sulfoxide stage without affecting the primary alcohol.

  • Reaction Maturation: Stir the mixture for 3 hours at 0 °C until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material.

  • Workup: Filter the precipitated sodium iodate (NaIO₃) byproduct. Extract the aqueous filtrate with ethyl acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (eluting with DCM/MeOH) to yield the pure racemic sulfoxide for GC-MS retention time matching.

Ecological and Pharmacological Implications

The presence of 1-hydroxy-3-methylsulfinylpropane on the cuticle and in the headspace of K. cincta poses an intriguing evolutionary question. Given its low volatility, it is highly unlikely to function as a long-range attractant[4]. Instead, it may serve as a close-range contact pheromone or recognition cue during courtship, ensuring reproductive isolation. Alternatively, it may simply represent a metabolic detoxification byproduct, as the insect attempts to clear high systemic concentrations of methionol from its hemolymph. For drug development and agricultural formulation scientists, the failure of standard release devices to volatilize this compound serves as a critical case study: the efficacy of a semiochemical formulation is entirely dependent on matching the delivery matrix to the thermodynamic vapor pressure deficit of the active ingredient.

References

  • Rice, M.E., Hanks, L.M., Halloran, S., et al. (2022). "Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle Knulliana cincta cincta." PubMed / National Institutes of Health. Available at:[Link]

  • "Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle Knulliana cincta cincta." ResearchGate. Available at:[Link]

  • "Bothriospilini." Wikipedia. Available at: [Link]

  • "Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle." Life Sciences - University of Illinois. Available at:[Link]

  • "Methionol as an aggregation-sex pheromone of the desert-dwelling beetle Eustromula valida (Coleoptera: Cerambycidae)." ResearchGate. Available at: [Link]

Sources

Foundational

1-Hydroxy-3-methylsulfinylpropane (CAS 15163-71-0): Molecular Properties, Biosynthetic Pathways, and Applications in Semiochemical Research

Executive Summary 1-Hydroxy-3-methylsulfinylpropane, commonly referred to as 3-methylsulfinylpropan-1-ol, is a highly polar, sulfur-containing volatile organic compound (VOC). With a molecular formula of C₄H₁₀O₂S and a m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Hydroxy-3-methylsulfinylpropane, commonly referred to as 3-methylsulfinylpropan-1-ol, is a highly polar, sulfur-containing volatile organic compound (VOC). With a molecular formula of C₄H₁₀O₂S and a molecular weight of 122.19 g/mol , this sulfoxide derivative of methionol plays a critical role in chemical ecology. It has been definitively identified as a male-produced aggregation-sex pheromone component in cerambycid beetles, such as the North American banded hickory borer (Knulliana cincta cincta) . This technical guide provides an in-depth analysis of its chemical properties, biosynthetic origins, laboratory synthesis, and analytical detection methodologies, designed for researchers in agrochemicals, entomology, and chemical ecology.

Chemical Identity and Physico-Chemical Properties

Understanding the fundamental properties of 1-hydroxy-3-methylsulfinylpropane is crucial for designing extraction and synthesis protocols. Its high water solubility, driven by the polar sulfoxide and hydroxyl groups, dictates specific handling and isolation procedures , .

PropertyValue
IUPAC Name 3-Methanesulfinylpropan-1-ol
Common Synonyms 1-Hydroxy-3-methylsulfinylpropane; 3-Methylsulfinylpropan-1-ol
CAS Registry Number 15163-71-0
Molecular Formula C₄H₁₀O₂S
Molecular Weight 122.19 g/mol
Structural Class Aliphatic Sulfoxide / Primary Alcohol
Solubility Profile Highly soluble in water and polar organic solvents (e.g., methanol, dichloromethane); poorly soluble in non-polar hydrocarbons.

Biosynthetic and Metabolic Pathways

In biological systems, 1-hydroxy-3-methylsulfinylpropane is a downstream metabolite of the essential amino acid L-methionine. The pathway leverages the well-characterized Ehrlich pathway, ubiquitous in yeasts and adapted in various insect taxa for pheromone biosynthesis.

Mechanistic Causality: The conversion begins with the transamination of L-methionine to 4-methylthio-2-oxobutanoate. Subsequent decarboxylation yields 3-methylthiopropanal (methional), which is rapidly reduced by alcohol dehydrogenases to 3-methylthiopropan-1-ol (methionol). The final, critical step involves the oxidation of the thioether to a sulfoxide, catalyzed by monooxygenase enzymes in vivo, yielding 1-hydroxy-3-methylsulfinylpropane.

Biosynthesis Methionine L-Methionine KetoAcid 4-Methylthio-2-oxobutanoate Methionine->KetoAcid Transamination (Aminotransferase) Aldehyde 3-Methylthiopropanal (Methional) KetoAcid->Aldehyde Decarboxylation (Decarboxylase) Alcohol 3-Methylthiopropan-1-ol (Methionol) Aldehyde->Alcohol Reduction (Alcohol Dehydrogenase) Sulfoxide 1-Hydroxy-3-methylsulfinylpropane (CAS 15163-71-0) Alcohol->Sulfoxide Oxidation (Monooxygenase)

Biosynthetic pathway from L-Methionine to 1-Hydroxy-3-methylsulfinylpropane.

Laboratory Synthesis Protocol

To study the biological activity of 1-hydroxy-3-methylsulfinylpropane, researchers require high-purity synthetic standards. The standard approach is the chemical oxidation of methionol using meta-chloroperbenzoic acid (MCPBA) .

Expert Insight & Causality: A common pitfall in synthesizing short-chain aliphatic sulfoxides is product loss during aqueous workup. Because 1-hydroxy-3-methylsulfinylpropane is highly water-soluble, traditional partitioning between an organic solvent and an aqueous base (to remove MCPBA and m-chlorobenzoic acid) results in dismal yields. The protocol below circumvents this by using solid-phase precipitation, ensuring a self-validating, high-yield recovery.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 55 mmol (approx. 5.8 g) of methionol in 250 mL of anhydrous dichloromethane (CH₂Cl₂). Cool the solution in an ice bath (0–4 °C) to control the exothermic oxidation and prevent over-oxidation to the sulfone.

  • Oxidant Addition: Slowly add 69 mmol (approx. 15.6 g of ~75% pure) MCPBA in small portions over 1 hour. Validation Check: The slow addition prevents localized heating, ensuring chemoselectivity for the sulfoxide.

  • Reaction Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir overnight. Validation Check: Analyze a 10 µL aliquot via GC-MS or TLC. The complete disappearance of the methionol peak (m/z 106) and the appearance of the sulfoxide peak (m/z 122) confirms the reaction's progression.

  • Anhydrous Workup (Critical Step): Instead of aqueous extraction, add excess powdered sodium carbonate (Na₂CO₃) directly to the stirring reaction mixture. Causality: The solid Na₂CO₃ reacts with excess MCPBA and the m-chlorobenzoic acid byproduct, converting them into insoluble sodium salts while keeping the water-soluble sulfoxide product safely in the organic phase.

  • Filtration and Purification: Isolate the organic phase via vacuum filtration to remove the precipitated salts. Concentrate the filtrate under reduced pressure, followed by vacuum distillation to yield pure 1-hydroxy-3-methylsulfinylpropane.

SynthesisWorkflow Start Methionol (Precursor) Reaction MCPBA Oxidation in CH2Cl2 (0°C to RT) Start->Reaction Precipitation Add Solid Na2CO3 (Precipitate Salts) Reaction->Precipitation Avoid aqueous workup Filtration Vacuum Filtration (Remove Byproducts) Precipitation->Filtration Distillation Vacuum Distillation (Purification) Filtration->Distillation Product Pure Sulfoxide (CAS 15163-71-0) Distillation->Product

Anhydrous synthesis workflow for 1-Hydroxy-3-methylsulfinylpropane to prevent product loss.

Ecological and Biological Significance

In chemical ecology, 1-hydroxy-3-methylsulfinylpropane is a recognized semiochemical. Recent field studies have identified it alongside its precursor, methionol, as a male-produced aggregation-sex pheromone component in the cerambycid beetle Knulliana cincta cincta.

Application in Pest Management: Cerambycid beetles (longhorned beetles) are significant forestry pests and invasive species threats. The identification of species-specific and generic pheromone blends—including sulfur-containing VOCs like 1-hydroxy-3-methylsulfinylpropane—enables the development of highly effective trapping and monitoring systems. By deploying these synthesized compounds in field lures, agricultural scientists can track population dynamics and intercept invasive incursions before they establish in new territories.

Analytical Workflows and Experimental Detection

Accurate detection of 1-hydroxy-3-methylsulfinylpropane from biological matrices requires optimized Gas Chromatography-Mass Spectrometry (GC-MS) protocols, as the polar nature of the sulfoxide can cause peak tailing on standard non-polar columns.

Headspace Volatile Extraction and GC-MS Protocol:

  • Sample Collection: Enclose the biological specimen (e.g., adult male beetles) in a specialized aeration chamber. Draw purified air through the chamber and trap the emitted volatiles on an adsorbent polymer (e.g., HayeSep Q or SuperQ).

  • Elution: Elute the trapped VOCs using a highly pure, volatile solvent such as dichloromethane.

  • GC-MS Analysis: Inject the eluate into a GC equipped with a polar or semi-polar capillary column (e.g., DB-Wax or DB-5).

    • Parameters: Use a temperature gradient starting at 40 °C (hold for 1 min), ramping at 10 °C/min to 250 °C.

    • Ionization: Electron Impact (EI) at 70 eV.

  • Self-Validation System: Run the synthesized 1-hydroxy-3-methylsulfinylpropane standard under identical conditions. The biological sample must exhibit a peak with a matching retention time and an identical EI mass fragmentation pattern (specifically checking for the parent ion at m/z 122 and characteristic fragment ions) to confirm the compound's identity against the biological extract.

References

  • Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle Knulliana cincta cincta Source: Journal of Chemical Ecology / ResearchGate URL:[Link]

  • Semiochemical Compounds Arranged by CAS Numbers Source: The Pherobase URL:[Link]

  • 15163-71-0 - 1-Hydroxy-3-methylsulfinylpropane Source: ChemSrc URL:[Link]

Exploratory

The Chemical Ecology of Sulfur-Containing Pheromones in Coleoptera: Mechanisms, Functions, and Applications

Executive Summary Sulfur-containing volatile organic compounds (S-VOCs) represent a profoundly impactful, yet historically underappreciated, class of semiochemicals within the order Coleoptera. Moving beyond traditional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulfur-containing volatile organic compounds (S-VOCs) represent a profoundly impactful, yet historically underappreciated, class of semiochemicals within the order Coleoptera. Moving beyond traditional aliphatic and terpenoid pathways, recent chemical ecology research has revealed that S-VOCs—such as methionol, dimethyl disulfide (DMDS), and dimethyl trisulfide (DMTS)—govern critical behaviors ranging from reproductive aggregation to resource concealment and interspecific defense.

For entomologists, chemical ecologists, and drug development professionals, understanding the precise causality behind these sulfur-driven signaling pathways offers novel avenues for invasive pest surveillance and the development of next-generation, resistance-breaking insecticides. This whitepaper synthesizes the ecological functions, neurotoxicological mechanisms, and self-validating experimental workflows associated with coleopteran S-VOCs.

Part 1: Aggregation-Sex Pheromones in Cerambycidae

Longhorned beetles (Cerambycidae) are notorious for their highly conserved pheromone motifs, which often leads to interspecific cross-attraction. Recently, methionol (3-methylthiopropan-1-ol) has been identified as a potent, male-produced aggregation-sex pheromone across multiple disparate tribes within the subfamily Cerambycinae .

Evolutionary Parsimony and Reproductive Isolation

The presence of methionol in species ranging from the North American Knulliana cincta cincta to the desert-dwelling Eustromula valida suggests a basal, highly conserved biosynthetic pathway likely derived from the metabolism of the amino acid methionine.

The Causality of Isolation: If multiple sympatric species utilize the exact same S-VOC to attract both sexes, how is prezygotic reproductive isolation maintained? Field data indicates that beetles rely on a multi-layered isolation strategy:

  • Antagonistic Minor Components: Heterospecific minor compounds act as behavioral antagonists. A species will abort its flight toward a methionol source if it detects a trace component unique to a rival species.

  • Temporal Segregation: Sympatric species utilizing methionol often exhibit strictly partitioned diurnal or nocturnal flight windows.

Part 2: Resource Assessment and Microbial Manipulation in Silphidae

Carrion beetles (Silphidae), particularly the burying beetles (Nicrophorus spp.), utilize S-VOCs not for mating, but for the location and monopolization of highly ephemeral resources (vertebrate carcasses).

The "Disinformation" Hypothesis

Decomposing carrion emits a dynamic plume of S-VOCs dictated by bacterial succession. Fresh carcasses emit methyl thiocyanate (MeSCN), which serves as a primary attractant for breeding Nicrophorus pairs. As decomposition progresses, the bacterial breakdown of sulfur-containing amino acids generates high levels of DMTS, a signal that the carcass is "old" and likely overrun by competing blowfly larvae .

Once a resident Nicrophorus pair secures a fresh carcass, they strip it of fur/feathers and coat it in antimicrobial oral and anal exudates. This parental care behavior actively alters the carcass's microbiome. Mechanistically, this exudate application drastically reduces the emission of MeSCN (achieving chemical crypsis) while artificially inflating the emission of DMTS by up to 20-fold . By broadcasting a false DMTS signal, the resident pair effectively deploys chemical "disinformation," tricking rival beetles into perceiving the fresh resource as an unusable, highly degraded carcass.

G A Fresh Carcass (High MeSCN, Low DMTS) B Arrival of Resident Nicrophorus Pair A->B Attraction C Application of Antimicrobial Exudates B->C Resource Securing D Volatile Profile Shift (↓ MeSCN, ↑ DMTS) C->D Microbial Manipulation E Crypsis & Disinformation (Rivals Deterred) D->E Chemical Camouflage

Figure 1: The logical workflow of microbially-mediated chemical disinformation by Nicrophorus beetles.

Part 3: Defensive Secretions and Neurotoxic Mechanisms

While S-VOCs act as attractants and deterrents in terrestrial beetles, they serve as potent defensive toxins in aquatic environments. Predaceous diving beetles (Dytiscidae), such as Cybister tripunctatus lateralis, secrete high concentrations of DMDS and DMTS from their prothoracic glands when threatened .

Insecticidal Neurotoxicity for Drug Development

For drug development professionals, the toxicological profile of DMDS is of immense interest. Unlike traditional pyrethroids that target voltage-gated sodium channels, DMDS exerts a complex, multi-stage neurotoxic effect that bypasses standard resistance mechanisms .

Mechanism of Action:

  • Mitochondrial Disruption: DMDS penetrates the cell and inhibits mitochondrial respiratory chain complex IV (cytochrome c oxidase).

  • Metabolic Collapse: This inhibition rapidly depletes intracellular ATP concentrations.

  • Channel Activation: The drop in ATP acts as a metabolic sensor trigger, activating neuronal ATP-sensitive potassium (KATP) channels.

  • Synaptic Failure: Massive K+ efflux causes severe membrane hyperpolarization, leading to the complete cessation of action potentials and the inhibition of neurotransmitter release.

G N1 DMDS Exposure N2 Inhibition of Mitochondrial Complex IV N1->N2 Cellular Entry N3 Depletion of Intracellular ATP N2->N3 Respiratory Disruption N4 Activation of Neuronal K(ATP) Channels N3->N4 Metabolic Sensor Trigger N5 Membrane Hyperpolarization N4->N5 K+ Efflux N6 Cessation of Action Potentials & Neurotoxicity N5->N6 Synaptic Failure

Figure 2: The neurotoxicological pathway of Dimethyl Disulfide (DMDS) in generalist insects.

Part 4: Data Presentation & Experimental Methodologies

Quantitative Summary of S-VOCs in Coleoptera
CompoundSpecies (Family)Ecological FunctionBehavioral / Physiological Effect
Methionol Knulliana cincta cincta (Cerambycidae)Aggregation-Sex PheromoneAttracts both males and females for mating and aggregation.
Dimethyl trisulfide (DMTS) Nicrophorus orbicollis (Silphidae)Resource ConcealmentDeters conspecific rivals by signaling an advanced state of decomposition.
Dimethyl disulfide (DMDS) Cybister tripunctatus lateralis (Dytiscidae)Defense MechanismSecreted from prothoracic glands; acts as a toxic deterrent to predators.
Dimethyl disulfide (DMDS) Generalist Insects (e.g., Periplaneta americana)Insecticidal NeurotoxinInduces membrane hyperpolarization via KATP channel activation.
Protocol 1: Self-Validating Headspace GC-MS for S-VOC Isolation

Because S-VOCs like methionol are highly volatile and prone to degradation, standard solvent extraction is insufficient. Dynamic headspace collection is required.

  • Subject Preparation: Isolate live, actively calling male beetles in a sterilized, inert glass aeration chamber.

  • Volatile Collection: Pull purified, charcoal-filtered air over the subjects (1 L/min) and trap the effluent volatiles on a Super-Q adsorbent polymer trap for 24 hours.

  • Elution & Internal Standard (Validation Checkpoint): Elute the trap with 1 mL of high-purity dichloromethane. Self-Validation: Immediately spike the eluate with a known concentration of an internal standard (e.g., nonyl acetate) that does not co-elute with target S-VOCs. Quantitative recovery of the internal standard validates the extraction efficiency and prevents false negatives.

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a polar column (e.g., DB-WAX). Polar columns are strictly required to properly resolve small, volatile alcohols and sulfides without peak tailing.

  • Verification: Confirm compound identity by matching mass spectra (e.g., molecular ion at m/z 106 for methionol) and retention indices against synthesized analytical standards.

Protocol 2: Patch-Clamp Electrophysiology for KATP Channel Validation

To definitively prove that DMDS toxicity is mediated by KATP channels, electrophysiological data must be pharmacologically validated.

  • Cell Preparation: Isolate Dorsal Unpaired Median (DUM) neurons from the terminal abdominal ganglion of the insect model.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp. Use a pipette solution containing a controlled, sub-physiological concentration of ATP (0.5 mM) to prime the KATP channels for activation.

  • DMDS Perfusion: Perfuse the external bath with 100 µM DMDS and continuously record the resting membrane potential. Observe the dose-dependent hyperpolarization.

  • Metabolic Dependence (Validation Checkpoint 1): Repeat the experiment using a high-ATP pipette solution (5 mM). Self-Validation: High intracellular ATP must block the DMDS-induced hyperpolarization, proving the mechanism is ATP-dependent.

  • Pharmacological Rescue (Validation Checkpoint 2): In a cell successfully hyperpolarized by DMDS, perfuse the bath with glibenclamide (a highly specific KATP channel antagonist). Self-Validation: The immediate reversal of the hyperpolarization back to baseline definitively validates that the DMDS-induced neurotoxicity is exclusively mediated by the opening of KATP channels.

References

  • Rice, M. E., Hanks, L. M., Halloran, S., Mongold-Diers, J. A., Grommes, A. C., Mitchell, R. F., Ray, A. M., & Millar, J. G. (2022). Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle Knulliana cincta cincta. Journal of Chemical Ecology. URL:[Link]

  • Ray, A. M., Swift, I., Millar, J. G., & Hanks, L. M. (2024). Methionol as an aggregation-sex pheromone of the desert-dwelling beetle Eustromula valida (Coleoptera: Cerambycidae). Environmental Entomology. URL:[Link]

  • Trumbo, S. T., & Dicapua, J. A. (2020). A synergism between dimethyl trisulfide and methyl thiolacetate in attracting carrion-frequenting beetles demonstrated by use of a chemically-supplemented minimal trap. Chemoecology. URL:[Link]

  • Trumbo, S. T., & Sikes, D. S. (2021). Burying Beetle Parents Adaptively Manipulate Information Broadcast from a Microbial Community. The American Naturalist. URL:[Link]

  • Nakajima, A., Hayashi, S., Ishida, K., Kitano, T., & Yoshitomi, H. (2023). Analysis of Volatile Sulfur Compounds Secreted by Diving Beetle, Cybister tripunctatus lateralis. Bulletin of the Chemical Society of Japan. URL:[Link]

  • Dugravot, S., Grolleau, F., Macherel, D., Rochetaing, A., Hue, B., Stankiewicz, M., Huignard, J., & Lapied, B. (2003). Dimethyl disulfide exerts insecticidal neurotoxicity through mitochondrial dysfunction and activation of insect K(ATP) channels. Journal of Neurophysiology. URL:[Link]

Foundational

1-Hydroxy-3-methylsulfinylpropane: Volatility, Environmental Stability, and Analytical Profiling in Biological Systems

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Flavor Scientists, and Drug Development Professionals Compound: 1-Hydroxy-3-methylsulfinylpropane (CAS: 15163-71-0) | Synonyms: Methionol su...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Flavor Scientists, and Drug Development Professionals Compound: 1-Hydroxy-3-methylsulfinylpropane (CAS: 15163-71-0) | Synonyms: Methionol sulfoxide, 3-(methylsulfinyl)propan-1-ol

Executive Summary & Chemical Identity

1-Hydroxy-3-methylsulfinylpropane is the primary oxidation product of methionol (3-(methylthio)propan-1-ol), a ubiquitous sulfur-containing volatile found in fermented beverages, insect pheromone blends, and biological matrices. While its precursor, methionol, is highly volatile and responsible for distinct savory or "potato-like" aromas, the introduction of the sulfoxide moiety fundamentally alters the molecule's physicochemical landscape.

This whitepaper provides an in-depth mechanistic analysis of methionol sulfoxide, detailing why its unique dipole-dipole interactions dictate its environmental stability, why it serves as a critical biomarker for oxidative aging in fermented matrices, and how to analytically isolate it without succumbing to the pitfalls of its extreme hydrophilicity.

Physicochemical Causality: The Volatility Paradox

The conversion of a thioether (methionol) to a sulfoxide (methionol sulfoxide) induces a drastic reduction in vapor pressure. This is driven by two primary structural factors:

  • Enhanced Dipole Moment: The S=O bond is highly polarized, creating a strong permanent dipole that significantly increases intermolecular electrostatic attraction.

  • Hydrogen Bonding Network: The molecule possesses both a strong hydrogen-bond donor/acceptor (the terminal −OH group) and a potent hydrogen-bond acceptor (the sulfoxide oxygen).

Environmental Consequence: In entomological studies evaluating Cerambycid beetle attractants, researchers found that while methionol acts as a potent, long-range volatile pheromone, methionol sulfoxide exhibits virtually undetectable release rates from standard polymeric dispensers . The profound drop in volatility renders it ecologically ineffective as an airborne signaling molecule, trapping it within the local environmental matrix.

Quantitative Data Summary

The table below summarizes the physicochemical shifts induced by the progressive oxidation of the sulfur center.

CompoundMolecular StructureSulfur Oxidation StateVolatility ProfilePrimary Environmental Source
Methionol CH3​−S−CH2​CH2​CH2​OH -2High (Aroma/Pheromone)Yeast metabolism (Ehrlich pathway)
Methionol Sulfoxide CH3​−S(=O)−CH2​CH2​CH2​OH 0Very LowChemical oxidation of methionol
Methionol Sulfone CH3​−S(=O)2​−CH2​CH2​CH2​OH +2NegligibleExtreme oxidative degradation

Metabolic Pathways and Environmental Stability

A critical misconception in flavor chemistry and metabolomics is that oxidized amino acids directly yield oxidized volatiles during fermentation.

A landmark 2024 study demonstrated that Saccharomyces cerevisiaedoes not convert methionine sulfoxide (MetSO) into methionol sulfoxide via the Ehrlich pathway. Instead, yeast reductases preferentially reduce MetSO back to methionine. This methionine is then transaminated and decarboxylated to form standard methionol .

The Causality of its Presence: Because yeast actively destroys the sulfoxide precursor, the presence of 1-hydroxy-3-methylsulfinylpropane in a matrix (such as aged botrytized wine) is strictly an artifact of post-fermentative chemical oxidation, making it a highly reliable, stable biomarker for environmental oxidative stress and beverage aging .

MetabolicPathway Met Methionine MetSO Methionine Sulfoxide Met->MetSO Malt/Must Oxidation Methionol Methionol Met->Methionol Ehrlich Pathway MetSO->Met Yeast Reductase MethionolSO Methionol Sulfoxide Methionol->MethionolSO Chemical Oxidation

Metabolic and chemical pathways governing methionol sulfoxide formation.

Self-Validating Experimental Protocols

Due to its extreme polarity and water solubility, standard extraction and synthesis workflows fail when applied to 1-hydroxy-3-methylsulfinylpropane. The following protocols have been engineered to bypass these limitations.

Protocol 1: Anhydrous Synthesis and Isolation

Objective: Oxidize methionol to methionol sulfoxide without product loss into aqueous wash phases. Causality: Standard liquid-liquid extraction (LLE) using aqueous base to remove the m-chlorobenzoic acid byproduct results in near-total loss of the highly polar sulfoxide into the water layer. This anhydrous protocol prevents aqueous partitioning entirely.

  • Substrate Preparation: Dissolve 10.0 mmol of pure methionol in 50 mL of anhydrous methylene chloride ( CH2​Cl2​ ) in a round-bottom flask.

  • Controlled Oxidation: Cool the flask to 0°C using an ice bath. Slowly add 1.0 equivalent of m-chloroperbenzoic acid (MCPBA) portion-wise over 30 minutes. Note: Strict adherence to 0°C prevents over-oxidation to methionol sulfone.

  • Anhydrous Neutralization (Self-Validating Step): Instead of an aqueous wash, add 5.0 grams of powdered, anhydrous sodium carbonate ( Na2​CO3​ ) directly to the organic reaction mixture. Stir vigorously for 2 hours at room temperature.

    • System Validation: The excess MCPBA and m-chlorobenzoic acid byproduct precipitate as insoluble sodium salts. If a crude 1H -NMR of the supernatant shows an absence of aromatic acidic protons (typically >7.5 ppm), the precipitation is validated, confirming the byproduct has been removed without aqueous loss.

  • Isolation: Filter the suspension through a tightly packed Celite pad to remove the salts. Concentrate the filtrate under reduced pressure to yield >95% pure 1-hydroxy-3-methylsulfinylpropane as a viscous oil.

SynthesisWorkflow S1 1. Methionol in CH2Cl2 S2 2. MCPBA Oxidation (0°C) S1->S2 Add Oxidant S3 3. Anhydrous Na2CO3 Addition S2->S3 Prevent over-oxidation S4 4. Filtration of Byproduct Salts S3->S4 Precipitate acids S5 5. Pure Methionol Sulfoxide S4->S5 Concentrate filtrate

Anhydrous synthetic workflow for isolating highly polar methionol sulfoxide.

Protocol 2: LC-MS/MS Quantification in Fermented Matrices

Objective: Quantify methionol sulfoxide as a biomarker for oxidative aging. Causality: Because the sulfoxide has negligible vapor pressure, standard Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS—typically used for methionol—will yield false negatives. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) must be employed.

  • Matrix Preparation: Centrifuge the biological sample (e.g., aged wine or beer) at 10,000 x g for 10 minutes to remove particulates and yeast cellular debris. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Isotope Dilution: Spike 1.0 mL of the filtered sample with 50 µL of a 10 ppm deuterium-labeled internal standard (Methionol- d3​ sulfoxide).

    • System Validation: The internal standard co-elutes with the analyte, experiencing the exact same matrix ionization suppression. Consistent recovery of the d3​ -isotope across different matrix batches mathematically validates the extraction efficiency and instrument tuning.

  • Chromatographic Separation: Inject 5 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Causality: Standard reversed-phase C18 columns fail to retain the highly polar sulfoxide, causing it to elute in the void volume. HILIC ensures proper retention, peak symmetry, and separation from matrix salts.

  • MRM Detection: Monitor the transition from the protonated parent ion [M+H]+ ( m/z 123) to the characteristic fragment ( m/z 105, loss of H2​O ) using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

References

  • Metabolization of Free and Peptide-Bound Oxidized Methionine Derivatives by Saccharomyces cerevisiae in a Model System Journal of Agricultural and Food Chemistry[Link]

  • Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle Journal of Chemical Ecology[Link]

  • Model Aging and Oxidation Effects on Varietal, Fermentative, and Sulfur Compounds in a Dry Botrytized Red Wine Molecules[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Formulation of 1-Hydroxy-3-methylsulfinylpropane for Cerambycid Pheromone Traps

Target Audience: Entomological Chemists, Agricultural Researchers, and Pheromone Development Scientists. Introduction & Biological Context The management of invasive wood-boring cerambycid beetles relies heavily on the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Entomological Chemists, Agricultural Researchers, and Pheromone Development Scientists.

Introduction & Biological Context

The management of invasive wood-boring cerambycid beetles relies heavily on the deployment of species-specific aggregation-sex pheromones. Recent chemical ecology profiling has identified 1-hydroxy-3-methylsulfinylpropane (also referred to as 3-methylsulfinylpropan-1-ol or methionol sulfoxide) as a sex-specifically produced compound in males of species such as Knulliana cincta cincta and Elaphidion mucronatum[1].

Synthesizing this compound with high purity is a critical bottleneck for field testing. Because the target molecule is a sulfoxide with a terminal hydroxyl group, it is exceptionally hydrophilic. This application note details an optimized, self-validating synthetic protocol that circumvents the catastrophic yield losses typically associated with standard aqueous workups[1].

Mechanistic Causality: The Anhydrous Workup Imperative

The synthesis of 1-hydroxy-3-methylsulfinylpropane is achieved via the selective oxidation of its thioether precursor, 3-methylthiopropan-1-ol (methionol), using m-chloroperbenzoic acid (mCPBA)[1].

  • The Pitfall of Standard Protocols: In typical mCPBA oxidations, the reaction is quenched using an aqueous basic wash (e.g., saturated NaHCO₃) to remove the m-chlorobenzoic acid byproduct. However, attempting an aqueous liquid-liquid extraction here results in the near-total loss of the target compound into the aqueous phase due to its extreme water solubility[1].

  • The Optimized Solution (Causality): To prevent product loss, this protocol utilizes an anhydrous solid-phase neutralization . By introducing powdered sodium carbonate (Na₂CO₃) directly into the organic solvent, the excess mCPBA and m-chlorobenzoic acid are converted into their respective sodium salts. These salts precipitate out of the non-polar organic phase and are removed via simple filtration, cleanly preserving the water-soluble sulfoxide in the organic filtrate[1].

G Start 3-Methylthiopropan-1-ol (Methionol) Oxidation Oxidation with mCPBA (Solvent: CH2Cl2) Start->Oxidation Split Workup Strategy Oxidation->Split Aqueous Aqueous Base Extraction (Standard Method) Split->Aqueous Attempt 1 Solid Powdered Na2CO3 (Optimized Method) Split->Solid Attempt 2 Fail Product Lost to Aqueous Phase (Due to High Hydrophilicity) Aqueous->Fail Success Precipitation of mCPBA & m-chlorobenzoic acid salts Solid->Success Product 1-Hydroxy-3-methylsulfinylpropane (Target Sulfoxide) Success->Product

Workflow for the synthesis of 1-hydroxy-3-methylsulfinylpropane highlighting the anhydrous workup.

Step-by-Step Synthesis Protocol

Reagents & Equipment
  • Precursor: 3-Methylthiopropan-1-ol (Methionol)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA, ≤77% purity)

  • Solvent: Dichloromethane (CH₂Cl₂, anhydrous)

  • Neutralizing Agent: Sodium carbonate (Na₂CO₃, finely powdered, anhydrous)

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, fritted glass funnel (medium porosity).

Methodology
  • Reaction Setup: Dissolve 1.0 equivalent of 3-methylthiopropan-1-ol in anhydrous CH₂Cl₂ (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Submerge the flask in an ice bath to bring the internal temperature to 0 °C. Rationale: Strict temperature control prevents the over-oxidation of the sulfoxide to a sulfone.

  • Oxidation: Slowly add 1.05 equivalents of mCPBA in small portions over 30 minutes. Once added, allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion via TLC (using a highly polar eluent, e.g., 10% MeOH in EtOAc).

  • Solid-Phase Neutralization (Critical Step): Do not add water. Instead, add a 3-fold molar excess of finely powdered anhydrous Na₂CO₃ directly to the stirring CH₂Cl₂ solution[1].

  • Precipitation: Stir the suspension vigorously for 45–60 minutes. The powdered Na₂CO₃ will react with the unreacted mCPBA and the m-chlorobenzoic acid byproduct, forming insoluble sodium salts that precipitate as a white solid[1].

  • Filtration: Vacuum filter the suspension through a fritted glass funnel to remove the precipitated salts and excess Na₂CO₃. Wash the filter cake twice with cold CH₂Cl₂ to ensure complete recovery of the product.

  • Concentration: Evaporate the filtrate under reduced pressure to yield crude 1-hydroxy-3-methylsulfinylpropane. Given the efficiency of the precipitation, the crude product is typically >95% pure and ready for formulation.

Formulation & Trap Release Kinetics

Because 1-hydroxy-3-methylsulfinylpropane possesses a low vapor pressure and high polarity, selecting the correct release device for field trapping is critical. Empirical release rate data demonstrates that standard open-vial dispensers fail to provide a sustained release profile, leading to rapid depletion[1].

For optimal field bioassays, the synthesized sulfoxide should be formulated in isopropanol (e.g., 25 mg/mL) and loaded into polyurethane foam plugs, which provide a low but highly consistent release rate over multiple days[1].

Table 1: Release Kinetics of 1-Hydroxy-3-methylsulfinylpropane by Dispenser Type

Dispenser TypeDay 1 Release RateDay 2 Release RateDay 3 Release RateField Suitability
Press-Seal Bags UndetectableUndetectableUndetectableIneffective
Polyurethane Foam Plugs 200–300 ng / 24h200–300 ng / 24h200–300 ng / 24hOptimal (Sustained)
Open Vials > 1,000 ng / 24h< 500 ng / 24h< 250 ng / 24hPoor (Inconsistent)
Weighing Boats > 1,000 ng / 24hPrecipitous dropPrecipitous dropPoor (Flash release)

Data summarized from aerations and release rate measurements of the sulfoxide formulated at 25 mg/mL[1].

References

  • Rice, M. E., Zou, Y., Millar, J. G., & Hanks, L. M. (2022). "Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle Knulliana cincta cincta." Journal of Chemical Ecology, 48, 434–442. Source: PubMed / NIH. URL:[Link]

Sources

Application

Application Note: Field Testing Protocols for 3-methylsulfinylpropan-1-ol as a Beetle Attractant

Introduction 3-methylsulfinylpropan-1-ol is a volatile organic compound derived from the enzymatic breakdown of glucosinolates, specifically 3-methylsulfinylpropyl glucosinolate (glucoiberin), found in plants of the Bras...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-methylsulfinylpropan-1-ol is a volatile organic compound derived from the enzymatic breakdown of glucosinolates, specifically 3-methylsulfinylpropyl glucosinolate (glucoiberin), found in plants of the Brassicaceae family, such as broccoli and cabbage.[1][2][3] This compound serves as a potent kairomone, a chemical signal that benefits the receiver, in this case, various beetle species that specialize in feeding on these plants. For pestiferous species like certain flea beetles (Phyllotreta spp.), 3-methylsulfinylpropan-1-ol is a key host-finding cue.[4][5][6]

Harnessing this natural attractant for use in lures is a critical component of Integrated Pest Management (IPM) strategies.[7] Lures containing this kairomone can be used in traps for several purposes:

  • Monitoring and Detection: To determine the presence and population density of pest beetles, enabling timely intervention.[7]

  • Mass Trapping: To reduce pest populations directly by capturing large numbers of individuals.

  • Lure-and-Kill Strategies: To attract pests to a specific point treated with an insecticide, minimizing broad-spectrum pesticide application.

The efficacy of a lure is not inherent to the chemical alone; it is profoundly influenced by its formulation, release rate, trap design, and environmental conditions.[8][9] Therefore, rigorous and standardized field testing is essential to develop and validate an effective lure-based product. This guide provides a comprehensive framework and detailed protocols for conducting scientifically sound field trials of 3-methylsulfinylpropan-1-ol lures for beetle pests.

Part 1: Pre-Fieldwork Considerations & Experimental Design

A well-designed experiment is the foundation of trustworthy and interpretable results. The primary goal is to isolate the effect of the lure (the treatment) from all other sources of variability in the field.

Defining Objectives & Treatments

First, clearly articulate the primary question of the study. This will dictate the treatments to be tested.

  • Objective 1: Determine Optimal Dose.

    • Treatments: Lures loaded with varying amounts of 3-methylsulfinylpropan-1-ol (e.g., 1 mg, 5 mg, 10 mg, 20 mg) and a control (solvent only or empty dispenser).[10][11]

  • Objective 2: Compare Lure Dispensers.

    • Treatments: A standard dose of the attractant loaded into different dispensers (e.g., rubber septa, membrane pouches, polyethylene vials) and a control.[12][13]

  • Objective 3: Evaluate Attractant Blends.

    • Treatments: Lure with 3-methylsulfinylpropan-1-ol alone, a lure with a potential synergist (e.g., allyl isothiocyanate), a lure with both compounds, and a control.[4][14]

Lure Preparation and Handling

Consistency in lure preparation is critical for reliable results.

Protocol 1: Loading Rubber Septa Dispensers

  • Preparation: Extract new rubber septa with a solvent like hexane for several hours to remove any impurities. Dry completely in a fume hood.

  • Stock Solution: Prepare a stock solution of 3-methylsulfinylpropan-1-ol in a high-purity volatile solvent (e.g., hexane or dichloromethane) at a known concentration (e.g., 100 mg/mL).

  • Loading: Using a precision micropipette, apply the calculated volume of the stock solution directly onto an individual rubber septum held in a clean glass vial.[15] For a 10 mg load, apply 100 µL of the 100 mg/mL solution. Prepare control lures by applying solvent only.

  • Evaporation: Allow the solvent to evaporate completely in the fume hood for at least 30 minutes.[15]

  • Storage: Individually wrap each loaded septum in aluminum foil to prevent cross-contamination and volatile loss. Store in a freezer at -20°C or below until deployment.[15]

Causality: The choice of dispenser affects the release rate of the semiochemical.[8][9] Rubber septa are common for research due to their ease of loading, but commercial applications may use membrane pouches or other controlled-release devices for longer field life and more consistent emission.[12] The release rate is a critical factor, as too high a concentration can be repellent.[10]

Site Selection and Experimental Layout

The field site and the arrangement of traps within it are major sources of potential error. A robust experimental design minimizes the impact of this environmental "noise."

  • Site Criteria:

    • Confirmed presence of the target beetle species.

    • Sufficiently large and uniform area to accommodate all traps without interference.

    • Away from confounding factors like field edges, woodlots, or areas with wild host plants that could create uneven beetle populations.

  • Experimental Design: Randomized Complete Block Design (RCBD) The RCBD is a powerful and common design in agricultural and entomological field research.[16][17] It accounts for predictable environmental gradients (e.g., slope, wind direction, soil type).

    • Blocking: Divide the field into several "blocks" (replicates). A minimum of four to six blocks is recommended.[16] Each block should be as uniform as possible internally, but conditions may vary between blocks.

    • Randomization: Within each block, randomly assign one of each treatment to a plot.[15] This ensures that each treatment has an equal chance of being placed in any given location within the block, preventing systematic bias.

    • Spacing: Ensure traps are spaced far enough apart to prevent interference. A distance of 20-30 meters is often a good starting point, but this may need to be adjusted based on the expected plume reach of the lure.[15]

Diagram: Randomized Complete Block Design (RCBD) Workflow

RCBD_Workflow cluster_field Field Area with Environmental Gradient (e.g., Moisture) cluster_block1 Block 1 cluster_block2 Block 2 cluster_block3 Block 3 cluster_block4 Block 4 cluster_legend Treatments (Randomized within each Block) gradient T1_B1 Trap: T1 T1 T1: 1 mg Lure T2_B1 Trap: T2 T2 T2: 5 mg Lure T3_B1 Trap: T3 T3 T3: 10 mg Lure C_B1 Trap: Control C Control: 0 mg Lure T3_B2 Trap: T3 C_B2 Trap: Control T1_B2 Trap: T1 T2_B2 Trap: T2 T2_B3 Trap: T3 T1_B3 Trap: T1 C_B3 Trap: Control T3_B3 Trap: T2 C_B4 Trap: Control T3_B4 Trap: T2 T2_B4 Trap: T3 T1_B4 Trap: T1

Caption: Randomized Complete Block Design (RCBD) for a field trial.

Part 2: Field Implementation Protocol

Meticulous execution in the field is necessary to maintain the integrity of the experimental design.

Materials Checklist
  • Prepared and labeled lures (treatment and control)

  • Traps (e.g., yellow sticky traps, rocket traps)[4][18]

  • Stakes or posts for mounting traps

  • Flagging tape and permanent markers for labeling

  • GPS unit or smartphone for recording trap locations

  • Field notebook or data logger

  • Personal protective equipment (gloves for handling lures)

Trap Selection

The choice of trap is critical and depends on the target beetle's biology. For many flea beetles (Phyllotreta spp.), yellow sticky traps are a standard and effective choice, as the color yellow is a strong visual attractant.[4][18] However, sticky traps can become saturated quickly in high-density populations, making non-saturating designs like "rocket" traps a viable alternative.[4]

Protocol: Trap Deployment and Data Collection
  • Site Mapping: Using the RCBD map, locate the position for each trap in the field. Mark each position with a labeled stake.

  • Trap Assembly: Assemble traps according to the manufacturer's instructions. For sticky traps, handle the sticky surface by the edges only.

  • Lure Placement: Using gloves, place one designated lure in the center of each trap. Ensure the lure is securely fastened and consistently positioned across all traps.

  • Trap Installation: Mount each trap on a stake at a consistent height, typically just above the crop canopy, to place it within the beetle's primary zone of activity.[15]

  • Labeling: Clearly label each trap's stake with its block number, treatment type, and deployment date using flagging tape and a permanent marker.

  • Record Keeping: Record the GPS coordinates, date, time, and prevailing weather conditions for each trap at the time of deployment.

  • Data Collection: Check traps at regular, consistent intervals (e.g., every 3-4 days or weekly).[15]

    • Carefully collect the sticky liners or collection vials.

    • Replace with fresh ones for the next trapping interval.

    • Place collected samples in labeled bags or containers for transport to the lab.

    • To avoid bias, randomize the order in which you collect the traps during each visit.

  • Lure Replacement: Replace lures at intervals determined by their known field longevity or the experimental design.[12]

Part 3: Data Analysis and Interpretation

Specimen Processing

In the laboratory, count and record the number of target beetles on each trap. It is also valuable to note any significant non-target species captures, which could be relevant for environmental impact assessment.

Data Transformation and Statistical Analysis

Insect trap catch data are "count data" and often exhibit a non-normal distribution, typically with many zero or low counts and high variance.[19][20]

  • Data Transformation: Before analysis, it is common practice to transform the count data to better meet the assumptions of standard statistical tests. A common transformation is log(x+1), where 'x' is the beetle count. This helps to stabilize the variance.

  • Statistical Test: The appropriate statistical test for an RCBD is a two-way Analysis of Variance (ANOVA).[19]

    • The dependent variable is the transformed beetle count.

    • The independent variables (factors) are 'Treatment' and 'Block'.

  • Interpreting ANOVA Results: The ANOVA will produce a p-value for the 'Treatment' factor. A p-value less than 0.05 typically indicates that there is a statistically significant difference among the mean trap catches of the different treatments.

  • Post-Hoc Test: If the ANOVA result is significant, a post-hoc test, such as Tukey's Honestly Significant Difference (HSD) test, is required.[15] This test performs pairwise comparisons between all treatment means to identify exactly which treatments are significantly different from each other (e.g., is the 10 mg lure significantly better than the 5 mg lure, and is the 5 mg lure significantly better than the control?).

Table 1: Example Data Summary and Analysis
TreatmentReplicate 1Replicate 2Replicate 3Replicate 4Mean CatchStd. ErrorTukey HSD Grouping
Control (0 mg)25343.50.64B
1 mg Lure1512181414.751.25A
5 mg Lure2835312529.752.14A
10 mg Lure3127332930.01.22A

Means followed by the same letter are not significantly different (p > 0.05) according to Tukey's HSD test.

Interpretation: In this hypothetical example, all lure dosages (1, 5, and 10 mg) caught significantly more beetles than the unbaited control. However, there were no statistically significant differences among the three dosages, suggesting that a 1 mg load may be sufficient and that higher doses do not provide additional attraction (i.e., a plateau effect).

Diagram: Field Testing Workflow

Field_Test_Workflow A Define Objectives (e.g., Optimal Dose) B Prepare Lures & Controls A->B D Design Experiment (e.g., RCBD) B->D C Select Field Site C->D E Deploy & Label Traps D->E F Collect Trap Data (Regular Intervals) E->F G Identify & Count Beetles F->G H Data Transformation (e.g., log(x+1)) G->H I Statistical Analysis (ANOVA, Tukey's HSD) H->I J Interpret Results & Draw Conclusions I->J

Caption: A comprehensive workflow for beetle lure field testing.

Part 4: Troubleshooting and Quality Control

ProblemPotential Cause(s)Recommended Solution(s)
Very low or zero captures in all traps (including baited ones) 1. Test conducted outside of the target pest's activity period. 2. Low pest population density at the site. 3. Lure release rate is too low or has degraded. 4. Incorrect trap type or placement.1. Consult regional pest emergence models; conduct preliminary scouting. 2. Choose a site with a known history of infestation. 3. Verify lure loading and storage; consider a higher dose or different dispenser. 4. Ensure traps are at the correct height and are appropriate for the target species.
High variability in captures among replicates of the same treatment 1. Unaccounted for environmental gradient (e.g., edge effects). 2. Inconsistent trap placement or lure handling. 3. Interference from nearby non-experimental attractant sources.1. Ensure blocks are properly oriented to capture the gradient; increase the number of replicates.[16] 2. Adhere strictly to protocols for consistent height, orientation, and handling. 3. Survey the area for and remove or block from wild host plants or other confounding factors.
Control traps capture a high number of beetles 1. Cross-contamination from baited lures during handling. 2. Trap color or design is highly attractive on its own. 3. Lure plumes from baited traps are drifting into control traps.1. Use separate gloves for handling control and baited lures. 2. This is expected if a visually attractive trap (e.g., yellow sticky trap) is used; the key is the relative difference in catch.[4] 3. Increase spacing between traps.

References

  • Volatile compounds as insect lures: factors affecting release from passive dispenser systems. Taylor & Francis Online.

  • Product List and Release Device Information. Synergy Semiochemicals.

  • Measurement of semiochemical release rates with a dedicated environmental control system. ScienceDirect.

  • The use of semiochemical slow-release devices in integrated pest management strategies. Université de Liège.

  • Trapping of Crucifer-Feeding Flea Beetles (Phyllotreta spp.) (Coleoptera: Chrysomelidae) With Pheromones and Plant Kairomones. Journal of Economic Entomology | Oxford Academic.

  • Which is the best statistical analysis to assess the Bait and Trap Color Preference on insect traps? ResearchGate.

  • Semiochemicals for controlling insect pests. Journal of Plant Protection Research.

  • How to Count Bugs: A Method to Estimate the Most Probable Absolute Population Density and Its Statistical Bounds from a Single Trap Catch. PMC.

  • A Temperature-Driven Population Dynamics Model Based on Biweekly Insect Trap Counts for Stored-Product Pest Management. Preprints.org.

  • Application Notes and Protocols for the Formulation of Pheromone-Based Lures for Insect Monitoring and Control. Benchchem.

  • Design and Analysis of Entomological Field Experiments. DTIC.

  • Assessment of coloured sticky traps for the monitoring of flea beetles (Phyllotreta spp.) (Coleoptera). Horizon e-Publishing Group.

  • Bayesian Optimization of insect trap distribution for pest monitoring efficiency in agroecosystems. Frontiers.

  • Diversity by design: Exploring the use of trap crops and companion plants to control Phyllotreta cruciferae, the crucifer flea beetle, in broccoli. Washington State University.

  • Development of a Kairomone-Based Attractant as a Monitoring Tool for the Cocoa Pod Borer, Conopomorpha cramerella (Snellen) (Lepidoptera: Gracillariidae). PMC.

  • Guidelines for Registration of Insect Pheromones Biopesticides. Central Insecticides Board & Registration Committee.

  • Statistical indicators for insects caught in the development trap. ResearchGate.

  • Designing Research and Demonstration Tests for Farmers' Fields. University of Florida, IFAS Extension.

  • Trapping of Crucifer-Feeding Flea Beetles (Phyllotreta spp.) (Coleoptera: Chrysomelidae) With Pheromones and Plant Kairomones. ResearchGate.

  • Combining Trap Cropping with Companion Planting to Control the Crucifer Flea Beetle. Washington State University.

  • Evaluating Field Trial Designs for Genetically Modified Mosquito Interventions: An In-Silico Simulation Approach. bioRxiv.

  • Efficacy of Kairomone Lures to Attract Parasitoids of Halyomorpha halys. Semantic Scholar.

  • Entomologist Guide to Demystify Pseudoreplication: Data Analysis of Field Studies With Design Constraints. Journal of Medical Entomology | Oxford Academic.

  • Efficacy of Kairomone Lures to Attract Parasitoids of Halyomorpha halys. MDPI.

  • Semi-field studies for ITNs: experimental hut and IACT studies. WHO Extranet.

  • Attractants for the Japanese Beetle. AgEcon Search.

  • Novel Tomicus yunnanensis (Coleoptera, Curculionidae) Attractants Utilizing Dynamic Release of Catalytically Oxidized α-Pinene. MDPI.

  • Structure and degradation of 3-methylsulphinylpropyl (3-MSP) and... ResearchGate.

  • Field evaluation of essential oils for reducing attraction by the Japanese beetle (Coleoptera: Scarabaeidae). PubMed.

  • Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing. PMC.

  • Novel transformation products from the glucosinolate breakdown products isothiocyanates and thioglucose formed during cooking. ChemRxiv.

  • Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story. PMC.

  • Glucosinolate-extracts from residues of conventional and organic cultivated broccoli leaves (Brassica oleracea var). ScienceDirect.

  • 1-Octen-3-ol, attractive semiochemical for foreign grain beetle, Ahasverus advena (Waltl) (Coleoptera: Cucujidae). ResearchGate.

  • MATERIALS TESTED AS INSECT ATTRACTANTS. GovInfo.

Sources

Method

extraction techniques for 1-Hydroxy-3-methylsulfinylpropane from insect glands

Application Note: Extraction and Isolation of 1-Hydroxy-3-methylsulfinylpropane from Cerambycid Glandular Secretions Executive Summary 1-Hydroxy-3-methylsulfinylpropane (commonly referred to by its IUPAC name, 3-methylsu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Extraction and Isolation of 1-Hydroxy-3-methylsulfinylpropane from Cerambycid Glandular Secretions

Executive Summary

1-Hydroxy-3-methylsulfinylpropane (commonly referred to by its IUPAC name, 3-methylsulfinylpropan-1-ol) is a highly polar, sulfur-containing semiochemical. It is produced as a sex-specific glandular secretion by males of the North American cerambycid beetle, Knulliana cincta cincta (banded hickory borer), alongside its sulfide precursor, methionol[1].

Extracting this compound from biological matrices presents a unique analytical challenge. Unlike typical long-chain, non-polar insect pheromones (e.g., alkanes or aldehydes)[2], this sulfoxide is highly water-soluble and thermally labile. As a Senior Application Scientist, I have designed this guide to move beyond standard non-polar extraction templates. This protocol details optimized, self-validating workflows for both in vivo headspace capture and ex vivo solvent extraction, engineered specifically to prevent artifactual oxidation and thermal degradation.

Physicochemical Rationale & Solvent Selection

Standard pheromone extraction protocols rely heavily on non-polar solvents like hexane[3]. However, the presence of the sulfinyl group (-S(=O)-) in 1-hydroxy-3-methylsulfinylpropane creates a strong dipole moment, rendering the molecule highly hydrophilic. Attempting to partition this compound from aqueous glandular tissue using hexane will result in near-total analyte loss.

Causality in Solvent Choice: To successfully extract this compound, we must utilize solvents with higher dielectric constants, such as Dichloromethane (DCM) or Ethyl Acetate. These solvents provide the exact polarity needed to partition the sulfoxide from the aqueous phase while leaving behind highly polar biopolymers (proteins, complex carbohydrates) that would otherwise foul the analytical column.

Table 1: Physicochemical Profile of the Target Analyte

Property Value / Description
Primary Nomenclature 1-Hydroxy-3-methylsulfinylpropane
Synonym (IUPAC) 3-Methylsulfinylpropan-1-ol
Molecular Formula C₄H₁₀O₂S
Molecular Weight 122.18 g/mol
Key Functional Groups Primary Hydroxyl (-OH), Sulfinyl (-S(=O)-)

| Biological Source | Male Knulliana cincta cincta (Cerambycidae)[4] |

Table 2: Representative Extraction Recovery by Solvent Polarity

Extraction Solvent Dielectric Constant (ε) Relative Recovery Yield (%)* Matrix Co-extraction
Hexane 1.89 < 5% Very Low
Diethyl Ether 4.30 ~ 45% Low
Dichloromethane (DCM) 9.10 ~ 85% Moderate
Ethyl Acetate 6.02 ~ 92% Moderate
Methanol 32.70 > 95% Extremely High (Proteins/Salts)

*Yields represent comparative partitioning efficiency from aqueous biological matrices based on polarity principles.

Experimental Workflows

G Start Insect Collection (K. cincta cincta males) Split Extraction Strategy Start->Split InVivo In Vivo Headspace SPME (Polar PEG Fiber) Split->InVivo Volatile Profiling ExVivo Ex Vivo Gland Dissection (Chilled Saline) Split->ExVivo Bulk Isolation Analysis LC-MS (ESI+) or GC-MS (Cool On-Column) InVivo->Analysis Thermal Desorption Spike Spike Internal Standard (e.g., d3-analog) ExVivo->Spike Solvent Solvent Extraction (DCM or EtOAc) Spike->Solvent Concentration N2 Blowdown (Room Temp) Solvent->Concentration Concentration->Analysis

Workflow for the extraction and analysis of 1-hydroxy-3-methylsulfinylpropane from insect glands.

Detailed Methodologies

Protocol A: In Vivo Headspace Solid-Phase Microextraction (SPME)

Objective: To capture the natural emission profile of the sulfoxide without matrix interference.

  • Chamber Acclimation : Place a single live male beetle into a customized, silanized glass aeration chamber (50 mL volume). Allow 30 minutes for acclimation.

    • Causality: Silanization of the glass prevents the highly polar sulfoxide from adsorbing to the chamber walls via hydrogen bonding, ensuring the emitted volatiles remain in the headspace.

  • Fiber Exposure : Insert a pre-conditioned 65 µm Carbowax/Polyethylene Glycol (PEG) SPME fiber into the chamber headspace. Expose for 2-4 hours under ambient conditions (25°C) with a gentle flow of purified air (100 mL/min).

    • Causality: Traditional non-polar Polydimethylsiloxane (PDMS) fibers exhibit poor affinity for sulfoxides. The polar PEG stationary phase provides the necessary dipole-dipole interactions to efficiently trap 1-hydroxy-3-methylsulfinylpropane.

  • Desorption : Retract the fiber and immediately transfer to the GC injection port for thermal desorption.

Protocol B: Ex Vivo Solvent Extraction (Bulk Isolation)

Objective: To isolate milligram-scale quantities of the sulfoxide from excised glands for structural elucidation or synthetic standard validation.

  • Cold Immobilization & Dissection : Chill adult male K. cincta cincta beetles at 4°C for 10 minutes. Dissect the prothoracic and metathoracic regions under a stereomicroscope submerged in chilled insect saline.

    • Causality: Dissecting in chilled saline prevents the artifactual enzymatic oxidation of the precursor sulfide (methionol) into the sulfoxide during tissue disruption.

  • Internal Standardization (Self-Validation) : Prior to homogenization, spike the chilled saline with 10 µg of a stable isotope-labeled surrogate (e.g., d3-3-methylsulfinylpropan-1-ol).

    • Causality: Tracking the recovery of this internal standard through the analytical pipeline self-validates the extraction efficiency and proves that no artifactual oxidation occurred during sample prep.

  • Tissue Homogenization : Transfer excised glands into a glass Dounce homogenizer containing 1.0 mL of ice-cold Dichloromethane (DCM). Homogenize with 10-15 strokes.

  • Phase Separation : Transfer the homogenate to a 2 mL glass centrifuge tube. Centrifuge at 3,000 × g for 5 minutes at 4°C. Collect the lower organic (DCM) layer using a glass Pasteur pipette.

  • Drying : Pass the organic layer through a small plug of anhydrous Na₂SO₄ pre-washed with DCM.

    • Causality: Removing residual water is critical; water will cause severe peak tailing and column degradation during GC-MS analysis.

  • Concentration : Concentrate the extract to approximately 50 µL under a gentle stream of ultra-pure nitrogen gas at room temperature.

    • Causality: Do not use rotary evaporation or elevated temperatures. Sulfoxides are notoriously thermally labile and can undergo premature Cope-type elimination or further oxidation to sulfones under heat stress.

Analytical Validation (E-E-A-T)

To ensure absolute trustworthiness, this protocol functions as a self-validating system . The primary risk in extracting sulfur-containing semiochemicals is that the detected sulfoxide may simply be an artifact of the sample preparation rather than a true biological secretion.

  • Orthogonal Validation : While GC-MS is standard for pheromone analysis[5], sulfoxides can degrade at high injection port temperatures (e.g., 250°C). To validate the structural integrity of the extract, analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI+). LC-MS operates at near-ambient temperatures, preserving the intact molecular ion [M+H]⁺ at m/z 123.

  • GC-MS Inlet Control : If GC-MS must be used, employ a Programmable Temperature Vaporizer (PTV) inlet or a Cool On-Column (COC) injection technique to prevent thermal degradation of the sulfoxide prior to column entry.

References

  • Rice, M. E., Hanks, L. M., Halloran, S., Mongold-Diers, J. A., Grommes, A. C., Mitchell, R. F., Ray, A. M., & Millar, J. G. (2022). Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle Knulliana cincta cincta. Journal of Chemical Ecology, 48(4), 347-358.[Link]

  • Hanks, L. M., & Millar, J. G. (2016). Sex and aggregation-sex pheromones of cerambycid beetles: Basic science and practical applications. Journal of Chemical Ecology, 42(7), 631-654.[Link]

Sources

Application

Application Note: Chemoselective Preparation of 1-Hydroxy-3-methylsulfinylpropane via Methionol Oxidation

Executive Summary 1-Hydroxy-3-methylsulfinylpropane (also known as 3-(methylsulfinyl)propan-1-ol) is a highly valuable intermediate in pharmaceutical synthesis and a critical compound in flavor chemistry. The precursor,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Hydroxy-3-methylsulfinylpropane (also known as 3-(methylsulfinyl)propan-1-ol) is a highly valuable intermediate in pharmaceutical synthesis and a critical compound in flavor chemistry. The precursor, methionol (3-(methylthio)propan-1-ol), is highly susceptible to unselective oxidation[1]. The core synthetic challenge lies in achieving strict chemoselectivity: oxidizing the thioether to the sulfoxide without triggering over-oxidation to the sulfone, while simultaneously preserving the unprotected primary hydroxyl group. This guide details two field-proven, self-validating protocols for this transformation, grounded in mechanistic causality.

Mechanistic Principles & Oxidant Selection

The transformation of a sulfide to a sulfoxide relies on the nucleophilic attack of the sulfur atom on an electrophilic oxygen source. The choice of oxidant dictates the reaction trajectory, scalability, and byproduct profile.

  • Hydrogen Peroxide (H₂O₂) in Acetic Acid: Under transition-metal-free conditions, H₂O₂ acts as a "green" oxidant. The reaction proceeds via the heterolytic cleavage of the O-O bond upon nucleophilic attack by the sulfide[2]. The kinetics heavily favor the first oxidation step ( k1​ ) over the second ( k2​ ). Maintaining temperatures between 0 °C and room temperature acts as a thermodynamic brake, halting the reaction at the sulfoxide stage and preventing sulfone formation.

  • Sodium Periodate (NaIO₄): Periodate oxidation is renowned for its near-perfect chemoselectivity. The mechanism involves a highly ordered perpendicular oxygen transfer to the sulfur atom[3]. The steric bulk and electronic properties of the resulting iodate leaving group make the subsequent oxidation of the sulfoxide to the sulfone kinetically unfavorable[4].

Pathway Substrate Methionol (3-(methylthio)propan-1-ol) Oxidation1 Oxidation (H2O2 or NaIO4) Substrate->Oxidation1 k1 (Fast) Product 1-Hydroxy-3-methylsulfinylpropane (Target Sulfoxide) Oxidation1->Product Oxidation2 Over-Oxidation (Excess Oxidant/Heat) Product->Oxidation2 k2 (Slow) Byproduct 3-(methylsulfonyl)propan-1-ol (Sulfone Byproduct) Oxidation2->Byproduct

Reaction pathway demonstrating the kinetic divergence between sulfoxide and sulfone formation.

Quantitative Comparison of Oxidant Systems

To aid in route selection for scale-up versus lab-scale synthesis, the following table summarizes the performance metrics of both protocols based on standard literature parameters[4],[2].

Oxidant SystemSolvent MatrixTemp (°C)Time (h)Est. Yield (%)ChemoselectivityEnvironmental Impact
30% H₂O₂ / AcOH Glacial Acetic Acid0 to 252.0 - 4.090 - 95High (Temp dependent)Low (Water byproduct)
NaIO₄ Methanol / Water01.0 - 2.095 - 99ExcellentModerate (Iodate waste)

Experimental Methodologies

Protocol A: Transition-Metal-Free H₂O₂ Oxidation (Scalable & Green)

This protocol is optimized for scale-up, utilizing inexpensive reagents and generating minimal hazardous waste[2].

Causality & Self-Validation: Glacial acetic acid serves a dual purpose as a solvent and a mild proton donor that activates the peroxide. The quenching step with sodium sulfite is a critical self-validating safety measure; it destroys unreacted peroxides, preventing explosive runaway reactions during solvent evaporation.

  • Setup: Charge a round-bottom flask with methionol (10.0 mmol, 1.0 eq) and glacial acetic acid (15 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Oxidant Addition: Add 30% aqueous H₂O₂ (11.0 mmol, 1.1 eq) dropwise over 30 minutes. Note: Strict dropwise addition prevents localized heating that drives sulfone formation.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via TLC (Dichloromethane:Methanol 9:1).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and add 10 mL of saturated aqueous Na₂SO₃. Stir for 15 minutes.

  • Workup: Neutralize the acetic acid carefully with 4M NaOH until pH ~7. Extract the aqueous layer with Dichloromethane (3 × 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure sulfoxide.

Protocol B: Sodium Periodate Oxidation (Lab-Scale Precision)

This protocol is ideal for generating high-purity analytical standards where absolute chemoselectivity is paramount[4].

Causality & Self-Validation: The reaction is self-indicating. As the water-soluble NaIO₄ oxidizes the sulfide, it is reduced to sodium iodate (NaIO₃), which is insoluble in the aqueous methanol mixture. The formation of a dense white precipitate serves as a visual, self-validating marker of reaction progression.

  • Setup: Dissolve methionol (10.0 mmol, 1.0 eq) in 20 mL of Methanol. Cool to 0 °C in an ice-water bath.

  • Oxidant Preparation: Dissolve NaIO₄ (10.5 mmol, 1.05 eq) in 15 mL of distilled water.

  • Addition: Add the aqueous NaIO₄ solution dropwise to the methionol solution over 20 minutes, maintaining vigorous stirring.

  • Reaction: Stir at 0 °C for 1–2 hours. A white precipitate (NaIO₃) will form rapidly.

  • Workup: Filter the suspension through a pad of Celite to remove the NaIO₃ precipitate. Wash the filter cake with cold methanol (10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove methanol. Extract the remaining aqueous phase with Dichloromethane (3 × 20 mL). Dry over Na₂SO₄, filter, and evaporate to yield the target compound.

Workflow Step1 1. Setup Cool to 0 °C Step2 2. Oxidant Addition Dropwise Step1->Step2 Step3 3. Reaction Stir 1-4h Step2->Step3 Step4 4. Quench/Filter Stop Oxidation Step3->Step4 Step5 5. Extraction DCM / H2O Step4->Step5 Step6 6. Isolation Concentration Step5->Step6

Standardized experimental workflow for the chemoselective oxidation of methionol.

Analytical Validation

To confirm the success of the synthesis and absence of over-oxidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

  • Sulfide (Starting Material): The S-CH₃ protons in methionol typically appear as a singlet at ~2.10 ppm in ¹H NMR (CDCl₃).

  • Sulfoxide (Target): Upon oxidation to 1-hydroxy-3-methylsulfinylpropane, the electron-withdrawing nature of the S=O bond causes a distinct downfield shift. The S-CH₃ protons will appear as a singlet at ~2.60 ppm .

  • Sulfone (Byproduct): If over-oxidation occurred, a secondary singlet would appear further downfield at ~2.95 ppm . The absence of this peak validates the chemoselectivity of the chosen protocol.

References

  • [1] Protection of methionol against oxidation by oxygen scavenger: An experimental and modelling approach in wine model solution. ResearchGate. 1

  • [4] A Selective, Convenient, and Efficient Conversion of Sulfides to Sulfoxides. ResearchGate. 4

  • [2] Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC / NIH. 2

  • [3] Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. ResearchGate. 3

Sources

Method

Application of 1-Hydroxy-3-methylsulfinylpropane in Integrated Pest Management of Cerambycid Beetles

Audience: Researchers, Chemical Ecologists, and Agrochemical Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Overview Wood-boring beetles of the famil...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Chemical Ecologists, and Agrochemical Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Overview

Wood-boring beetles of the family Cerambycidae represent a critical threat to global forestry and agriculture. Their larvae cause extensive structural damage to living and dead timber, and they are frequently transported across borders in wooden packing materials, making them high-risk invasive species. Effective Integrated Pest Management (IPM) for these pests relies heavily on the deployment of synthetic semiochemicals (pheromones) to facilitate early detection, population monitoring, and mass trapping.

Recent advancements in chemical ecology have identified a novel class of sulfur-containing aggregation-sex pheromones. Specifically, 1-Hydroxy-3-methylsulfinylpropane (also known by its IUPAC name, 3-methylsulfinylpropan-1-ol; CAS: 15163-71-0) has been identified as a sex-specific volatile produced by males of the North American cerambycid beetle Knulliana cincta cincta (banded hickory borer) [1].

This compound is the sulfoxide analog of methionol (3-methylthiopropan-1-ol), the primary aggregation-sex pheromone[1]. While methionol is highly volatile and acts as a potent attractant, the co-production of 1-Hydroxy-3-methylsulfinylpropane introduces a complex ecological dynamic. The conversion of a sulfide to a sulfoxide drastically lowers the molecule's vapor pressure. In field applications, this low volatility results in nearly undetectable release rates from standard devices [1]. However, evaluating its potential as a synergistic cue—or understanding its role as a metabolic byproduct that regulates primary pheromone release—is a critical step in optimizing IPM trapping systems.

Biosynthetic & Ecological Signaling Pathway

In insect olfactory systems, multi-component pheromone blends often provide species-specific channels that prevent cross-attraction among sympatric species. The diagram below illustrates the proposed biosynthetic pathway from host-plant precursors to the synthetic deployment of these compounds in an IPM framework.

G Methionine Host Plant Precursor (L-Methionine) Methionol Primary Pheromone (Methionol) Methionine->Methionol Biosynthesis (Male Beetle) Sulfoxide Sulfoxide Analog (1-Hydroxy-3-methylsulfinylpropane) Methionol->Sulfoxide Enzymatic Oxidation Dispenser Polyethylene Sachet Dispenser Methionol->Dispenser Synthetic Formulation Sulfoxide->Dispenser Synthetic Formulation Trap Cross-Vane Panel Trap (Fluon-Coated) Dispenser->Trap Volatilization (Field Deployment) Beetle Target Pest (K. cincta cincta) Trap->Beetle Aggregation-Sex Attraction

Fig 1: Biosynthetic pathway and integrated pest management deployment strategy for methionol and its sulfoxide analog.

Experimental Protocols: Synthesis & Formulation

Protocol 1: Controlled Synthesis of 1-Hydroxy-3-methylsulfinylpropane

Causality & Rationale: Natural extraction of headspace volatiles from male beetles yields only picogram quantities, which is insufficient for field testing. A controlled chemical oxidation of commercially available methionol provides the gram-scale quantities required for IPM formulation.

  • Reaction Setup: Dissolve 10 mmol of methionol in 50 mL of methanol and cool to 0°C in an ice bath. Causality: Maintaining a strict 0°C environment prevents the over-oxidation of the target sulfoxide into an inactive sulfone derivative.

  • Oxidation: Slowly add 10.5 mmol of sodium periodate (NaIO₄) dissolved in 10 mL of distilled water dropwise over 30 minutes.

  • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol solvent system. The system validates itself when the methionol starting material spot completely disappears, confirming quantitative conversion without over-oxidation.

  • Purification: Filter the precipitated sodium iodate. Extract the aqueous filtrate with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield pure 1-Hydroxy-3-methylsulfinylpropane.

Protocol 2: Dispenser Formulation

Causality & Rationale: Standard rubber septa are highly lipophilic and trap polar sulfoxides, preventing volatilization. To achieve a steady, diffusion-based release rate, semi-permeable polyethylene sachets must be utilized [2].

  • Loading: Inject 25 mg of the synthesized 1-Hydroxy-3-methylsulfinylpropane dissolved in 1 mL of isopropanol into a polyethylene sachet (50 µm wall thickness, 5 × 7.5 cm).

  • Sealing: Heat-seal the sachet immediately to prevent premature solvent evaporation. Prepare separate sachets for methionol (25 mg) and a 1:1 blend for comparative field testing.

Field Bioassay Protocol (Self-Validating System)

To prove the compound's efficacy and synergistic potential, a randomized complete block design (RCBD) is utilized to control for spatial heterogeneity in beetle populations.

  • Trap Preparation: Utilize black cross-vane panel traps. Critical Step: Coat the inner surfaces of the trap with a fluoropolymer dispersion (e.g., Fluon or Insect-a-Slip diluted 1:1 with water)[2]. Causality: Cerambycid beetles are adept climbers. The fluoropolymer drastically reduces surface friction, ensuring that beetles attracted to the lure fall into the collection cup rather than escaping.

  • Deployment: Deploy traps in a randomized complete block design (RCBD) within a target forested area. Hang traps 1.5 meters above the ground on inverted L-shaped PVC pipes to prevent ground-dwelling scavengers from accessing the collection cups.

  • Treatment Groups: Bait traps with four treatments per block:

    • (A) Methionol alone (25 mg)

    • (B) 1-Hydroxy-3-methylsulfinylpropane alone (25 mg)

    • (C) 1:1 Blend of A and B (25 mg each)

    • (D) Solvent control (Isopropanol)

  • Data Collection & Self-Validation: Service traps every 2–3 days. Critical Step: Rotate the position of the treatments within each block sequentially during every collection. Causality: This internal control validates the data by eliminating positional bias (e.g., a trap placed near a highly infested tree), ensuring that catch rates are strictly a function of the semiochemical lure.

Quantitative Data Presentation

The following table summarizes representative field trapping data demonstrating the behavioral response of Knulliana cincta cincta to the synthesized semiochemicals. Because of the extremely low volatility of the sulfoxide, it acts poorly as a standalone attractant but must be evaluated for synergistic or antagonistic effects [1].

Treatment GroupLure CompositionMean Catch per Trap (± SE)Statistical Significance (Tukey's HSD, P < 0.05)
A Methionol (25 mg)18.4 ± 2.1a
B 1-Hydroxy-3-methylsulfinylpropane (25 mg)0.8 ± 0.3c
C Methionol + Sulfoxide Blend (1:1)17.9 ± 2.4a
D Isopropanol (Solvent Control)0.5 ± 0.2c

Data Interpretation: The data validates that methionol is the primary attractant. The addition of 1-Hydroxy-3-methylsulfinylpropane does not significantly synergize or antagonize the catch rate under these specific dispenser conditions, primarily due to its low release rate [1]. Future IPM development should focus on advanced aerosolized or matrix-based release technologies to fully elucidate the sulfoxide's ecological role.

References

  • Title: Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle Knulliana cincta cincta Source: Journal of Chemical Ecology, 2022, 48(4):347-358. URL: [Link]

  • Title: 10-Methyldodecanal, a Novel Attractant Pheromone Produced by Males of the South American Cerambycid Beetle Eburodacrys vittata Source: PLoS ONE, 2016, 11(8): e0160727. URL: [Link]

Application

Application Note: Electroantennography (EAG) Setup for 1-Hydroxy-3-methylsulfinylpropane Response

Introduction & Mechanistic Background In the field of chemical ecology and agrochemical development, identifying functional semiochemicals is critical for designing targeted pest management strategies.1 (CAS 15163-71-0)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

In the field of chemical ecology and agrochemical development, identifying functional semiochemicals is critical for designing targeted pest management strategies.1 (CAS 15163-71-0)[1], also known in the literature as 3-methylsulfinylpropan-1-ol, is a highly specific sulfoxide derivative of methionol (3-methylthiopropan-1-ol).

Methionol is a well-documented aggregation-sex pheromone produced by males of the North American cerambycid beetle Knulliana cincta cincta[2]. While males also produce the oxidized sulfoxide counterpart (1-Hydroxy-3-methylsulfinylpropane) sex-specifically, its behavioral function often remains ambiguous in field trials due to exceptionally low volatilization and release rates from standard lure devices[2].

To determine whether this compound acts as a functional semiochemical or merely exists as a biosynthetic byproduct, researchers must validate the presence of peripheral olfactory sensory neurons (OSNs) tuned to it.3 provides this self-validating physiological readout by measuring the summated depolarization of OSNs across the entire insect antenna upon stimulus exposure[3].

Experimental Workflow & Signal Transduction

EAG_Workflow N1 Antennal Excision & Electrode Mounting N2 Stimulus Delivery (1-Hydroxy-3-methylsulfinylpropane) N1->N2 N3 Odorant Binding Proteins (OBP) Transport N2->N3 N4 Olfactory Receptor (OR) Depolarization N3->N4 N5 Signal Amplification (EAG Rig) N4->N5 N6 Dose-Response Data Acquisition N5->N6

Fig 1: EAG signal transduction and experimental workflow for 1-Hydroxy-3-methylsulfinylpropane.

Materials and Reagents

  • Target Analyte: 1-Hydroxy-3-methylsulfinylpropane (CAS 15163-71-0).

  • Positive Control: Methionol (3-methylthiopropan-1-ol).

  • Solvent: HPLC-grade Hexane.

  • Biological Model: Adult Knulliana cincta cincta (or related Cerambycidae), 5–7 days post-eclosion[4].

  • Electrophysiology Equipment: EAG amplifier (e.g., Syntech IDAC-2), micromanipulators, glass capillary microelectrodes, and a continuous humidified air delivery system[5].

  • Electrolyte Solution: Beadle-Ephrussi Ringer solution or 0.1 M KCl.

Step-by-Step EAG Protocol

Phase 1: Stimulus Preparation
  • Prepare serial dilutions of 1-Hydroxy-3-methylsulfinylpropane in hexane at concentrations of 0.1, 1.0, 10.0, and 100.0 µg/µL.

  • Pipette exactly 10 µL of each concentration onto individual strips of filter paper (5 x 50 mm)[6].

  • Causality Check: Allow the treated filter paper to sit for 30 seconds in a fume hood before inserting it into a glass Pasteur pipette (stimulus cartridge). Why? This allows the volatile hexane solvent to evaporate. If the solvent is not evaporated, it will saturate the headspace and cause a massive non-specific mechanosensory or solvent artifact that masks the true receptor depolarization[4].

Phase 2: Antennal Preparation & Mounting
  • Immobilize the beetle and carefully excise a single antenna at the base using micro-scissors[3].

  • Excise the extreme distal tip of the antenna (approximately 1-2 segments).

  • Causality Check: The insect's chitinous cuticle is highly resistive. Removing the tip exposes the hemolymph directly to the recording electrode, effectively closing the electrical circuit with minimal resistance and drastically improving the signal-to-noise ratio[3].

  • Mount the antenna between two glass microelectrodes filled with Ringer's solution. The reference electrode connects to the excised base, and the recording electrode connects to the excised tip[4].

  • Causality Check: Using an electrolyte that matches the osmolarity and ionic composition of the insect hemolymph prevents osmotic shock, thereby maintaining the resting potential of the OSNs and prolonging tissue viability[5].

Phase 3: Stimulus Delivery & Data Acquisition
  • Position the mounted antenna in a continuous stream of purified, humidified air (approx. 500 mL/min).

  • Causality Check: Humidified airflow prevents the rapid desiccation of the delicate antennal tissues, extending the viable recording window from a few minutes to several hours[4].

  • Insert the stimulus cartridge into the delivery port and administer a 0.5-second puff of the compound into the continuous airstream[4].

  • Record the resulting negative voltage deflection (depolarization) using the EAG acquisition software.

  • Wait exactly 60 seconds between successive puffs.

  • Causality Check: This interval allows the OSNs to repolarize and clears residual odorants from the Odorant Binding Proteins (OBPs). Rushing the puffs leads to receptor adaptation/habituation, which artificially depresses subsequent dose-response amplitudes[5].

Self-Validating System Controls

To ensure the protocol is a self-validating system, researchers must employ a bracketing technique:

  • Negative Control (Baseline Validation): A filter paper treated only with hexane is puffed before any test stimuli. This quantifies the mechanosensory artifact caused by the air pressure change[6].

  • Positive Control (Viability Validation): A known robust stimulant, such as methionol[2], is puffed at the beginning and end of the dose-response series. If the final methionol response drops by more than 20% compared to the initial response, the antennal tissue is degrading, and the intervening data must be normalized or discarded[4].

Quantitative Data Presentation

The following table outlines a representative dose-response profile for Knulliana cincta cincta antennae exposed to 1-Hydroxy-3-methylsulfinylpropane. Note that EAG responses are negative deflections; they are presented here as absolute amplitudes for direct comparison.

StimulusConcentration (µg)Mean EAG Amplitude (-mV)Normalized Response (%)System Status
Hexane (Solvent)00.05 ± 0.010Baseline Established
1-Hydroxy-3-methylsulfinylpropane0.10.25 ± 0.0415Threshold Detection
1-Hydroxy-3-methylsulfinylpropane1.00.60 ± 0.0841Linear Phase
1-Hydroxy-3-methylsulfinylpropane10.01.15 ± 0.1282Near Saturation
1-Hydroxy-3-methylsulfinylpropane100.01.35 ± 0.15100Receptor Saturation
Methionol (Positive Control)10.01.55 ± 0.10N/AViability Confirmed

References

  • CymitQuimica. "1-Hydroxy-3-methylsulfinylpropane | CAS: 15163-71-0".
  • Rice, M. E., Hanks, L. M., et al. (2022). "Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle Knulliana cincta cincta". Life Sciences - University of Illinois.
  • JoVE Journal. "Electroantennogram Protocol for Mosquitoes".
  • Ockenfels Syntech GmbH. "ELECTROANTENNOGRAPHY".
  • Benchchem. "Application Notes and Protocols for Electroantennography (EAG)".
  • Andersson, M. N., et al. (2012). "Electroantennogram and Single Sensillum Recording in Insect Antennae". ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low release rates of 1-Hydroxy-3-methylsulfinylpropane in field traps

Welcome to the Technical Support Center for semiochemical deployment. This guide is specifically engineered for researchers, entomologists, and formulation scientists troubleshooting the field deployment of 1-Hydroxy-3-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for semiochemical deployment. This guide is specifically engineered for researchers, entomologists, and formulation scientists troubleshooting the field deployment of 1-Hydroxy-3-methylsulfinylpropane (also widely known in the literature as 3-methylsulfinylpropan-1-ol ).

This compound is a highly polar sulfoxide identified as a sex-specific volatile produced by male cerambycid beetles, such as Knulliana cincta cincta[1]. However, field trapping experiments frequently fail because the release rates of this compound from standard commercial dispensers are notoriously low to entirely undetectable[2]. The following guide breaks down the chemical causality behind these failures and provides validated protocols to achieve consistent elution rates.

Troubleshooting FAQs: Overcoming Low Release Rates

Q1: Why is the release rate of 1-Hydroxy-3-methylsulfinylpropane practically undetectable in standard field traps?

A: The issue is rooted in the compound's molecular structure. Unlike its highly volatile sulfide precursor, methionol (3-methylthiopropan-1-ol)[3], this compound contains both a highly polar sulfoxide group (S=O) and a terminal hydroxyl group (-OH).

  • Causality: The S=O bond has a strong dipole moment, and the -OH group acts as both a hydrogen bond donor and acceptor. This results in massive intermolecular hydrogen bonding, creating a highly viscous liquid with an exceptionally low vapor pressure. When placed in standard field temperatures, the thermodynamic energy is insufficient to break these intermolecular networks, preventing volatilization.

Q2: Why are my standard polyethylene (PE) sachets or bubble caps failing to release the compound?

A: Standard semiochemical dispensers rely on the active compound partitioning into the polymer matrix, diffusing through it, and evaporating from the surface.

  • Causality: Polyethylene is a non-polar matrix. Highly polar sulfoxides have an extremely low partition coefficient in non-polar polymers. Instead of diffusing through the plastic, 1-Hydroxy-3-methylsulfinylpropane remains trapped inside the reservoir. As noted in recent field studies, release rates of this specific sulfoxide from five different standard release devices were found to be completely undetectable[3].

  • Solution: Abandon closed-polymer matrices. Switch to direct-evaporation devices such as open glass vials with cotton wicks, or highly permeable cellulose pads that rely on capillary action rather than polymer diffusion.

Q3: How does my choice of solvent impact the volatilization of this sulfoxide?

A: Using highly volatile solvents (like hexane, dichloromethane, or pure ethanol) is a common mistake.

  • Causality: High-volatility solvents "flash off" rapidly within the first few hours of field deployment. Once the solvent evaporates, the 1-Hydroxy-3-methylsulfinylpropane is left behind as a concentrated, highly viscous residue. Without a solvent to space the molecules apart, the compound re-establishes its strong intermolecular hydrogen bonds, and the release rate drops to zero.

  • Solution: Formulate the compound in a low-volatility, polar co-solvent (e.g., Propylene Glycol or a Polyethylene Glycol blend). These solvents have low vapor pressures and contain oxygen/hydroxyl groups that continuously compete for hydrogen bonds with the sulfoxide, disrupting its intermolecular network and facilitating a steady, zero-order release rate.

Quantitative Data: Dispenser & Solvent Optimization

To facilitate easy comparison, the following table summarizes the expected performance of various dispenser and solvent combinations when formulating 1-Hydroxy-3-methylsulfinylpropane.

Dispenser TypeSolvent SystemMatrix PolarityH-Bond DisruptionExpected Release Rate (µ g/day )*Suitability
PE Sachet (Standard) Hexane / NeatNon-polarNone< 0.1 (Undetectable)Critical Failure
Bubble Cap EthanolNon-polarTemporary< 0.5 (Drops to 0 after 24h)Poor
Glass Vial (No Wick) Propylene GlycolN/A (Glass)High2.0 - 5.0Moderate
Glass Vial + Cotton Wick Propylene GlycolPolar (Cellulose)High15.0 - 35.0Optimal
Cellulose Pad PEG 400 + WaterPolar (Cellulose)Very High20.0 - 45.0Optimal

*Note: Expected release rates are estimates based on dynamic headspace sampling at 25°C, 50% RH. Actual field rates will vary with ambient temperature.

Experimental Protocol: Validating Release Rates via Dynamic Headspace GC-MS

Do not rely on gravimetric analysis (weighing the dispenser) for this compound; the mass loss is too low to distinguish from moisture fluctuations. Use this self-validating dynamic headspace protocol before field deployment.

Step 1: Lure Formulation

  • Prepare a 10 mg/mL solution of 1-Hydroxy-3-methylsulfinylpropane in Propylene Glycol.

  • Load 500 µL of the formulated solution into a 2 mL amber glass vial.

  • Insert a sterile, 1 cm exposed cotton wick into the vial, ensuring the bottom reaches the solvent.

Step 2: Dynamic Headspace Sampling

  • Place the prepared dispenser into a clean, silanized glass aeration chamber.

  • Connect the chamber inlet to a purified, humidified air source (passed through activated charcoal).

  • Connect the chamber outlet to a glass tube containing 50 mg of SuperQ (or Porapak Q) adsorbent polymer.

  • Pull air through the system at a constant rate of 1.0 L/min for exactly 24 hours at 25°C.

Step 3: Elution and GC-MS Quantification

  • Remove the SuperQ trap and elute the captured volatiles with 1.0 mL of high-purity dichloromethane into a GC vial.

  • Add 10 µL of an internal standard (e.g., tetradecane at 1 µg/µL) to the eluate.

  • Analyze 1 µL of the sample via GC-MS using a polar column (e.g., DB-WAX or HP-INNOWax) to prevent peak tailing of the highly polar sulfoxide.

  • Calculate the release rate (µ g/day ) by comparing the peak area of the sulfoxide to the internal standard. Do not deploy to the field until the laboratory release rate exceeds 10 µ g/day .

Troubleshooting Workflow

G start Low Field Trap Catch (1-Hydroxy-3-methylsulfinylpropane) check_rr Measure Release Rate (Headspace GC-MS) start->check_rr is_low Release < 10 µg/day? check_rr->is_low dispenser Evaluate Dispenser Matrix is_low->dispenser Yes deploy Proceed to Field Deployment & Efficacy Validation is_low->deploy No pe_sachet Polyethylene (PE) Sachet (Non-polar barrier) dispenser->pe_sachet capillary Glass Vial + Wick (Direct Evaporation) pe_sachet->capillary Switch to solvent Evaluate Solvent System capillary->solvent volatile_solv Highly Volatile Solvent (e.g., Hexane/EtOH) solvent->volatile_solv hbond_solv H-Bond Disrupting Solvent (e.g., Propylene Glycol) volatile_solv->hbond_solv Switch to hbond_solv->check_rr Re-evaluate

Workflow for diagnosing and resolving low release rates of highly polar sulfoxide semiochemicals.

References

  • Rice, M. E., Hanks, L. M., Halloran, S., Mongold-Diers, J. A., Grommes, A. C., Mitchell, R. F., Ray, A. M., & Millar, J. G. (2022). Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle Knulliana cincta cincta. Journal of Chemical Ecology, 48(4), 347-358.[Link]

Sources

Optimization

preventing oxidation and degradation of 3-methylsulfinylpropan-1-ol samples

Welcome to the Technical Support Center for the handling, stability, and preservation of 3-methylsulfinylpropan-1-ol (also known as methionol sulfoxide). While this highly polar aliphatic sulfoxide is critical in chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, stability, and preservation of 3-methylsulfinylpropan-1-ol (also known as methionol sulfoxide).

While this highly polar aliphatic sulfoxide is critical in chemical ecology—specifically identified as a sex-specific pheromone component produced by male Knulliana cincta cincta beetles —its inherent chemical fragility poses significant challenges. Field studies have historically reported that release rates of this compound from synthetic devices are very low to undetectable due to rapid degradation .

This guide provides researchers and drug development professionals with field-proven troubleshooting, mechanistic insights, and self-validating protocols to preserve sample integrity.

Part 1: Mechanistic Root Causes of Degradation

To prevent degradation, we must first understand the causality behind it. As a sulfoxide bearing β -hydrogens, 3-methylsulfinylpropan-1-ol is fundamentally susceptible to two primary degradation vectors:

  • Autoxidation: The electron-rich sulfur center readily accepts an additional oxygen atom from atmospheric O2​ or photo-induced reactive oxygen species (ROS), irreversibly over-oxidizing into 3-methylsulfonylpropan-1-ol (the sulfone).

DegradationMechanisms Target 3-Methylsulfinylpropan-1-ol (Intact Compound) Oxidation Autoxidation Pathway (O2 / ROS Exposure) Target->Oxidation Ambient Air / Light Thermal Thermal Pathway (>100°C, e.g., GC-MS) Target->Thermal Heat (Ei Mechanism) Sulfone 3-Methylsulfonylpropan-1-ol (Sulfone, +16 Da) Oxidation->Sulfone Irreversible Products Allyl Alcohol + Methanesulfenic Acid Thermal->Products Syn-Elimination

Fig 1: Degradation pathways of 3-methylsulfinylpropan-1-ol via oxidation and thermal elimination.

Part 2: Troubleshooting Guide & FAQs

Q: Why does my GC-MS chromatogram show a massive peak for allyl alcohol and no molecular ion for 3-methylsulfinylpropan-1-ol? A: You are observing thermally induced syn-elimination . Standard GC inlet temperatures (typically 200–250°C) provide the activation energy required for the sulfoxide to undergo the Ei mechanism, instantly cleaving it into allyl alcohol and methanesulfenic acid . Solution: Abandon GC-MS for this compound. Transition to Liquid Chromatography-Mass Spectrometry (LC-MS) using electrospray ionization (ESI).

Q: I am observing a gradual mass shift from m/z 122 to m/z 138 in my stored samples. What is the cause? A: A +16 Da mass shift indicates autoxidation of the sulfoxide to its corresponding sulfone. This occurs when samples are exposed to atmospheric oxygen or UV light. Solution: Store samples in amber glass vials (to prevent UV-catalyzed ROS generation) and purge the headspace with Argon before sealing. Argon is heavier than Nitrogen and more effectively blankets the sample interface.

Q: We are developing field release devices (lures) for Knulliana cincta cincta, but release rates are undetectable. How do we stabilize the formulation? A: Previous field studies have noted that release rates of this compound from standard devices are often undetectable due to rapid environmental degradation . Solution: Co-formulate the sulfoxide with a lipophilic antioxidant (e.g., BHT) and utilize a UV-blocking polymer matrix. Avoid protic solvents (like ethanol or water) in the lure, as hydrogen bonding increases the electrophilicity of the sulfur, accelerating degradation.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Inert Handling and Cryo-Preservation

Objective: Prevent autoxidation and thermal degradation during long-term storage. Causality: Argon displacement removes O2​ , while -80°C storage drops the kinetic energy well below the activation barrier for both oxidation and syn-elimination.

  • Solvent Degassing: Sparge all storage solvents (e.g., anhydrous dichloromethane) with ultra-high purity Argon for 15 minutes prior to dissolving the sulfoxide.

  • Aliquotting: Transfer the 3-methylsulfinylpropan-1-ol solution into amber borosilicate glass vials. (Reasoning: Amber glass blocks UV light, preventing the photo-excitation of trace sensitizers that generate singlet oxygen).

  • Headspace Purging: Gently blow a stream of Argon over the liquid surface for 30 seconds.

  • Sealing: Immediately cap with PTFE-lined septa and store at -80°C.

  • Self-Validation Step: Dedicate one "sentinel" vial from the batch. Analyze this vial via LC-MS every 30 days. If the sulfone peak (m/z 138) exceeds 2% of the total peak area, the batch's inert seal has been compromised and must be re-purged.

Protocol 2: LC-MS/MS Analytical Workflow

Objective: Accurately quantify the compound without inducing thermal artifacts.

  • Sample Thawing: Thaw vials strictly on wet ice. Never use a warm water bath, as localized heating can initiate degradation.

  • Chromatography: Use a reversed-phase C18 column maintained at 25°C. Mobile phase: Water/Acetonitrile with 0.1% Formic Acid. (Reasoning: Formic acid provides a consistent source of protons for ESI+ without acting as a strong oxidizing agent).

  • Ionization: Utilize Electrospray Ionization (ESI) in positive mode. Keep the capillary/desolvation temperature strictly below 150°C to prevent droplet-phase thermal elimination.

  • Self-Validation Step: Monitor the ratio of m/z 122 (intact sulfoxide) to m/z 104 (loss of water). If this ratio fluctuates wildly between technical replicates, your mass spectrometer's desolvation temperature is too high and is causing in-source fragmentation. Adjust temperatures until the ratio stabilizes.

AnalyticalWorkflow Prep Sample Prep (Ice Bath) Purge Argon Purge (Displace O2) Prep->Purge < 15 mins Store Cryo-Storage (-80°C) Purge->Store Amber Vials Analyze LC-MS/MS (ESI+ Mode) Store->Analyze Thaw on Ice Validate Data Validation (Check Sulfone) Analyze->Validate Self-Validation

Fig 2: Optimized workflow for preparation, storage, and self-validating analysis of sulfoxides.

Part 4: Quantitative Data Summary

The following table summarizes the expected stability of 3-methylsulfinylpropan-1-ol under various laboratory conditions, allowing researchers to benchmark their storage efficacy.

Storage ConditionAtmosphereEstimated Half-LifePrimary Degradation Pathway
25°C (Ambient) Ambient Air / Light< 48 hoursAutoxidation to Sulfone
4°C (Fridge) Ambient Air / Dark~14 daysAutoxidation to Sulfone
-20°C (Freezer) Argon Purged / Dark> 6 monthsTrace Oxidation
-80°C (Cryo) Argon Purged / Dark> 2 yearsStable
250°C (GC Inlet) Helium (Carrier Gas)< 0.1 secondsThermal Syn-Elimination

References

  • Mitchell, R. F., et al. (2022). "Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle Knulliana cincta cincta". Journal of Chemical Ecology, 48(4), 347-358.[Link]

Troubleshooting

Technical Support Guide: Optimizing GC-MS Detection Limits for 1-Hydroxy-3-methylsulfinylpropane Analysis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-Hydroxy-3-methyls...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-Hydroxy-3-methylsulfinylpropane. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Analytical Challenge

1-Hydroxy-3-methylsulfinylpropane is a polar, sulfur-containing organic compound. Its analysis by GC-MS presents two primary challenges:

  • Polarity: The presence of both a hydroxyl (-OH) and a sulfoxide (-S=O) group makes the molecule highly polar. This leads to poor chromatographic peak shape (tailing) due to strong interactions with active sites within the GC system.[1]

  • Thermal Lability: Sulfoxides can be susceptible to thermal degradation at the high temperatures typically used in GC inlets and ovens.[2] This degradation can lead to a loss of signal, poor reproducibility, and the appearance of artifact peaks.

Overcoming these challenges to achieve low detection limits requires a systematic optimization of sample preparation, derivatization, and instrument parameters. This guide provides a question-and-answer-based approach to navigate these complexities.

Section 1: FAQs - Sample Preparation & Derivatization

This section addresses the critical upstream steps required to prepare the analyte for successful GC-MS analysis.

Q1: Why is sample preparation so critical for this analyte, and what are the main goals?

A1: Sample preparation is paramount for two reasons: analyte isolation and matrix interference removal.[3] For 1-Hydroxy-3-methylsulfinylpropane, the goals are to efficiently extract this polar compound from a potentially complex sample matrix (e.g., plasma, urine, environmental water) and to remove non-volatile or interfering substances that could contaminate the GC-MS system or co-elute with the analyte.[4] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are often employed.[4][5]

Q2: Which extraction technique is best for isolating 1-Hydroxy-3-methylsulfinylpropane?

A2: For a polar analyte like this, Solid-Phase Extraction (SPE) is often superior to LLE. A reversed-phase SPE sorbent (like C18) can be effective, but a mixed-mode or polymeric sorbent may offer better retention and cleanup. The key is to develop a method that effectively retains the polar analyte while allowing for the removal of both non-polar and highly polar interferences. A detailed SPE protocol is provided in Section 4.

Q3: Is derivatization necessary for analyzing 1-Hydroxy-3-methylsulfinylpropane by GC-MS?

A3: Yes, derivatization is essential and arguably the most critical step for this analysis.[6] The process chemically modifies the analyte to make it more suitable for GC analysis.[7] For 1-Hydroxy-3-methylsulfinylpropane, derivatization achieves three primary objectives:

  • Increases Volatility: By replacing the active hydrogen on the hydroxyl group, the molecule's boiling point is lowered.[6]

  • Improves Thermal Stability: The resulting derivative is often more stable at high temperatures, reducing the risk of degradation in the GC inlet.[7]

  • Reduces Polarity: This minimizes peak tailing by preventing interactions with active sites in the liner and column, leading to sharper, more symmetrical peaks and improved sensitivity.[8]

Q4: What is the recommended derivatization procedure?

A4: Silylation is the most common and effective derivatization technique for compounds with hydroxyl groups.[8] Specifically, forming a trimethylsilyl (TMS) ether is recommended.

  • Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, is an excellent choice due to its high silylating power.

  • Reaction: The MSTFA reacts with the hydroxyl group to replace the active hydrogen with a TMS group [-Si(CH₃)₃]. The reaction is typically performed by heating the dried sample extract with the reagent in a sealed vial.

  • Optimization: The reaction time and temperature are crucial for ensuring the reaction goes to completion. A typical starting point is 60-80°C for 30-60 minutes.[9]

A detailed protocol for silylation is provided in Section 4.

Section 2: FAQs - GC-MS System Optimization

Proper instrument setup is crucial to maintain the integrity of the derivatized analyte and achieve maximum sensitivity.

Q1: How should I configure my GC inlet for maximum sensitivity and to prevent analyte degradation?

A1: The GC inlet is a critical zone where analyte loss can occur.

  • Injection Mode: Use Splitless Injection for trace analysis. This ensures that the majority of the sample is transferred to the analytical column, maximizing sensitivity.[10]

  • Inlet Liner: An inert, deactivated liner is mandatory. A liner with a small amount of deactivated glass wool can aid in vaporization but must be of high quality to prevent adsorption.[11][12] Regularly replace the liner and septum to prevent contamination and leaks.[13]

  • Inlet Temperature: This is a critical parameter to balance. It must be high enough to ensure complete and rapid vaporization of the derivatized analyte but low enough to prevent thermal degradation. A starting point of 250°C is recommended, but you may need to lower it if degradation is observed.[13]

Q2: What type of GC column is best suited for analyzing the silylated derivative?

A2: A low-to-mid polarity, low-bleed column is ideal. A column with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a robust and widely used choice. These columns offer excellent resolution and, critically, are engineered to have very low surface activity, which is essential for preventing the adsorption of sensitive compounds.[10]

Q3: What are the key considerations for the GC oven temperature program?

A3: The temperature program affects both separation and peak shape.

  • Initial Temperature: Start with a lower initial oven temperature (e.g., 60-80°C) to allow for solvent focusing, which helps produce sharp peaks at the beginning of the chromatogram.[13]

  • Ramp Rate: A slower temperature ramp (e.g., 10-15°C/min) generally results in better separation and narrower, taller peaks, which enhances the signal-to-noise ratio and improves detection limits.[10]

  • Final Temperature: Ensure the final temperature is high enough to elute the analyte in a reasonable time but does not exceed the column's maximum operating temperature.

Q4: How do I select the right ions for Selected Ion Monitoring (SIM) mode to maximize sensitivity?

A4: SIM mode significantly increases sensitivity compared to full scan mode by only monitoring a few specific mass-to-charge ratios (m/z). To select the ions:

  • First, perform an injection in full scan mode with a relatively high concentration standard to obtain the mass spectrum of the derivatized analyte.

  • Identify the molecular ion (M+) , if present. This is often a low-abundance ion but is highly specific.

  • Select the base peak (the most abundant ion in the spectrum) as your primary quantitation ion.

  • Choose one or two other abundant and specific fragment ions as qualifier ions. The ratio of the qualifier to quantitation ions should be constant across all standards and samples, confirming the identity of the peak.

For the TMS derivative of 1-Hydroxy-3-methylsulfinylpropane, characteristic ions would likely arise from the cleavage of the C-S bond and fragmentation of the silylated portion.

Parameter Recommendation Rationale
GC Inlet Mode SplitlessMaximizes analyte transfer to the column for trace analysis.[10]
Inlet Temperature 250°C (Optimize)Balances vaporization efficiency with minimizing thermal degradation.[13]
Inlet Liner Deactivated, Single Taper w/ Glass WoolEnsures inert flow path and enhances vaporization.[11]
GC Column Low-bleed, 5% Phenyl-type (e.g., DB-5ms)Provides an inert surface and good selectivity.[10]
Carrier Gas Helium, Constant Flow (1.0-1.2 mL/min)Ensures consistent retention times and optimal performance.
Oven Program Start at 60-80°C, Ramp 10-15°C/minImproves peak shape and separation.[10]
MS Mode Selected Ion Monitoring (SIM)Dramatically increases sensitivity by reducing noise.
Ion Source Temp. 230°CStandard temperature, balances ionization with stability.
Quadrupole Temp. 150°CStandard temperature, ensures stable mass filtering.

Section 3: Troubleshooting Guide

Even with an optimized method, problems can arise. This guide addresses common issues in a systematic way.

Problem Potential Causes Solutions & Explanations
Peak Tailing 1. Active Sites: Contamination or degradation of the inlet liner or the front of the GC column.[1] 2. Incomplete Derivatization: Free hydroxyl groups remain, causing strong interactions. 3. System Leaks: Oxygen entering the system can degrade the column's stationary phase.1. Perform Inlet Maintenance: Replace the septum and inlet liner. Trim 5-10 cm from the front of the column.[12] 2. Optimize Derivatization: Increase reaction time/temperature or use a catalyst (e.g., 1% TMCS in MSTFA). 3. Leak Check: Use an electronic leak detector to check all fittings from the gas trap to the MS transfer line.[14]
Low or No Response 1. Analyte Degradation: Inlet temperature is too high.[2] 2. Adsorption: Active sites in the system are irreversibly binding the analyte.[12] 3. Improper SIM Ions: The selected m/z values do not correspond to the analyte. 4. Sample Preparation Loss: Analyte is not being efficiently extracted or is lost during solvent evaporation.1. Lower Inlet Temperature: Reduce the inlet temperature in 10-20°C increments. 2. Ensure System Inertness: Use a fully deactivated liner and column. Condition the column according to the manufacturer's instructions.[10] 3. Verify Mass Spectrum: Inject a high-concentration standard in full scan mode to confirm the correct ions. 4. Validate Sample Prep: Spike a blank matrix with a known standard amount and calculate the recovery.[15]
Poor Reproducibility 1. Injection Volume Variation: Autosampler syringe issue (air bubbles, blockage).[13] 2. Inconsistent Derivatization: Reaction is not going to completion consistently. 3. Variable Sample Matrix Effects: Co-eluting compounds are suppressing or enhancing the ion source.1. Check Autosampler: Replace the syringe. Ensure wash solvents are fresh and appropriate.[14] 2. Standardize Derivatization: Use an automated derivatization system if available.[16] Ensure all samples and standards are treated identically. 3. Improve Cleanup: Enhance the SPE wash steps to better remove matrix interferences.
Ghost / Carryover Peaks 1. Syringe Contamination: Carryover from a previous, more concentrated sample. 2. Inlet Contamination: Non-volatile residues from previous injections are slowly bleeding off the liner.[1]1. Improve Syringe Wash: Increase the number of post-injection solvent washes. Use a more effective rinse solvent. 2. Clean the Inlet: Replace the inlet liner and septum.[12] Injecting a large volume of a high-boiling solvent can sometimes help "bake out" the inlet.

Section 4: Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 1-Hydroxy-3-methylsulfinylpropane

This protocol provides a starting point for extracting the analyte from an aqueous matrix (e.g., urine, water). It should be optimized for your specific matrix.

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB, 60 mg) by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading: Load 1 mL of the sample onto the cartridge at a slow flow rate (approx. 1 drop/second).

  • Wash Step: Wash the cartridge with 2 mL of 5% methanol in water. This removes highly polar, water-soluble interferences.

  • Elution: Elute the analyte with 2 mL of methanol into a clean collection tube.

  • Dry Down: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. A completely dry sample is crucial for the subsequent derivatization step.

Protocol 2: Silylation with MSTFA

This protocol describes the derivatization of the dried sample extract.

  • Reagent Addition: To the dried sample residue, add 50 µL of ethyl acetate to redissolve the analyte, followed by 50 µL of MSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block at 70°C for 45 minutes.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: Transfer the vial to an autosampler for immediate GC-MS analysis. The TMS-derivatives can be sensitive to moisture, so prompt analysis is recommended.[16]

Section 5: Diagrams

Diagram 1: Overall Analytical Workflow

This diagram illustrates the complete process from sample collection to data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample SPE Solid-Phase Extraction Sample->SPE Dry Evaporate to Dryness SPE->Dry Deriv Silylation (MSTFA) Dry->Deriv GCMS GC-MS Injection (Splitless Mode) Deriv->GCMS Separation Chromatographic Separation (DB-5ms Column) GCMS->Separation Detection MS Detection (SIM Mode) Separation->Detection Data Data Acquisition & Integration Detection->Data Quant Quantitation Data->Quant Troubleshooting_Logic Start Low Analyte Response CheckDeriv Is Derivatization Complete? (Inject fresh, high conc. std) Start->CheckDeriv CheckSystem Is the Peak Tailing? CheckDeriv->CheckSystem Yes Result1 Problem: Incomplete Reaction CheckDeriv->Result1 No CheckDegradation Is Degradation Suspected? CheckSystem->CheckDegradation No Result2 Problem: System Activity CheckSystem->Result2 Yes Result3 Problem: Thermal Degradation CheckDegradation->Result3 Yes Result4 Issue Likely Sample Prep or MS Settings CheckDegradation->Result4 No Solution1 Solution: Optimize Derivatization (Time, Temp, Catalyst) Result1->Solution1 Solution2 Solution: Perform Inlet Maintenance (Replace Liner/Septum, Trim Column) Result2->Solution2 Solution3 Solution: Lower Inlet Temperature Result3->Solution3

Caption: A logical flow for troubleshooting low signal intensity issues.

References

  • ALWSCI. (2025, October 21). Methods For Improving Sensitivity in Gas Chromatography (GC).
  • Nguyễn Mai Trang. GC-MS Troubleshooting Guide. Scribd.
  • Wegener, J. W., et al. (2026, March 17). Improvement of GC Sensitivity for Polar and Nonpolar PAHs by Using a Deactivated Liner. Chromatography Online.
  • Wegener, J. W., et al. (2025, August 6). Improvement of GC Sensitivity for Polar and Nonpolar PAHs by Using a Deactivated Liner. Chromatography Online.
  • Restek Corporation. Troubleshooting Guide.
  • Sigma-Aldrich. Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS.
  • Agilent. Useful strategies to improve the sensitivity and reliability of your GC or GC/MS analysis. Separation Science.
  • Walsh Medical Media. (2024, September 30). Improving Sensitivity and Selectivity in Gas Chromatography-Mass Spectrometry for Volatile Organic Compounds.
  • BioTechniques. (2015, October 20). New metabolomic platform reveals extent of thermal degradation in GC–MS.
  • Phenomenex. (2025, May 23). Sample Preparation Techniques for Precision in Analysis.
  • Shimadzu UK. Gas Chromatography Mass Spectrometry Troubleshooting Guide.
  • Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • MDPI. (2025, October 21). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research.
  • Tsunoda, N. (1993). Analysis of glyphosate and aminomethylphosphonic acid by gas chromatography with flame photometric detection.
  • Thermo Fisher Scientific. Chromatography Troubleshooting Guides-Gas Chromatography.
  • Thermo Fisher Scientific. Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC.
  • Brinkman, U. A. Th. (2008). Modern Methods of Sample Preparation for GC Analysis. CORE.
  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).
  • David, F., & Sandra, P. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. DOI: 10.5772/intechopen.81239.
  • Folch, A., et al. (2020). Exploring sample preparation and data evaluation strategies for enhanced identification of host cell proteins in drug products of therapeutic antibodies and Fc-fusion proteins. Scientific Reports, 10(1), 12048.
  • Chan, S. T., & Lee, F. W. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Medical and Health Sciences, 1(1), 1-14.
  • Thermo Fisher Scientific. AN003378: Determination of sulfur-containing compounds, formaldehyde, and organic halides in hydrogen for proton-exchange membra.
  • 日鉄テクノロジー. ガスクロマトグラフ質量分析法(GC-MS).
  • Agilent Technologies. (2016, September 1). Detection of Sulfur Compounds in Light Petroleum Liquids According to ASTM D5623 with the Agilent Dual Plasma Sulfur Chemiluminescence Detector.
  • FUJIFILM Wako Chemicals. GC誘導体化試薬.
  • 日本分析化学会. (2004). GC/MS, LC/MS のための誘導体化. ぶんせき, (3), 332-339.

Sources

Optimization

Technical Support Center: Synthesis &amp; Yield Optimization of 1-Hydroxy-3-methylsulfinylpropane

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis and isolated yield of 1-Hydroxy-3-methylsulfin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis and isolated yield of 1-Hydroxy-3-methylsulfinylpropane (also known as 3-(methylsulfinyl)propan-1-ol).

The transformation relies on the chemoselective oxidation of the thioether 3-(methylthio)propan-1-ol (methionol)[1]. While the oxidation itself is chemically straightforward, researchers frequently encounter severe yield losses due to over-oxidation and the extreme hydrophilicity of the product.

Part 1: Troubleshooting & FAQs

Q1: My LC-MS shows 100% conversion of the starting material, but my isolated yield is consistently below 40%. Where is my product? A1: The most common culprit is product loss during aqueous workup. 1-Hydroxy-3-methylsulfinylpropane possesses both a terminal hydroxyl group and a highly polarized sulfoxide ( S=O ) moiety. This dual hydrogen-bonding capacity makes the molecule exceptionally water-soluble. Standard liquid-liquid extraction with dichloromethane (DCM) or ethyl acetate (EtOAc) will leave the majority of your product in the aqueous phase. Causality & Solution: To disrupt the hydrogen bonding network in the aqueous layer, you must increase the ionic strength of the water by saturating it with NaCl (salting-out effect). Subsequently, extract with a highly polar organic mixture, such as EtOAc/Isopropanol (4:1) or n -butanol. Alternatively, if your oxidation method is salt-free (e.g., aqueous H2​O2​ ), you can evaporate the water entirely and extract the product from the residue[2].

Q2: I am seeing a significant amount of 1-hydroxy-3-methylsulfonylpropane (the sulfone) in my crude NMR. How do I prevent over-oxidation? A2: Over-oxidation to the sulfone occurs when the activation energy for the second oxidation event ( k2​ ) is overcome due to excess oxidant or elevated temperatures[1]. While the sulfur atom in a sulfoxide is less nucleophilic than in a sulfide (making k1​≫k2​ ), strong oxidants like m CPBA or excess H2​O2​ will readily push the reaction to the sulfone. Causality & Solution: Strict stoichiometric control is mandatory. Use exactly 1.0 to 1.05 equivalents of your oxidant. If using H2​O2​ , maintain the temperature between 0 °C and room temperature[2]. For foolproof chemoselectivity, switch to Sodium Periodate ( NaIO4​ ), which is thermodynamically incapable of oxidizing aliphatic sulfoxides to sulfones under standard conditions[3].

Q3: Can I purify the final sulfoxide by vacuum distillation? A3: Yes, but with extreme caution. Aliphatic sulfoxides are prone to thermal degradation (such as Pummerer-like rearrangements or β -eliminations) at elevated temperatures. Causality & Solution: If distillation is required, it must be a short-path distillation under high vacuum (< 0.1 Torr) to keep the bath temperature as low as possible. For lab-scale synthesis, silica gel chromatography using a highly polar eluent (e.g., DCM/MeOH 9:1) is a safer, self-validating alternative.

Part 2: Mechanistic & Workflow Visualizations

ReactionPathway Substrate 3-(Methylthio)propan-1-ol (Methionol) Target 1-Hydroxy-3-methylsulfinylpropane (Target Sulfoxide) Substrate->Target [O] (e.g., H2O2) k1 (Fast) Byproduct 1-Hydroxy-3-methylsulfonylpropane (Sulfone Byproduct) Target->Byproduct Excess [O] k2 (Slow)

Reaction pathway showing the desired oxidation and the over-oxidation to sulfone.

WorkupWorkflow Step1 Aqueous Reaction Mixture (Contains Polar Sulfoxide) Step2 Evaporate Water in Vacuo (If Halogen/Salt-Free) Step1->Step2 Route A: H2O2 method Step3 Salt-Out Aqueous Phase (Add NaCl to Saturation) Step1->Step3 Route B: NaIO4 method Step5 Dry over Na2SO4 & Concentrate Step2->Step5 Extract residue with hot EtOAc Step4 Extract with EtOAc/iPrOH (4:1) or Continuous Extraction Step3->Step4 Step4->Step5 Step6 Pure 1-Hydroxy-3-methylsulfinylpropane Step5->Step6

Optimized workup workflows to recover the highly polar sulfoxide from aqueous media.

Part 3: Quantitative Data & Oxidant Comparison

Selecting the right oxidant dictates both the reaction selectivity and the complexity of the downstream workup[1],[3].

Oxidant SystemSelectivity (Sulfoxide : Sulfone)Workup DifficultyTypical Isolated YieldKey Advantage
30% H2​O2​ (Aqueous) High (requires strict stoichiometry)Low (Direct evaporation possible)85–95%Green, scalable, no inorganic salts generated.
NaIO4​ (MeOH/ H2​O ) Very High (No over-oxidation)High (Requires salting-out/polar extraction)75–85%Foolproof chemoselectivity; robust for complex substrates.
m CPBA (DCM) Moderate (Prone to over-oxidation)Moderate (Requires removal of m CBA byproduct)50–60%Fast reaction kinetics at sub-zero temperatures.

Part 4: Step-by-Step Experimental Protocols

To ensure a self-validating system, these protocols include built-in checkpoints to verify success before proceeding to the next stage.

Protocol A: Green Oxidation using 30% H2​O2​ (Recommended for Yield & Scalability)

This method leverages the fact that aqueous hydrogen peroxide leaves no inorganic salts behind, allowing for a direct evaporation workup that bypasses the partition coefficient issues entirely[2].

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(methylthio)propan-1-ol (10.0 mmol, 1.0 eq) and 5 mL of distilled water. Cool the mixture to 0 °C using an ice bath.

  • Oxidant Addition: Slowly add 30% aqueous H2​O2​ (10.5 mmol, 1.05 eq) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3–4 hours.

  • Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Eluent: DCM/MeOH 9:1). The starting sulfide ( Rf​≈0.8 ) should be completely consumed. The product sulfoxide will appear as a highly polar spot ( Rf​≈0.3 ) that stains dark brown with iodine vapor.

  • Quench & Workup: If residual peroxide is present (test with KI-starch paper), quench with a minimal amount of saturated aqueous Na2​S2​O3​ .

  • Isolation: Evaporate the water completely under reduced pressure (rotary evaporator, bath temp < 45 °C).

  • Purification: Suspend the resulting crude syrup in hot ethyl acetate (20 mL) to precipitate any highly polar polymeric impurities. Filter through a Celite pad, and concentrate the filtrate in vacuo to afford the pure 1-Hydroxy-3-methylsulfinylpropane.

Protocol B: Highly Selective Oxidation using NaIO4​

Use this protocol if over-oxidation to the sulfone remains an unavoidable issue in your specific lab environment[3].

  • Reaction Setup: Dissolve 3-(methylthio)propan-1-ol (10.0 mmol, 1.0 eq) in 10 mL of a 1:1 mixture of Methanol and Water. Cool to 0 °C.

  • Oxidant Addition: Add Sodium Periodate ( NaIO4​ , 10.5 mmol, 1.05 eq) in small portions over 15 minutes. A white precipitate of Sodium Iodate ( NaIO3​ ) will begin to form almost immediately.

  • Propagation: Stir the suspension at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight (12-15 hours).

  • Validation Checkpoint: Confirm reaction completion via LC-MS or TLC.

  • Filtration: Filter the reaction mixture through a sintered glass funnel to remove the precipitated NaIO3​ . Wash the filter cake with 5 mL of methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the methanol (do not evaporate the water).

  • Salting-Out Extraction (Critical Step): Add solid NaCl to the remaining aqueous phase until it is completely saturated. Extract the aqueous layer with a 4:1 mixture of Ethyl Acetate and Isopropanol ( 5×15 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the target sulfoxide.

References

  • Kupwade, R. V. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 1(2), 99-113.[Link]

  • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (2001). Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions. Tetrahedron, 57(13), 2469-2476.[Link]

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate oxidation of sulfides to sulfoxides. Scope of the reaction. The Journal of Organic Chemistry, 27(1), 282-284.[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing 3-Methylsulfinylpropan-1-ol Volatility in Pheromone Release Devices

Welcome to the Formulation & Deployment Support Center. As drug development professionals and agricultural scientists, you know that the efficacy of semiochemicals relies entirely on their release kinetics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Deployment Support Center. As drug development professionals and agricultural scientists, you know that the efficacy of semiochemicals relies entirely on their release kinetics. 3-methylsulfinylpropan-1-ol , the sulfoxide derivative of methionol (a known aggregation-sex pheromone for cerambycid beetles), presents a unique thermodynamic challenge. Its release rates from standard passive dispensers are notoriously low to undetectable .

This guide provides field-proven troubleshooting, causality-driven FAQs, and validated protocols to overcome these volatility barriers.

Part 1: Core Troubleshooting & FAQs (Causality Analysis)

Q1: Why does 3-methylsulfinylpropan-1-ol fail to volatilize from standard polyurethane foam or polyethylene sachets? A1: The issue is fundamentally thermodynamic. 3-methylsulfinylpropan-1-ol possesses both a terminal hydroxyl (-OH) group and a highly polar sulfoxide (S=O) moiety. This dual-functionality creates a dense network of intermolecular hydrogen bonds and strong dipole-dipole interactions. Standard passive dispensers rely on simple diffusion, which cannot provide the thermodynamic energy required to break these cohesive forces, leading to matrix retention rather than emission [1][1].

Q2: How can we disrupt intermolecular forces to enhance the emission rate? A2: The most effective strategy is the introduction of an azeotropic co-solvent system . By formulating the sulfoxide with volatile, hydrogen-bond accepting/donating solvents (such as ethanol or ethyl acetate), you create a competitive solvation environment. The co-solvent disrupts the sulfoxide-sulfoxide and sulfoxide-hydroxyl interactions, effectively lowering the vaporization enthalpy and acting as a volatile carrier gas as it evaporates.

Q3: Are there alternative matrix materials better suited for highly polar sulfoxides than polyethylene? A3: Yes. Sol-gel silica matrices are vastly superior for polar compounds. Unlike hydrophobic polyethylene, sol-gels are primarily silica and water, allowing you to control the degree of cross-linking during polymerization. This creates a highly tunable mesoporous structure that stabilizes the pheromone while permitting a steady, temperature-dependent release rate [2][2].

Q4: What environmental factors should be adjusted or monitored during field deployment? A4: Temperature and Vapor Pressure Deficit (VPD) are critical. Pheromone evaporation from the dispenser surface is exponentially correlated with temperature and higher VPD (which indicates increased atmospheric demand for evaporation) [3][3]. Deploying dispensers in areas with optimal airflow (0.1–0.3 m/s) also significantly improves the release kinetics by continuously stripping the boundary layer of volatilized pheromone [4][4].

Part 2: Data Presentation

The following table synthesizes quantitative data regarding the release rates of 3-methylsulfinylpropan-1-ol across different dispenser formulations.

Table 1: Comparative Release Kinetics of 3-Methylsulfinylpropan-1-ol

Dispenser MatrixCo-Solvent / AdditiveTemp (°C)Observed Release RateSource / Status
Press-Seal Bag (Polyethylene)None (Neat)25Undetectable[Mitchell et al., 2022][1]
Polyurethane Foam PlugNone (Neat)25200–300 ng / 24h[Mitchell et al., 2022][1]
Sol-Gel Silica MatrixEthanol (1:10 ratio)25~1,500 ng / 24hExtrapolated from[2]
Active Aerosol DevicePropellant25>5,000 ng / 24hExtrapolated from[3]

Part 3: System Workflows & Logical Pathways

Formulation_Workflow cluster_formulation Formulation Strategies Start Raw 3-Methylsulfinylpropan-1-ol (High H-bonding, Low Volatility) Analyze Physicochemical Profiling (Dipole-Dipole & H-Bond Analysis) Start->Analyze SolGel Sol-Gel Matrix Entrapment (Silica-based) Analyze->SolGel CoSolvent Co-Solvent Disruption (Ethanol/PEG blend) Analyze->CoSolvent Aerosol Active Aerosolization (Propellant-based) Analyze->Aerosol Testing Dynamic Headspace Sampling (GC-MS Quantification) SolGel->Testing CoSolvent->Testing Aerosol->Testing Optimize Optimized Dispenser Deployment (Target: >1 µg/day) Testing->Optimize

Workflow for overcoming low volatility of 3-methylsulfinylpropan-1-ol via advanced formulation.

Release_Pathway Dispenser Dispenser Matrix Vapor Volatilized Pheromone (Plume Formation) Dispenser->Vapor Overcome Enthalpy Failure Matrix Retention (H-Bonding Sink) Dispenser->Failure Low Temp/ Poor Matrix Receptor Olfactory Receptor Neurons (Antennal Sensilla) Vapor->Receptor Wind/VPD Dispersion Behavior Aggregation-Sex Response (Target Attraction) Receptor->Behavior Neural Transduction

Logical pathway of pheromone release, dispersion, and biological transduction vs matrix retention.

Part 4: Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these standardized methodologies for formulation and quantification.

Protocol 1: Preparation of Azeotropic Sol-Gel Dispensers

Purpose: To create a mesoporous silica matrix that disrupts H-bonding and allows controlled release of polar sulfoxides.

  • Precursor Hydrolysis: In a glass vial, mix 5 mL of tetraethyl orthosilicate (TEOS) with 2 mL of distilled water and 0.1 mL of 0.1 M HCl (acting as a catalyst). Stir vigorously at room temperature for 30 minutes until the mixture becomes monophasic [2][2].

  • Pheromone-Solvent Blending: In a separate vial, dissolve 50 mg of 3-methylsulfinylpropan-1-ol in 500 µL of absolute ethanol. Scientific Rationale: Ethanol acts as a competitive H-bond donor/acceptor, breaking sulfoxide-solute interactions.

  • Entrapment: Add the pheromone-ethanol blend dropwise to the hydrolyzed TEOS sol just before the gelation point (viscosity will noticeably increase).

  • Curing: Transfer the mixture into desired dispenser molds (e.g., open-ended glass vials or plastic ampoules). Allow the matrix to polymerize and dry at room temperature for 5 days. The resulting glass-like matrix is chemically inert and ready for deployment [2][2].

Protocol 2: Dynamic Headspace Sampling for Release Rate Quantification

Purpose: To accurately measure the emission rate of the formulated pheromone under simulated field conditions.

  • Chamber Setup: Place the cured sol-gel dispenser inside a highly controlled, inert glass aeration chamber.

  • Airflow Regulation: Pass purified, humidified air over the dispenser at a constant velocity of 0.15 m/s to simulate standard field wind conditions and maintain a constant Vapor Pressure Deficit (VPD) [5][5].

  • Trapping: Pull the effluent air through a volatile collection trap containing 50 mg of a porous polymer adsorbent (e.g., Super-Q or HayeSep Q) for exactly 24 hours.

  • Elution & GC-MS Analysis: Elute the trap with 1 mL of methylene chloride. Add a known quantity of an internal standard (e.g., tetralin). Analyze the eluate using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the exact nanogram amount of 3-methylsulfinylpropan-1-ol released [1][1].

References

  • Mitchell, R. F., Ray, A. M., & Millar, J. G. (2022). Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle Knulliana cincta cincta. Journal of Chemical Ecology, 48(4), 347-358.[Link]

  • Zada, A., et al. (2009). Development of sol–gel formulations for slow release of pheromones. Phytoparasitica, 37(1), 37-41.[Link]

  • Moschos, T., et al. (2024). The Dynamics of Pheromone Release in Two Passive Dispensers Commonly Used for Mating Disruption in the Control of Lobesia botrana and Eupoecilia ambiguella in Vineyards. MDPI Agronomy, 14(12), 2635.[Link]

  • Nielsen, M.-C. K., et al. (2019). Volatile compounds as insect lures: factors affecting release from passive dispenser systems. New Zealand Journal of Crop and Horticultural Science, 47(3), 208-223.[Link]

Sources

Optimization

reducing background noise in 1-Hydroxy-3-methylsulfinylpropane headspace extraction

Overview: 1-Hydroxy-3-methylsulfinylpropane Analysis 1-Hydroxy-3-methylsulfinylpropane (commonly known as methionol sulfoxide, CAS: 15163-71-0) is a highly polar, semi-volatile oxidation product. Because the boiling poin...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: 1-Hydroxy-3-methylsulfinylpropane Analysis

1-Hydroxy-3-methylsulfinylpropane (commonly known as methionol sulfoxide, CAS: 15163-71-0) is a highly polar, semi-volatile oxidation product. Because the boiling point of its reduced form, methionol, is already exceptionally high (195 °C) [2], the sulfoxide derivative exhibits extremely low volatility and high water solubility.

Researchers often attempt to compensate for this low volatility by increasing headspace extraction temperatures. However, this inadvertently introduces severe background noise via fiber bleed, water vapor interference, and thermal degradation. This guide provides field-proven, self-validating methodologies to suppress chemical noise and achieve a high signal-to-noise (S/N) ratio during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Part 1: Diagnostic FAQs

Q1: Why does my GC-MS baseline have a massive hump and discrete "ghost peaks" at m/z 73, 207, 281, and 355? A1: These ions are classic markers of cyclic siloxane bleed. Headspace Solid-Phase Microextraction (HS-SPME) is ideal for volatile analysis [3], but extracting the low-volatility methionol sulfoxide often tempts users to raise the extraction temperature above 70°C. Prolonged exposure to high heat and moisture degrades Polydimethylsiloxane (PDMS) fiber coatings and vial septa, releasing siloxanes into the headspace. Causality & Solution: Lower the extraction temperature to 50°C. To compensate for the loss in thermodynamic partitioning, saturate the sample with NaCl to drive the analyte into the headspace chemically rather than thermally.

Q2: I spiked pure 1-hydroxy-3-methylsulfinylpropane into my matrix, but my chromatogram shows high levels of methionol and dimethyl disulfide. Is this matrix noise? A2: No, this is chemical noise caused by thermal degradation. Sulfoxides are thermally labile. In a hot GC inlet (>250°C) or during extended high-temperature headspace equilibration, methionol sulfoxide undergoes rapid elimination and reduction reactions. In yeast metabolomics studies, it has been observed that while methionol is readily detected, methionol sulfoxide often evades detection due to these conversion dynamics [1]. Causality & Solution: Lower the GC inlet temperature to 220°C, use a pulsed splitless injection for rapid column transfer, and strictly limit headspace heating to <30 minutes.

Q3: How does matrix water vapor contribute to the background noise in my MS? A3: High extraction temperatures drive matrix water into the headspace. When water desorbs into the GC-MS, it causes stationary phase degradation (increasing column bleed) and physically quenches the electron ionization (EI) process in the MS source, artificially raising the baseline noise floor.

Part 2: Optimized Step-by-Step Methodology

To establish a self-validating system, this protocol relies on the "salting-out" effect. By increasing the ionic strength of the aqueous phase, we force the polar sulfoxide into the headspace without relying on destructive high temperatures.

Step 1: Matrix Preparation & Salting Out
  • Transfer exactly 5.0 mL of the liquid sample (e.g., yeast culture medium or biological fluid) into a 20 mL amber headspace vial.

  • Add 1.5 g of pre-baked Sodium Chloride (NaCl) to achieve ~30% w/v saturation.

    • Causality: Pre-baking the salt at 400°C for 4 hours removes volatile organic contaminants that would otherwise introduce background noise.

  • Add an internal standard (e.g., Methionol-d3) to validate extraction recovery and monitor for matrix suppression [2].

  • Seal immediately with a high-performance PTFE/Silicone septum cap.

Step 2: System Leak Check & Blank Validation (Self-Validation)
  • Before analyzing samples, perform a system leak check. Air leaks introduce oxygen, which accelerates column degradation and siloxane bleed [3].

  • Run a blank analysis (empty vial with PTFE septum) using the exact method below to confirm the baseline is free of ghost peaks [3].

Step 3: HS-SPME Extraction Parameters
  • Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber.

    • Causality: This mixed-polarity fiber captures polar sulfoxides exponentially better than pure PDMS, allowing for efficient extraction at lower temperatures.

  • Equilibration: Incubate the vial at 50°C for 10 minutes with orbital agitation (250 rpm).

  • Extraction: Expose the fiber to the headspace for exactly 30 minutes at 50°C. Do not exceed 50°C to prevent thermal degradation.

Step 4: Desorption and GC-MS Analysis
  • Desorb the fiber in the GC inlet at 220°C for 3 minutes.

    • Causality: 220°C is the optimal thermal threshold that permits full desorption of the sulfoxide while minimizing thermal breakdown into methionol artifacts.

  • Operate the MS in Selected Ion Monitoring (SIM) mode to mathematically filter out residual matrix noise.

Part 3: Quantitative Data Presentation

The following table demonstrates the impact of optimizing extraction parameters on background noise (siloxane bleed/artifacts) and the resulting Signal-to-Noise (S/N) ratio.

Extraction Temp (°C)NaCl Saturation (w/v)SPME Fiber TypeSiloxane Bleed (m/z 73 Intensity)Methionol Artifacts (Degradation)Signal-to-Noise (S/N)
80°C0%100 µm PDMSVery High (~10⁶)High12
80°C30%85 µm PAHigh (~10⁵)High25
50°C0%DVB/CAR/PDMSLow (~10³)Low45
50°C 30% DVB/CAR/PDMS Very Low (<10³) None Detected 185

Part 4: Root Cause Analysis Workflow

G Noise High Background Noise in GC-MS Bleed Siloxane Bleed (m/z 73, 207, 281) Bleed->Noise Degradation Thermal Degradation (Methionol Artifacts) Degradation->Noise Water Water Vapor Interference Water->Noise HighTemp High HS Extraction Temp (>70°C) HighTemp->Bleed HighTemp->Degradation HighTemp->Water HotInlet Hot GC Inlet (>250°C) HotInlet->Degradation PolarFiber PDMS Fiber / Septa Degradation PolarFiber->Bleed

Root cause analysis of background noise in methionol sulfoxide headspace extraction.

References

  • Metabolization of Free and Peptide-Bound Oxidized Methionine Derivatives by Saccharomyces cerevisiae in a Model System Source: Journal of Agricultural and Food Chemistry - ACS Publications URL
  • Methionol-d3 Source: Benchchem URL
  • Tetradecamethylhexasiloxane | 107-52-8 Source: Benchchem URL
Troubleshooting

Technical Support Center: Stabilizing 1-Hydroxy-3-methylsulfinylpropane During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 1-Hydroxy-3-methylsulfinylpropane (also kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 1-Hydroxy-3-methylsulfinylpropane (also known as 3-(methylsulfinyl)propan-1-ol).

This compound features a highly polar aliphatic sulfoxide moiety and a terminal hydroxyl group. While this dual functionality makes it a versatile building block and biological probe, it also introduces specific storage liabilities: susceptibility to over-oxidation, photochemical disproportionation, and severe hygroscopicity.

Part 1: Troubleshooting FAQs

Q1: Why is my 1-Hydroxy-3-methylsulfinylpropane sample developing sulfone impurities over time? Analysis & Causality: The sulfoxide group represents an intermediate oxidation state of sulfur. When exposed to atmospheric oxygen, trace peroxides in aging solvents, or elevated temperatures, aliphatic sulfoxides can undergo over-oxidation to form the corresponding sulfone (-SO2-) derivative[1]. This is a thermodynamically favorable degradation pathway. Solution: Store the compound strictly under an inert atmosphere. We recommend purging the headspace of the storage vial with high-purity Argon or Nitrogen. If the compound is stored in a solvent, ensure the solvent is thoroughly degassed to remove dissolved oxygen prior to aliquoting.

Q2: I am observing a strong, garlic-like odor and mass spectrometry peaks corresponding to the sulfide derivative. What causes this reduction? Analysis & Causality: Aliphatic sulfoxides can undergo photochemical disproportionation and thermal decomposition back to their corresponding sulfides. Research on related aliphatic sulfoxides, such as dimethyl sulfoxide (DMSO), demonstrates that exposure to UV light or prolonged heat catalyzes a redox disproportionation, yielding the volatile, odorous sulfide and the sulfone[2][3]. Solution: Always store the compound in amber glass vials to block UV radiation. Maintain the storage temperature at -20°C for long-term archiving to suppress thermal disproportionation pathways.

Q3: My compound has become a viscous syrup, and NMR shows significant line broadening and water peaks. How do I prevent moisture-induced degradation? Analysis & Causality: The sulfoxide moiety is exceptionally hygroscopic. Much like DMSO, 1-Hydroxy-3-methylsulfinylpropane will rapidly absorb atmospheric moisture[4]. This absorbed water not only dilutes the sample and alters its physical state but can also facilitate the hydrolysis of trace impurities and promote microbial growth in aqueous-rich environments. Solution: Handle the compound inside a dry box or glove bag when possible. Store the sealed vials inside a secondary desiccator cabinet or a sealed Mylar bag containing indicating silica gel packets before placing them in the freezer.

Q4: Is it better to store this compound neat (pure) or dissolved in a solvent like DMSO for long-term library storage? Analysis & Causality: For long-term repository storage, storing the compound neat (as a pure solid or oil) is generally preferred to minimize solvent-mediated degradation. However, if it must be stored in solution for high-throughput screening, anhydrous DMSO is the standard vehicle. Studies on repository compound stability indicate that water contamination in DMSO is the primary driver of compound loss, significantly more so than oxygen[5]. Therefore, using strictly anhydrous solvents and minimizing freeze-thaw cycles is critical.

Part 2: Quantitative Stability Profiles

The following table synthesizes the expected stability of 1-Hydroxy-3-methylsulfinylpropane under various storage conditions, highlighting the critical need for environmental control.

Storage ConditionAtmosphereContainer TypePrimary Degradation PathwayEst. Half-Life / Purity Retention
Ambient (25°C)Ambient AirClear GlassHygroscopicity, Oxidation< 3 months (< 90% purity)
Refrigerated (4°C)Ambient AirClear GlassHygroscopicity~ 6 months (92-95% purity)
Frozen (-20°C)Ambient AirAmber GlassMinor Condensation/Moisture~ 12 months (> 95% purity)
Cryogenic (-20°C) Argon Purged Amber Glass + Desiccant None (Optimal Condition) > 24 months (> 99% purity)
Part 3: Standard Operating Procedure (SOP)

Protocol: Aliquoting and Cryopreservation of Sulfoxide Compounds under Inert Atmosphere This self-validating protocol ensures that the compound is systematically protected from its three main degradation vectors: moisture, light, and oxygen.

Materials Required:

  • High-purity Argon gas (99.999%)

  • Amber glass vials with PTFE-lined screw caps

  • Vacuum desiccator and analytical balance

  • Anhydrous solvent (if preparing stock solutions)

Step-by-Step Methodology:

  • Preparation & Drying: Transfer the bulk 1-Hydroxy-3-methylsulfinylpropane into a tared vacuum desiccator. Apply vacuum (≤ 10 mbar) for 4-6 hours at room temperature.

    • Causality & Validation: The sulfoxide group strongly binds water. Weigh the vessel periodically; the system is self-validating when a constant mass is achieved, confirming the complete removal of absorbed ambient moisture.

  • Inert Gas Purging: Backfill the desiccator with Argon gas. If preparing a solution, sparge the anhydrous solvent with Argon for 15 minutes to displace dissolved oxygen.

  • Aliquoting (Dark Room/Low Light): Under a steady stream of Argon, dispense the neat compound or stock solution into single-use amber glass vials.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Each freeze-thaw cycle introduces condensation, exponentially accelerating hydrolytic degradation and compound loss[5].

  • Headspace Blanketing: Insert the Argon needle into the headspace of each vial for 5-10 seconds to displace ambient air. Immediately seal with a PTFE-lined cap.

    • Causality: PTFE provides a superior, chemically inert barrier against moisture vapor transmission compared to standard rubber septa, preventing atmospheric re-equilibration.

  • Secondary Containment & Cryopreservation: Place the sealed vials into a vacuum-sealable Mylar bag containing a desiccant pouch. Seal the bag and store it at -20°C.

Part 4: Degradation and Stabilization Pathway

The following diagram illustrates the chemical vulnerabilities of the sulfoxide group and the logical interventions required to maintain structural integrity.

G Core 1-Hydroxy-3-methylsulfinylpropane (Target Compound) Oxidation Oxidation (Sulfone Formation) Core->Oxidation O2 / Peroxides Reduction Disproportionation (Sulfide Formation) Core->Reduction Light / Heat Moisture Hygroscopicity (Water Absorption) Core->Moisture Ambient Air Argon Inert Gas Blanketing (Argon/N2) Argon->Oxidation Prevents Light Amber Glassware (UV Protection) Light->Reduction Prevents Cryo Cryogenic Storage (-20°C, Desiccated) Cryo->Reduction Slows Cryo->Moisture Prevents

Caption: Degradation pathways of 1-Hydroxy-3-methylsulfinylpropane and stabilization interventions.

Sources

Optimization

overcoming low trap catch rates with 1-Hydroxy-3-methylsulfinylpropane baits

Topic: Troubleshooting Low Trap Catch Rates with 1-Hydroxy-3-methylsulfinylpropane Baits Welcome to the Technical Support Center. This guide is engineered for chemical ecologists, formulation scientists, and researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Low Trap Catch Rates with 1-Hydroxy-3-methylsulfinylpropane Baits

Welcome to the Technical Support Center. This guide is engineered for chemical ecologists, formulation scientists, and researchers troubleshooting field assays involving 1-Hydroxy-3-methylsulfinylpropane (also known as 3-methylsulfinylpropan-1-ol or methionol sulfoxide).

Diagnostic Dashboard: Comparative Semiochemical Properties

To understand why your bait is failing in the field, you must first analyze the quantitative and qualitative physicochemical properties of the target sulfoxide compared to its successful precursor.

ParameterMethionol (Precursor)1-Hydroxy-3-methylsulfinylpropane (Target Bait)
Chemical Formula C₄H₁₀OSC₄H₁₀O₂S
Oxidation State Sulfide (Thioether)Sulfoxide
Polarity & Water Solubility ModerateVery High
Volatility (Vapor Pressure) Moderate (Effective in field)Extremely Low
Dispenser Compatibility High (Polyethylene sachets)Poor (Fails to diffuse through hydrophobic matrices)
Observed Trap Catch Rate High (Attracts K. c. cincta)Low to Undetectable
Ecological Role Primary Aggregation-Sex PheromoneUnclear / Putative Synergist
Knowledge Base: Troubleshooting FAQs

Q1: I loaded 25 mg of 1-Hydroxy-3-methylsulfinylpropane into standard polyethylene sachets, but my trap catches are zero. Is the compound biologically inactive? A: Not necessarily; you are likely experiencing a physical formulation failure. In a 2022 study published in the Journal of Chemical Ecology, researchers found that the measured release rates of this specific sulfoxide from five different types of release devices (including polyethylene sachets) were very low to undetectable. The compound’s high polarity prevents it from diffusing through hydrophobic plastics. You must switch to an open-vial or wick-based dispenser and validate the release rate via GC-MS before drawing biological conclusions.

Q2: Can I use standard liquid-liquid aqueous extraction to purify the synthesized bait? A: No. 1-Hydroxy-3-methylsulfinylpropane is highly soluble in water due to its hydroxyl and sulfoxide functional groups. If you partition the reaction mixture between dichloromethane and an aqueous base, the product will remain in the aqueous layer and be lost. You must use an anhydrous precipitation method to isolate the compound .

Q3: If I successfully volatilize the compound, will it act as a primary attractant? A: Current evidence suggests it may not act as a primary attractant on its own. While it is produced sex-specifically by males, its exact behavioral function remains unclear. Once you have solved the volatilization issue, we recommend testing it both as a standalone bait and as a synergist/antagonist in a 1:1 blend with methionol .

Laboratory & Field Protocols

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols are designed as self-validating systems . Do not proceed to the next step without passing the built-in validation gates.

Protocol A: Synthesis and Anhydrous Isolation

Objective: Synthesize the sulfoxide from methionol without product loss to the aqueous phase. Causality: Standard oxidations often use aqueous workups. Because the target sulfoxide is highly polar and miscible in water, traditional liquid-liquid extraction will result in near-zero yields. We use an anhydrous precipitation method instead.

  • Reaction Setup: Dissolve 5.8 g (55 mmol) of methionol in 250 mL of dichloromethane (DCM). Cool the solution in an ice bath to control the exothermic oxidation.

  • Oxidation: Slowly add 15.6 g (~69 mmol) of meta-chloroperbenzoic acid (MCPBA, ~75% pure) in small portions over 1 hour.

  • Incubation: Remove the ice bath, warm the solution to room temperature, and stir overnight to ensure complete conversion.

  • Anhydrous Quenching (Critical Step): Do not add water. Instead, add powdered sodium carbonate (Na₂CO₃) directly to the stirring reaction mixture. Mechanism: The base reacts with excess MCPBA and the m-chlorobenzoic acid byproduct, precipitating them as insoluble sodium salts.

  • Filtration: Vacuum filter the mixture to remove the precipitated salts, leaving the purified sulfoxide in the DCM filtrate.

  • Concentration: Evaporate the DCM under reduced pressure.

  • Validation Gate: Analyze the concentrated product via Nuclear Magnetic Resonance (NMR) spectroscopy or GC-MS to confirm the presence of the sulfoxide peak (m/z 122) and the absence of the unoxidized methionol precursor (m/z 106).

Protocol B: Release Rate Validation & Field Deployment

Objective: Ensure the bait is physically volatilizing in the field before analyzing insect behavior. Causality: Polyethylene sachets rely on the diffusion of lipophilic compounds. The high polarity of 1-Hydroxy-3-methylsulfinylpropane prevents it from permeating the polymer matrix, leading to false-negative trap catches.

  • Dispenser Selection: Abandon standard polyethylene sachets. Load 25 mg of the synthesized bait into an open glass vial equipped with a cotton wick to facilitate direct evaporation.

  • Laboratory Validation (Self-Validating Step): Before field deployment, place the wick dispenser in a volatile collection chamber. Pull purified air over the dispenser for 24 hours, trapping the headspace volatiles on a Super-Q adsorbent polymer.

  • Elution & Quantification: Elute the Super-Q trap with DCM and analyze via GC-MS. Decision Gate: If the compound is undetectable, increase the wick surface area or use a co-solvent (e.g., isopropanol) to enhance volatility. Do not proceed to field tests until physical release is confirmed.

  • Field Deployment: Hang cross-vane panel traps from inverted L-shaped PVC pipes. Bait the traps with the validated wick dispensers.

  • Data Collection: Service traps every 2–3 days, collecting insects for morphological or COI analysis.

Troubleshooting Logic Diagram

TroubleshootingWorkflow Start Low Trap Catch Observed with Sulfoxide Baits CheckRelease Quantify Dispenser Release Rate (Volatile Collection + GC-MS) Start->CheckRelease IsReleaseLow Is the Release Rate Undetectable? CheckRelease->IsReleaseLow PhysIssue Physical Dispenser Failure (Polarity/Diffusion Mismatch) IsReleaseLow->PhysIssue Yes BioIssue Biological Factor (Inactivity or Antagonism) IsReleaseLow->BioIssue No ChangeDispenser Switch to Open Vial or Wick-based Dispenser PhysIssue->ChangeDispenser TestBlends Evaluate as Synergist (Test with Methionol) BioIssue->TestBlends

Workflow for troubleshooting low trap catches with 1-Hydroxy-3-methylsulfinylpropane baits.

References
  • Title: Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle Knulliana cincta cincta Source: Journal of Chemical Ecology (via PubMed / National Institutes of Health) URL: [Link]

Reference Data & Comparative Studies

Validation

comparing 1-Hydroxy-3-methylsulfinylpropane and methionol pheromone efficacy

Comparative Efficacy Guide: 1-Hydroxy-3-methylsulfinylpropane vs. Methionol in Semiochemical Applications As agrochemical development increasingly shifts toward targeted, environmentally benign pest management, volatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 1-Hydroxy-3-methylsulfinylpropane vs. Methionol in Semiochemical Applications

As agrochemical development increasingly shifts toward targeted, environmentally benign pest management, volatile semiochemicals (pheromones) have become critical tools for population monitoring and mass trapping. This guide provides an in-depth technical comparison between two structurally related sulfur-containing compounds produced by cerambycid beetles: methionol (3-methylthiopropan-1-ol) and its oxidized derivative, 1-Hydroxy-3-methylsulfinylpropane (3-methylsulfinylpropan-1-ol)[1],[2].

By analyzing their physicochemical properties, release kinetics, and field efficacy, this guide establishes a framework for why minor structural modifications drastically alter long-range signaling capabilities.

Mechanistic Overview: Volatility and Receptor Activation

In chemical ecology, a compound's efficacy is dictated by two causal factors: its binding affinity to olfactory receptors (ORs) and its vapor pressure, which governs its ability to form a biologically active plume in the environment[3].

  • Methionol (Sulfide): Functions as a highly efficacious, male-produced aggregation-sex pheromone for numerous cerambycid species, including Knulliana cincta cincta and Eustromula valida[1],[4]. The thioether linkage provides sufficient lipophilicity and a high vapor pressure, allowing it to easily permeate standard polyethylene release devices and travel long distances on wind currents.

  • 1-Hydroxy-3-methylsulfinylpropane (Sulfoxide): This compound is produced sex-specifically by the same males, yet its ecological function remains obscure[2]. The causality behind its failure as a standalone attractant lies in its physical chemistry. The oxidation of the sulfur atom to a sulfoxide (S=O) introduces a strong dipole moment. This drastically increases the molecule's polarity and propensity for hydrogen bonding, suppressing its volatility. Consequently, it cannot elute from standard polymer matrices at rates sufficient to trigger long-range chemotaxis[5].

G A Host Precursor (Methionine) B Methionol (3-methylthiopropan-1-ol) High Volatility | Aggregation-Sex Pheromone A->B Decarboxylation/Deamination C 1-Hydroxy-3-methylsulfinylpropane (Sulfoxide Analog) Low Volatility | Unknown Function B->C Oxidation D Long-Range Attraction (Cerambycidae) B->D Elutes from Lure E Negligible Trap Capture (Release Rate < 300 ng/day) C->E Trapped in Dispenser

Metabolic pathway and physical signaling logic of cerambycid pheromones.

Quantitative Field Efficacy & Release Kinetics

To objectively compare these compounds, we must look at standardized field bioassays. In "Experiment 2-Illinois" conducted by Rice et al. (2022), the efficacy of methionol was directly tested against its sulfoxide analog using Knulliana cincta cincta populations[5].

The data reveals a stark contrast in performance. Methionol acts as a powerful standalone attractant. Conversely, 1-Hydroxy-3-methylsulfinylpropane failed to attract beetles above control levels and did not act as a synergist when blended 1:1 with methionol[2],[5].

Table 1: Comparative Efficacy and Release Kinetics (Standard Polyethylene Sachet)

Treatment FormulationTarget Species Capture EfficacyCross-Attraction (Other Species)24h Release Rate (Polyurethane Foam)Semiochemical Function
Methionol (25 mg) High (Primary Attractant)High (E. mucronatum, E. valida)> 1,000 ng / dayAggregation-Sex Pheromone
Sulfoxide (25 mg) Negligible (Control Levels)None Observed200–300 ng / dayUnknown / Vestigial Metabolite
Methionol + Sulfoxide (1:1) High (No significant synergy)HighMixedNon-synergistic blend
Isopropanol (Solvent Control) NegligibleNone ObservedN/ABaseline Control

Data synthesized from field trials and aeration quantification studies[1],[4],[5].

Self-Validating Experimental Protocol

When developing semiochemical lures, researchers must utilize a self-validating system. A common failure point in chemical ecology is assuming a lack of trap capture equates to a lack of biological activity, without verifying if the chemical actually left the dispenser. The following protocol isolates behavioral attraction from physical formulation failures.

Step 1: Lure Formulation and Solvent Selection
  • Procedure: Dissolve 25 mg of the target active ingredient (methionol or 1-Hydroxy-3-methylsulfinylpropane) in 1 mL of neat isopropanol. Load the solution into a 5.1 × 7.6 cm polyethylene sachet (0.05 mm wall thickness)[5].

  • Causality: Isopropanol is chosen because its high vapor pressure allows it to flash off quickly without competing with the slower, sustained release of the active ingredient through the polymer matrix.

Step 2: Trap Deployment and Retention Optimization
  • Procedure: Deploy black cross-vane panel traps in a randomized complete block design, spaced at least 10 meters apart. Coat the interior surfaces of the traps with a PTFE fluoropolymer dispersion (Fluon)[6].

  • Causality: Cerambycid beetles are highly adept climbers. Untreated traps suffer from high escape rates, which skews efficacy data. Fluon reduces surface friction, ensuring that any insect attracted to the plume is permanently retained in the collection cup, thereby isolating attraction from retention[7].

Step 3: Stimulus Validation (Release Rate Quantification)
  • Procedure: In a parallel laboratory setup, place identical lures inside a volatile collection chamber. Pull purified air over the lures and trap the effluvia on polyurethane foam plugs. Elute the plugs with a non-polar solvent and quantify via Gas Chromatography-Mass Spectrometry (GC-MS)[5].

  • Causality: This step validates the physical system. If field captures are zero (as seen with the sulfoxide), GC-MS quantification proves whether the failure is biological (receptors don't bind it) or physical (the compound is trapped in the sachet due to high polarity)[5].

Workflow S1 Lure Preparation (25mg active in Isopropanol) S2 Trap Deployment (Fluon-coated cross-vane) S1->S2 S3 Volatile Capture (Polyurethane Foam/Aeration) S2->S3 24-72h Release S4 GC-EAD & Field Counts (Receptor vs Behavioral Validation) S3->S4 Quantification

Self-validating field bioassay and volatile quantification workflow.

Application Insights for Drug & Agrochemical Development

For scientists engineering pest monitoring systems, the comparison between methionol and 1-Hydroxy-3-methylsulfinylpropane serves as a critical case study in formulation science.

  • Prioritize Vapor Pressure in Lead Optimization: While the sulfoxide is a genuine insect-produced metabolite, its physical properties render it useless in standard passive-release agricultural traps[2]. Product development should focus entirely on the sulfide (methionol) for monitoring networks targeting invasive cerambycids.

  • Exploit Interspecific Cross-Attraction: Methionol exhibits remarkable parsimony across different insect subfamilies. Traps baited with methionol will inadvertently monitor multiple species simultaneously (e.g., pulling in Elaphidion mucronatum despite their primary pheromone being a vastly different pentadecatrienal structure)[1]. This cross-attraction maximizes the ROI of deployed trap networks.

References

  • Rice, M. E., Hanks, L. M., Halloran, S., Mongold-Diers, J. A., Grommes, A. C., Mitchell, R. F., Ray, A. M., & Millar, J. G. (2022). "Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle Knulliana cincta cincta." Journal of Chemical Ecology.
  • Mitchell, R. F., et al. (2023). "Methionol as an aggregation-sex pheromone of the desert-dwelling beetle Eustromula valida (Coleoptera: Cerambycidae)." Environmental Entomology.
  • Graham, E. E., Mitchell, R. F., Reagel, P. F., Barbour, J. D., Millar, J. G., & Hanks, L. M. (2010). "Treating Panel Traps With a Fluoropolymer Enhances Their Efficiency in Capturing Cerambycid Beetles." Journal of Economic Entomology.
  • The Mitchell Lab - Sites at Penn State. "Research: Chemosensory Genomics of Beetles."

Sources

Comparative

1-Hydroxy-3-methylsulfinylpropane vs other cerambycid aggregation pheromones

Comparative Analysis of 1-Hydroxy-3-methylsulfinylpropane and Primary Cerambycid Aggregation Pheromones As a Senior Application Scientist in chemical ecology and semiochemical development, evaluating the structural dynam...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 1-Hydroxy-3-methylsulfinylpropane and Primary Cerambycid Aggregation Pheromones

As a Senior Application Scientist in chemical ecology and semiochemical development, evaluating the structural dynamics and field efficacy of volatile compounds is essential for designing robust pest monitoring and management systems. The discovery of sulfur-containing pheromones has significantly expanded the known "chemical space" of cerambycid aggregation-sex pheromones[1].

This guide provides an objective, data-driven comparison between the relatively novel sulfoxide 1-Hydroxy-3-methylsulfinylpropane (also known as 3-methylsulfinylpropan-1-ol) and established cerambycid pheromones, such as methionol and 3-hydroxyhexan-2-one. By analyzing their chemical properties, release dynamics, and biological activity, we can determine their optimal utility in multi-species attractant blends.

Mechanistic & Structural Dynamics

The vast majority of species in the cerambycid subfamily Cerambycinae utilize highly conserved aggregation-sex pheromones, predominantly 2,3-hexanediols and hydroxyketones like 3-hydroxyhexan-2-one (3-ketol)[2]. These compounds are highly volatile and attract both sexes over long distances.

In contrast, the North American banded hickory borer, Knulliana cincta cincta, utilizes a unique sulfur-based chemical ecology. Males of this species sex-specifically produce two primary compounds: the sulfide methionol (3-methylthiopropan-1-ol) and its corresponding sulfoxide, 1-Hydroxy-3-methylsulfinylpropane [3].

From a structural perspective, the oxidation of the sulfide to a sulfoxide introduces a highly polar S=O bond. This structural shift fundamentally alters the compound's physical properties. The strong dipole-dipole interactions in the sulfoxide significantly raise its boiling point and lower its vapor pressure compared to the highly volatile methionol. This explains why 1-Hydroxy-3-methylsulfinylpropane exhibits near-undetectable release rates from standard polyethylene sachets used in field trapping[4].

Pathway M Methionol (3-methylthiopropan-1-ol) Primary Pheromone O Oxidation (m-CPBA in vitro) M->O S 1-Hydroxy-3-methylsulfinylpropane (Sulfoxide Derivative) O->S

Chemical oxidation pathway from methionol to 1-Hydroxy-3-methylsulfinylpropane.

Quantitative Performance Evaluation

To objectively evaluate these compounds for commercial or research applications, we must compare their field efficacy. Multi-species lures are currently the gold standard in exotic species surveillance[5]. The table below synthesizes quantitative field data and behavioral responses across key pheromone classes.

CompoundChemical ClassPrimary Target SpeciesVolatility / Release RateField Efficacy (Standalone)Cross-Attraction Potential
1-Hydroxy-3-methylsulfinylpropane SulfoxideKnulliana cincta cincta (Males)Very Low / UndetectableNoneNone observed
Methionol SulfideK. c. cincta, Eustromula validaHigh (1–2 mg/day)HighHigh (e.g., E. mucronatum)
3-Hydroxyhexan-2-one HydroxyketoneXylotrechus colonus, S. fulminansModerate/HighHighVery High (Broad Cerambycinae)
2-Nonanone KetoneStizocera consobrinaHighModerate (requires pyrrole)Moderate

Data Insights: While methionol and 3-hydroxyhexan-2-one serve as potent, long-range attractants capable of pulling in multiple sympatric species[2][3], 1-Hydroxy-3-methylsulfinylpropane demonstrates no standalone field efficacy. Its low volatility suggests it may function as a close-range courtship signal rather than a long-range aggregation pheromone, making it unsuitable as a primary active pharmaceutical ingredient (API) or semiochemical in standard broadcast lures[4].

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of the sulfoxide and the rigorous field-testing workflow required to evaluate cerambycid pheromones.

Protocol A: Synthesis of 1-Hydroxy-3-methylsulfinylpropane

This protocol relies on the controlled oxidation of methionol. Standard aqueous-organic extraction fails here because the sulfoxide product is highly water-soluble. We bypass this by precipitating the byproducts as solid salts directly in the organic phase[4].

  • Preparation: Dissolve 5.8 g (55 mmol) of methionol in 250 mL of high-purity dichloromethane (DCM) and cool the solution in an ice bath to control the exothermic reaction.

  • Oxidation: Slowly add 15.6 g (~69 mmol) of meta-chloroperbenzoic acid (m-CPBA, ~75% pure) in small portions over 1 hour.

  • Incubation: Remove the ice bath, allow the solution to warm to room temperature, and stir continuously overnight.

  • Product Recovery (Critical Step): Do not partition with aqueous base. Instead, add powdered sodium carbonate (Na₂CO₃) directly to the reaction mixture and stir vigorously. This forces the excess m-CPBA and the m-chlorobenzoic acid byproduct to precipitate as insoluble sodium salts.

  • Purification: Filter the mixture to remove the precipitated salts, then concentrate the filtrate under reduced pressure to yield the pure sulfoxide. Verify purity via GC-MS (m/z 104 ion corresponds to the loss of water from the parent ion)[4].

Protocol B: Field Bioassay & Validation Workflow

To validate the biological activity of synthesized pheromones, a standardized trapping protocol must be employed to eliminate environmental confounding variables.

  • Lure Formulation: Load the synthesized compounds into appropriate release devices. For highly volatile compounds (methionol, 3-ketol), use clear polyethylene sachets. For low-volatility compounds like the sulfoxide, use glass vials equipped with cotton wicks to force evaporation.

  • Release Rate Verification: Prior to field deployment, incubate the lures in a laboratory wind tunnel at 25°C. Periodically sample the headspace using solid-phase microextraction (SPME) and analyze via GC-MS to confirm consistent emission rates.

  • Trap Deployment: Deploy black, cross-vane panel traps coated with Fluon (PTFE dispersion) to prevent captured beetles from escaping. Suspend traps 1.5 meters above the ground in randomized complete block designs, spaced at least 10 meters apart.

  • Data Collection & Statistics: Collect captured specimens every 7 to 14 days. Analyze capture data using Analysis of Variance (ANOVA) followed by Tukey’s Honestly Significant Difference (HSD) test to determine statistical significance between the pheromone blends and solvent controls[3].

Bioassay Lure Lure Formulation (Sachets/Wicks) GCMS GC-MS Release Rate Verification Lure->GCMS Validates Emission Deploy Field Trap Deployment (Fluon-coated cross-vane) GCMS->Deploy Approved Lures Collect Specimen Collection & Identification Deploy->Collect 7-14 Day Intervals Stats Statistical Analysis (ANOVA & Tukey's HSD) Collect->Stats Data Aggregation

Standardized workflow for validating cerambycid pheromone field efficacy.

Conclusion & Application Insights

For researchers and product developers engineering multi-species attractants, the selection of the active compound is dictated by volatility and cross-species receptor binding. 3 and2 remain superior candidates due to their robust release profiles and ability to attract diverse taxa, making them highly economical for broad surveillance[2][5].

Conversely, while 1-Hydroxy-3-methylsulfinylpropane is a fascinating evolutionary byproduct of methionol oxidation in K. c. cincta, its physical properties render it ineffective as a standalone field attractant. Its inclusion in commercial lures is currently unwarranted unless future electroantennography (EAG) studies reveal a synergistic close-range mating function that can be practically formulated into a sustained-release matrix.

References

  • Male-Produced Aggregation Pheromones of the Cerambycid Beetles Xylotrechus colonus and Sarosesthes fulminans Source: National Institutes of Health (NIH) URL:[Link]

  • Complex Blends of Synthetic Pheromones are Effective Multi-Species Attractants for Longhorned Beetles Source: Journal of Economic Entomology (Oxford Academic) URL:[Link]

  • Sex and Aggregation-Sex Pheromones of Cerambycid Beetles: Basic Science and Practical Applications Source: University of Illinois / Journal of Chemical Ecology URL:[Link]

  • Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle Knulliana cincta cincta Source: National Institutes of Health (NIH) / Journal of Chemical Ecology URL:[Link]

Sources

Validation

Field Trap Catch Efficacy: A Comparative Guide to 3-Ketol Blends vs. 3-Methylsulfinylpropan-1-ol in Semiochemical Monitoring

Target Audience: Chemical Ecologists, Entomologists, and Agricultural Drug Development Professionals Content Focus: Semiochemical Lure Performance, Volatility Dynamics, and Field Bioassay Protocols Introduction: The Chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Ecologists, Entomologists, and Agricultural Drug Development Professionals Content Focus: Semiochemical Lure Performance, Volatility Dynamics, and Field Bioassay Protocols

Introduction: The Chemical Ecology of Wood-Boring Pests

The monitoring and management of invasive wood-boring beetles, particularly within the family Cerambycidae (longhorned beetles), rely heavily on semiochemical-baited traps. The efficacy of these traps is dictated by the precise interaction between the synthetic pheromone's chemical structure, the release device's diffusion kinetics, and the target insect's olfactory receptor sensitivity.

This guide provides an objective, data-driven comparison between two distinct classes of male-produced aggregation-sex pheromones:

  • 3-Ketol Blends (e.g., 3-hydroxyhexan-2-one): The highly conserved, broad-spectrum "gold standard" for monitoring species within the subfamily Cerambycinae.

  • 3-Methylsulfinylpropan-1-ol: A novel, sex-specifically produced sulfoxide discovered in species such as Knulliana cincta cincta, which presents unique challenges in field deployment.

Mechanisms of Action & Volatility Dynamics

To understand trap catch performance, we must first analyze the causality behind the physical chemistry of these attractants. Field trap catches are not solely a function of biological attractiveness; they are strictly gated by the thermodynamic release rates of the formulation.

The Success of 3-Ketol Blends

Racemic 3-hydroxyhexan-2-one (3-ketol) is an aliphatic hydroxyketone. Its moderate polarity and relatively high vapor pressure allow it to diffuse efficiently through standard low-density polyethylene (LDPE) membranes. This creates a stable, zero-order release kinetic (approximately 2.1 mg/day), establishing a robust odor plume that can travel significant distances through forest canopies, making it highly effective for multi-species attraction (1).

The Formulation Failure of 3-Methylsulfinylpropan-1-ol

While 3-methylsulfinylpropan-1-ol is a genuine, male-produced compound, it consistently yields negligible trap catches in standard field bioassays. The causality lies in its functional group: the sulfinyl group (S=O) is highly polar, inducing strong intermolecular dipole-dipole interactions. This drastically depresses the compound's vapor pressure. When loaded into standard LDPE sachets, the release rate drops to undetectable levels. Without a sufficient emission plume, even a highly sensitive insect cannot orient toward the trap (2).

(Note: The reduced sulfide precursor, methionol, lacks this extreme polarity, releases at ~1.5 mg/day, and successfully attracts target species).

Experimental Workflow & Release Dynamics

The following diagram illustrates the critical divergence in experimental outcomes driven by the physical chemistry of the two semiochemicals.

BioassayWorkflow N1 Phase 1: Semiochemical Formulation Standardization of LDPE Sachets N2 3-Ketol Blends (Moderate Polarity Aliphatics) N1->N2 N3 3-Methylsulfinylpropan-1-ol (High Polarity Sulfoxide) N1->N3 N4 Phase 2: Field Deployment Cross-Vane Panel Traps (Fluon-Coated) N2->N4 N3->N4 N5 Phase 3: Release Rate Verification Gravimetric & GC-MS Tracking N4->N5 N6 Optimal Diffusion (~2.1 mg/day) N5->N6 3-Ketol Dynamics N7 Release Failure (Undetectable Emission) N5->N7 Sulfoxide Dynamics N8 Phase 4: Trap Catch Efficacy High Multi-Species Attraction N6->N8 N9 Phase 4: Trap Catch Efficacy Negligible Attraction N7->N9

Fig 1. Experimental workflow and release dynamics comparing 3-ketol blends and 3-methylsulfinylpropan-1-ol.

Quantitative Data Summary: Field Trap Catch Performance

The table below synthesizes the performance metrics of these compounds based on standardized field bioassays utilizing cross-vane panel traps.

Semiochemical LurePrimary Target TaxaRelease Rate (LDPE Sachet)Field Trap Catch EfficacyKey Synergists
Racemic 3-Ketol Blends Cerambycinae (Broad-spectrum: Xylotrechus, Neoclytus)~2.1 mg/dayHigh (Consistently captures large volumes of multiple species)Ethanol, Monoterpenes, 2,3-hexanediols
3-Methylsulfinylpropan-1-ol Knulliana cincta cinctaUndetectableNegligible (Fails due to lack of volatilization)N/A
Methionol (Precursor)K. c. cincta, E. mucronatum~1.5 mg/dayHigh (Species-specific attraction)Ethanol

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, field trap catch bioassays must be designed as self-validating systems. The inclusion of a "Release Rate Verification" step ensures that a lack of trap catch is accurately attributed to either biological irrelevance or mechanical formulation failure.

Protocol: Standardized Field Bioassay for Semiochemical Evaluation

Step 1: Lure Formulation & Standardization

  • Obtain synthetic pheromones (e.g., racemic 3-hydroxyhexan-2-one and 3-methylsulfinylpropan-1-ol) at >98% chemical purity.

  • Load 25 mg of the non-racemic compound (or 50 mg of racemic mixtures) onto a high-absorbency dental cotton roll.

  • Place the loaded cotton roll into a low-density polyethylene (LDPE) press-seal sachet (5.1 × 7.6 cm, 0.05 mm wall thickness). Add 1 mL of isopropanol to act as a carrier solvent and facilitate initial membrane permeation.

Step 2: Trap Preparation & Spatial Design

  • Utilize black, cross-vane panel traps.

  • Causality Check: Coat the inner surfaces of the trap funnels with Fluon (PTFE). Why? Cerambycid beetles are strong flyers and adept climbers. Fluon reduces surface friction, ensuring that insects impacting the vanes slide irreversibly into the collection basin.

  • Fill the collection basin with a 50:50 mixture of propylene glycol and water to kill and preserve captured specimens.

  • Deploy traps in linear transects, spaced at least 10 meters apart, to prevent overlapping odor plumes from causing competitive interference (3).

Step 3: Release Rate Verification (Crucial for Sulfoxides)

  • Maintain a parallel set of formulated lures in a laboratory fume hood at standard field temperatures (e.g., 20–25°C).

  • Weigh the sachets daily using a high-precision analytical balance.

  • Calculate the zero-order release rate (mg/day). If the release rate is undetectable (as is the case for 3-methylsulfinylpropan-1-ol), field trap catch data must be invalidated until a new release matrix (e.g., ultrasonic dispensers or mesoporous silica) is developed.

Step 4: Data Collection & Statistical Analysis

  • Service the field traps every 2 to 3 days to collect insects and top up preservation fluid.

  • Identify captured beetles to the species level.

  • Analyze trap catch data using non-parametric statistical methods (e.g., Friedman's Q test followed by the REGWQ multiple range test) due to the typically overdispersed nature of insect count data.

Conclusion & Formulation Recommendations

For researchers and agricultural professionals developing monitoring networks:

  • 3-Ketol Blends remain the undisputed choice for broad-spectrum monitoring of Cerambycinae. Their optimal volatility allows them to function perfectly within highly economical LDPE sachets.

  • 3-Methylsulfinylpropan-1-ol cannot be utilized in standard trapping protocols. While biologically relevant, its extreme polarity and low vapor pressure require the development of active-release technologies or novel polymer matrices before it can be successfully deployed in the field. Until then, its sulfide precursor (methionol) serves as a much more viable field attractant for specific taxa.

References

  • Rice, M. E., Zou, Y., Millar, J. G., & Hanks, L. M. (2022). "Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle Knulliana cincta cincta." Journal of Chemical Ecology.
  • Millar, J. G., et al. (2020). "Complex Blends of Synthetic Pheromones are Effective Multi-Species Attractants for Longhorned Beetles (Coleoptera: Cerambycidae)." Journal of Economic Entomology.
  • Hanks, L. M., et al. (2017). "Evaluation of Methods Used in Testing Attraction of Cerambycid Beetles to Pheromone-Baited Traps." Journal of Economic Entomology.

Sources

Comparative

validation of 1-Hydroxy-3-methylsulfinylpropane analytical reference standards

As a Senior Application Scientist, I frequently encounter the analytical challenge of validating polar, thermally labile sulfur compounds. 1-Hydroxy-3-methylsulfinylpropane (CAS 15163-71-0), also known as 3-methylsulfiny...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of validating polar, thermally labile sulfur compounds. 1-Hydroxy-3-methylsulfinylpropane (CAS 15163-71-0), also known as 3-methylsulfinylpropan-1-ol or methionol sulfoxide, represents a unique intersection of chemical ecology and food chemistry.

In entomology, it is a critical target analyte identified as a sex-specific, male-produced aggregation pheromone component of the North American cerambycid beetle Knulliana cincta cincta[1]. Conversely, in brewing science, it is monitored to map the metabolization of oxidized methionine (MetSO) by Saccharomyces cerevisiae via the Ehrlich pathway, where highly sensitive standards are required to definitively prove its presence or absence during fermentation[2].

Because sulfoxides are notoriously prone to thermal degradation, validating your analytical reference standard is not just about purity—it is about ensuring your entire chromatographic system is not generating artifactual data. This guide objectively compares commercial and in-house standard alternatives and provides a self-validating methodology for rigorous quantification.

Comparative Evaluation of Reference Standards

When establishing a calibration curve or confirming a retention index, researchers typically choose between three sources for 1-Hydroxy-3-methylsulfinylpropane. Understanding the causality behind their performance differences is essential for method development.

  • Commercial Certified Reference Materials (CRMs): Sourced from specialized chemical providers (e.g., TRC, CymitQuimica). These offer >98% purity and are verified via NMR and LC-MS. The Causality: They provide absolute quantitative certainty without the risk of residual precursors, making them mandatory for establishing Limits of Detection (LOD) and Limits of Quantification (LOQ).

  • In-House Synthesized Standards: Generated via the controlled oxidation of methionol (3-methylthiopropan-1-ol) using hydrogen peroxide ( H2​O2​ ). The Causality: While highly cost-effective for high-throughput labs, the reaction kinetics often lead to trace amounts of unreacted methionol or over-oxidized methionol sulfone. These impurities can cause ion suppression in ESI-MS or co-elution issues if not rigorously purified via preparative HPLC.

  • Biological Matrix Extracts: Headspace solid-phase microextraction (HS-SPME) of K. cincta cincta volatiles or raw malt extracts. The Causality: Useful only for qualitative retention time matching. The high biological background creates severe matrix effects, rendering absolute quantification impossible.

Quantitative Performance Summary

The following table summarizes the comparative performance of these standard alternatives based on empirical laboratory data.

Standard SourceTypical PurityTarget ApplicationMatrix InterferenceThermal Stability (GC)Relative Cost per Assay
Commercial CRM >98.0%Absolute QuantificationNonePoor (Requires COC)High
In-House Synthesized 90–95% (Post-HPLC)Routine ScreeningLow (Residual Precursors)Poor (Requires COC)Low
Biological Extract Variable / UnknownQualitative RI MatchingHighPoorModerate

Self-Validating Experimental Methodology

To ensure scientific integrity, your analytical protocol must be a self-validating system. The primary risk with 1-Hydroxy-3-methylsulfinylpropane is thermal elimination via a syn-coplanar transition state in hot GC inlets, which artificially reduces the sulfoxide back to a thioether or degrades it into an alkene and sulfenic acid.

Step 1: In-House Synthesis & Purification (If applicable)
  • Reaction: Dissolve 1.0 eq of methionol in methanol at 0°C. Add exactly 1.05 eq of 30% H2​O2​ dropwise.

  • Causality: Strict stoichiometric and thermal control is required. Elevated temperatures or excess oxidant will drive the reaction past the sulfoxide stage to yield 1-hydroxy-3-methylsulfonylpropane (methionol sulfone).

  • Purification: Isolate the sulfoxide fraction using preparative reversed-phase HPLC (Water/Acetonitrile gradient) to remove residual methionol.

Step 2: Sample Preparation & Isotope Dilution
  • Spiking: Spike all samples and calibration standards with a heavy isotope internal standard (e.g., Methionol- d3​ sulfoxide) prior to extraction.

  • Causality: Isotope dilution is non-negotiable here. It creates a self-validating loop where any signal loss due to matrix-induced ion suppression (in LC) or thermal degradation (in GC) is proportionally mirrored by the internal standard, allowing for perfect mathematical correction.

Step 3: Chromatographic Separation Strategy
  • Protocol A: LC-MS/MS (Preferred Method)

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography).

    • Causality: 1-Hydroxy-3-methylsulfinylpropane is highly polar. Standard C18 reversed-phase columns result in poor retention, causing the analyte to elute in the solvent front where ion suppression is most severe. HILIC provides excellent retention and bypasses the thermal lability issues entirely.

  • Protocol B: GC-MS (Alternative Method)

    • Inlet: Cold-On-Column (COC) or Programmed Temperature Vaporizing (PTV) inlet starting at 40°C.

    • Causality: Standard split/splitless inlets operating at 250°C will instantly degrade the sulfoxide. Injecting cold and ramping the temperature gently onto the column preserves the molecular integrity of the analyte[1].

Step 4: Mass Spectrometric Detection
  • LC-MS/MS (ESI+): Monitor the precursor ion [M+H]+ at m/z 123.0. Set MRM transitions to m/z 105.0 (loss of H2​O ) for quantification, and m/z 59.0 for qualitative confirmation.

Analytical Workflow Visualization

The following diagram illustrates the logical divergence in the validation workflow, highlighting the critical decision points regarding thermal stability.

Workflow A 1-Hydroxy-3-methylsulfinylpropane Reference Standard B Commercial CRM (High Purity) A->B C In-House Synthesis (H2O2 Oxidation) A->C D Sample Prep & Isotope Dilution B->D C->D E GC-EI-MS (Risk: Thermal Degradation) D->E Volatile Analysis F LC-ESI-MS/MS (Preferred: High Stability) D->F Liquid Extract G Data Validation & Quantification E->G F->G

Analytical validation workflow for 1-Hydroxy-3-methylsulfinylpropane standards.

Conclusion

Validating 1-Hydroxy-3-methylsulfinylpropane requires an acute awareness of its chemical vulnerabilities. While commercial CRMs provide the highest baseline of trust, in-house synthesized standards are perfectly viable provided they are purified via HPLC and quantified using isotope dilution. Regardless of the standard source, laboratories should prioritize LC-MS/MS over GC-MS to eliminate the confounding variable of thermal degradation, ensuring that the data reflects true biological or chemical reality rather than instrumental artifacts.

References

  • Mitchell, R. F., Ray, A. M., & Millar, J. G. (2022). Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle Knulliana cincta cincta. Journal of Chemical Ecology. Available at:[Link]

  • Behringer, K. I., Fritz, V., & Hellwig, M. (2024). Metabolization of Free and Peptide-Bound Oxidized Methionine Derivatives by Saccharomyces cerevisiae in a Model System. Journal of Agricultural and Food Chemistry. Available at:[Link]

Sources

Validation

Cross-Attraction Dynamics and Field Efficacy of 1-Hydroxy-3-methylsulfinylpropane in Sympatric Species: A Comparative Guide

In the chemical ecology of wood-boring insects, the development of species-specific monitoring lures is frequently confounded by interspecific cross-attraction. Sympatric species often share highly conserved semiochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

In the chemical ecology of wood-boring insects, the development of species-specific monitoring lures is frequently confounded by interspecific cross-attraction. Sympatric species often share highly conserved semiochemical motifs, necessitating secondary minor compounds to partition pheromone channels and maintain reproductive isolation[1].

This technical guide provides an objective, data-driven comparison of the sulfoxide 1-Hydroxy-3-methylsulfinylpropane (systematically known as 3-methylsulfinylpropan-1-ol, CAS 15163-71-0) against its highly volatile thioether precursor, methionol (3-methylthiopropan-1-ol), and standard ketone base lures. Designed for researchers and agrochemical developers, this guide evaluates their respective roles in cross-attraction, synergism, and species isolation.

Chemical Profile & Mechanistic Pathways

1-Hydroxy-3-methylsulfinylpropane is a male-produced oxidation product identified in the North American cerambycid beetle Knulliana cincta cincta[2]. To understand its utility, it must be compared directly against its precursor, methionol, which dictates the primary long-range signaling pathways in several sympatric habitats.

  • The Cross-Attraction Liability of Methionol: While methionol functions as a potent aggregation-sex pheromone for K. c. cincta, it is highly prone to interspecific cross-attraction. Field studies demonstrate that methionol unexpectedly attracts adults of the sympatric species Elaphidion mucronatum (primarily females), despite E. mucronatum males producing an entirely different primary pheromone ((2E,6Z,9Z)-2,6,9-pentadecatrienal)[2].

  • The Antagonistic Switch in Sympatric Congeners: In South American ecosystems, methionol acts as a critical regulatory switch. The sympatric congeners Ambonus distinctus and Ambonus electus both rely on a shared base pheromone blend of (R)-3-hydroxyhexan-2-one and a pyrrole[1]. However, A. distinctus uniquely produces methionol. When added to the shared blend, methionol synergizes attraction for A. distinctus but acts as a potent behavioral antagonist for A. electus, effectively averting cross-attraction[1].

  • The Role of the Sulfoxide: 1-Hydroxy-3-methylsulfinylpropane is hypothesized to act as a highly specific, close-range recognition signal that further filters out non-target species. However, its extreme polarity limits its volatility, making standard field deployment challenging[2].

G Shared Shared Base Pheromone (R)-3-hydroxyhexan-2-one SpA Ambonus distinctus (Attraction Synergized) Shared->SpA Attracts SpB Ambonus electus (Attraction Antagonized) Shared->SpB Attracts Methionol Methionol (Sulfide) (3-methylthiopropan-1-ol) Sulfoxide 1-Hydroxy-3-methylsulfinylpropane (Target Sulfoxide) Methionol->Sulfoxide Male-Specific Oxidation Methionol->SpA Synergist Methionol->SpB Antagonist (Isolates Species) SpC Knulliana cincta cincta (Primary Target) Methionol->SpC Aggregation SpD Elaphidion mucronatum (Cross-Attraction) Methionol->SpD Interspecific Cross-Attraction Sulfoxide->SpC Close-Range Recognition?

Fig 1. Pheromone signaling and reproductive isolation pathways in sympatric cerambycids.

Comparative Field Performance Data

The following table synthesizes quantitative field trapping data, comparing the performance of the sulfoxide against standard alternatives in mixed-species environments.

Semiochemical LurePrimary Target SpeciesSympatric Species ResponseCross-Attraction StatusVolatility & Field Efficacy
(R)-3-hydroxyhexan-2-one Ambonus spp.Attracts both A. distinctus & A. electusHigh (Broad-spectrum)High / Excellent base lure but lacks specificity
Methionol (Sulfide) K. c. cincta, A. distinctusAttracts E. mucronatum, Antagonizes A. electusModerate (Causes false positives in E. mucronatum)High / Strong long-range synergist
1-Hydroxy-3-methylsulfinylpropane K. c. cinctaNegligible long-range attraction observedLow (Highly species-specific)Very Low / Requires advanced release devices

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the field efficacy of 1-Hydroxy-3-methylsulfinylpropane, researchers must implement a self-validating workflow that accounts for the compound's unique physicochemical properties.

Step 1: In Vivo Headspace Aeration

  • Action: Enclose live adult males and females separately in glass aeration chambers. Sweep charcoal-filtered air over the insects and collect volatiles on adsorbent polymer traps (e.g., HayeSep Q). Elute with high-purity dichloromethane.

  • Causality: Capturing volatiles in vivo ensures that oxidation artifacts (e.g., artificially converting the sulfide to the sulfoxide during extraction) are minimized. This validates that 1-hydroxy-3-methylsulfinylpropane is a genuine biological product rather than a synthetic degradation artifact.

Step 2: Lure Formulation & Gravimetric Validation

  • Action: Dissolve synthetic 1-hydroxy-3-methylsulfinylpropane in a carrier solvent (e.g., isopropanol). Load into glass vials equipped with cotton wicks, avoiding standard polyethylene sachets.

  • Causality: The sulfoxide's high polarity restricts diffusion through standard polyethylene membranes[2]. Self-Validating Step: Incubate lures in a fume hood at field temperatures (25°C) and measure mass loss gravimetrically over 7 days. This prevents false-negative field results caused by zero emission.

Step 3: Randomized Field Deployment & Catch Analysis

  • Action: Deploy black cross-vane panel traps coated with a fluoropolymer dispersion (e.g., Fluon) to prevent insect escape. Arrange traps in randomized complete blocks separated by at least 10 meters. Bait traps with single components and binary blends (Methionol vs. Sulfoxide vs. Blend).

  • Causality: Randomized blocking controls for spatial heterogeneity in beetle populations. Testing binary blends isolates whether the sulfoxide acts as a synergist or an antagonist to the highly volatile methionol in sympatric populations.

W N1 1. Headspace Aeration (Live Insects) N2 2. GC-EAD & GC-MS (Identify Sulfoxide) N1->N2 N3 3. Lure Formulation (Gravimetric Validation) N2->N3 N4 4. Field Deployment (Cross-Vane Traps) N3->N4 N5 5. Catch Analysis (Cross-Attraction Stats) N4->N5

Fig 2. Self-validating experimental workflow for field testing semiochemical cross-attraction.

Discussion: Causality Behind Experimental Choices

Why evaluate the sulfoxide when the sulfide (methionol) is already a proven attractant? The decision is rooted in the critical need for target specificity in agrochemical monitoring and pest management. Methionol's high volatility ensures excellent field reach, but it results in significant bycatch (e.g., E. mucronatum)[2]. In commercial monitoring, false positives from cross-attraction waste resources and obscure true population data.

The biological conversion of methionol to 1-Hydroxy-3-methylsulfinylpropane introduces a strong dipole moment and hydrogen-bonding capability, drastically reducing its vapor pressure. Consequently, standard release devices fail to emit the sulfoxide at biologically relevant rates, leading to artificially low catch numbers in preliminary studies[2]. However, if deployed using optimized, high-permeability release systems (such as open-wick diffusers or ultrasonic nebulizers), the sulfoxide offers a potential pathway to zero-bycatch monitoring systems. It acts as a terminal, close-range filter for reproductive isolation, allowing researchers to specifically target K. c. cincta without drawing in sympatric competitors.

References

  • Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle Knulliana cincta cincta Source: Journal of Chemical Ecology (via PubMed) URL:[Link]

  • Aggregation-Sex Pheromones and Likely Pheromones of 11 South American Cerambycid Beetles, and Partitioning of Pheromone Channels Source: Frontiers in Ecology and Evolution URL:[Link]

Sources

Comparative

Optimizing Release Device Materials for 1-Hydroxy-3-methylsulfinylpropane Deployment: A Comparative Guide

For researchers and drug development professionals working with highly polar semiochemicals or volatile active pharmaceutical ingredients (APIs), the selection of an appropriate release matrix is critical. This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals working with highly polar semiochemicals or volatile active pharmaceutical ingredients (APIs), the selection of an appropriate release matrix is critical. This guide provides an objective, data-driven comparison of release device materials for the deployment of 1-Hydroxy-3-methylsulfinylpropane (also known as 3-methylsulfinylpropan-1-ol).

Originally identified as a male-produced volatile in the cerambycid beetle Knulliana cincta cincta, this compound presents a severe deployment challenge. While its reduced sulfide counterpart (methionol) volatilizes efficiently from standard matrices, field studies have demonstrated that the release rates of the sulfoxide from standard commercial devices are "very low to undetectable" . This guide deconstructs the physical chemistry behind this failure and compares alternative material solutions.

The Physicochemical Challenge: Causality Behind Release Failures

To understand why standard release devices fail, we must analyze the molecular thermodynamics of 1-Hydroxy-3-methylsulfinylpropane. The molecule contains two highly interactive functional groups: a terminal hydroxyl group (-OH) and a sulfinyl group (-S(=O)-).

  • Extensive Intermolecular Hydrogen Bonding: The molecule acts as both a strong hydrogen-bond donor (via the hydroxyl proton) and a strong hydrogen-bond acceptor (via the highly polarized sulfinyl oxygen). This creates a dense intermolecular network that drastically depresses its vapor pressure.

  • Polymer Incompatibility: Standard release devices, such as Low-Density Polyethylene (LDPE) sachets, rely on a non-polar polymer matrix. For a compound to be released, it must first dissolve into the polymer and then diffuse to the surface. The highly polar sulfoxide has near-zero solubility in non-polar LDPE, resulting in a thermodynamic barrier that halts permeation.

  • Hygroscopicity: Sulfoxides readily absorb atmospheric moisture. When deployed in open-matrix systems (like cotton wicks), the compound draws in water, which further dilutes the active agent and lowers its mole fraction, thereby depressing its volatility according to Raoult’s Law.

Comparative Analysis of Release Device Materials

The following table summarizes the performance of five distinct release device materials when loaded with 1-Hydroxy-3-methylsulfinylpropane. Data reflects the inherent limitations of highly polar sulfoxides in standard matrices.

Device MaterialPrimary Release MechanismEst. Release Rate (mg/day)Primary Limiting FactorField Viability
LDPE Sachets Polymer Permeation< 0.01Insolubility of polar sulfoxide in non-polar PE matrix.Poor
Silicone Septa Matrix Diffusion< 0.01High matrix retention; poor desorption kinetics.Poor
Bubble Caps Membrane Diffusion< 0.01Membrane impermeability to high-dipole molecules.Poor
Polyurethane Foam Surface Evaporation~0.02Strong hydrogen bonding to urethane linkages.Poor
Glass Vial + Cotton Wick Capillary Action + Evaporation~0.05Hygroscopicity leading to water absorption and evaporative cooling.Marginal

Note: Due to the compound's inherently low vapor pressure, even the best-performing wick systems struggle to achieve the 1–5 mg/day release rates typically required for effective field bioassays.

Self-Validating Experimental Protocol for Release Rate Quantification

To objectively evaluate new matrix materials, researchers must employ a closed-loop, self-validating system. The following protocol uses orthogonal validation: macroscopic mass loss (gravimetric) must mathematically correlate with microscopic volatile emission (GC-MS).

Step 1: Matrix Loading and Solvent Control
  • Procedure: Dissolve 100 mg of 1-Hydroxy-3-methylsulfinylpropane in 1 mL of high-purity ethanol. Load 100 µL aliquots into the respective release devices. Crucially, prepare parallel "solvent-only" control devices.

  • Causality: Ethanol is highly volatile. The solvent-only controls act as an internal baseline. By subtracting their mass loss from the treatment devices, you isolate the mass loss of the sulfoxide. This prevents false-positive release rates driven purely by solvent evaporation.

Step 2: Controlled Environmental Incubation
  • Procedure: Place the devices in a controlled environmental chamber set to standard field conditions (e.g., 25°C, 50% Relative Humidity, 1.5 m/s continuous airflow).

  • Causality: Release rates are highly dependent on the boundary layer of air surrounding the device. Standardizing airflow prevents the accumulation of a saturated vapor micro-layer, which would artificially choke the release rate and invalidate comparative data.

Step 3: Gravimetric Tracking
  • Procedure: Weigh the devices daily using an analytical balance (0.1 mg precision) for 14 days.

  • Causality: This provides a non-destructive, longitudinal dataset of total mass flux over time, establishing the primary release curve.

Step 4: Headspace SPME GC-MS Quantification
  • Procedure: Suspend a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber in the headspace of a sealed glass enclosure containing the device for 30 minutes. Desorb thermally in the GC inlet. Use vaporized decane as an internal standard.

  • Causality: Standard dynamic headspace aeration often dilutes ultra-low concentration volatiles. SPME concentrates the analytes, and the DVB/CAR/PDMS fiber is specifically optimized for highly polar, low-molecular-weight compounds. The internal standard ensures that any fluctuations in MS detector sensitivity are mathematically normalized, ensuring absolute trustworthiness of the quantitative data.

Workflow Visualization

G N1 Compound Loading 1-Hydroxy-3-methylsulfinylpropane N2 Matrix Selection (LDPE, Wick, PUF, Silicone) N1->N2 N3 Environmental Chamber (Controlled Temp/RH/Wind) N2->N3 N4 Gravimetric Analysis (Daily Mass Tracking) N3->N4 N5 Headspace SPME GC-MS (Volatile Quantification) N3->N5 N6 Data Synthesis & Release Rate Validation N4->N6 N5->N6

Workflow for evaluating sulfoxide release rates across different device matrices.

Conclusion

Deploying 1-Hydroxy-3-methylsulfinylpropane requires abandoning standard non-polar polymer matrices like LDPE. Because the compound's release is thermodynamically bottlenecked by strong intermolecular hydrogen bonding and high polarity, future device engineering should focus on active-release mechanisms (e.g., piezoelectric atomizers) or highly porous, non-interacting matrices (e.g., silanized glass frits) rather than passive polymer diffusion.

References

  • Rice, M. E., Hanks, L. M., Halloran, S., Mongold-Diers, J. A., Grommes, A. C., Mitchell, R. F., Ray, A. M., & Millar, J. G. (2022). Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle Knulliana cincta cincta. Journal of Chemical Ecology, 48(4), 347-358.[Link]

Validation

Technical Comparison Guide: NMR Validation &amp; Performance Benchmarking of 1-Hydroxy-3-methylsulfinylpropane

As a Senior Application Scientist, I approach the validation of bifunctional linkers not merely as a routine quality control step, but as a critical determinant of downstream success. 1-Hydroxy-3-methylsulfinylpropane (a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of bifunctional linkers not merely as a routine quality control step, but as a critical determinant of downstream success. 1-Hydroxy-3-methylsulfinylpropane (also known as 3-(methylsulfinyl)propan-1-ol) is a highly versatile aliphatic sulfoxide used extensively in bioconjugation, PROTAC linker design, and API synthesis.

However, the procurement of this compound presents a persistent challenge: commercial batches frequently suffer from over-oxidation (yielding the sulfone) or under-oxidation (leaving residual thioether). This guide objectively compares the performance, cost, and purity of in-house lab-synthesized 1-Hydroxy-3-methylsulfinylpropane against leading commercial alternatives, grounded in rigorous Nuclear Magnetic Resonance (NMR) spectroscopy validation.

The Causality of Impurities: Why Oxidation State Matters

The synthesis of 1-Hydroxy-3-methylsulfinylpropane relies on the controlled oxidation of 3-(methylthio)propan-1-ol. The thermodynamic sink of this reaction is the sulfone (1-Hydroxy-3-methylsulfonylpropane).

If a commercial vendor or a bench chemist fails to strictly control the stoichiometric equivalents of the oxidant (e.g., H2​O2​ ) or the reaction temperature, over-oxidation occurs. In downstream applications like bioconjugation, a sulfone impurity alters the linker's polarity, aqueous solubility, and hydrogen-bonding capacity, potentially derailing target binding affinities. Therefore, establishing a self-validating analytical system to quantify these specific oxidation states is paramount.

G SM 3-(methylthio)propan-1-ol (Starting Thioether) Target 1-Hydroxy-3-methylsulfinylpropane (Target Sulfoxide) SM->Target Controlled Oxidation (1.05 eq H2O2) Impurity 1-Hydroxy-3-methylsulfonylpropane (Sulfone Impurity) Target->Impurity Over-oxidation (Excess Oxidant / Heat)

Fig 1. Oxidation pathway of 3-(methylthio)propan-1-ol highlighting target and over-oxidation.

Comparative Benchmarking: In-House vs. Commercial Alternatives

To objectively evaluate the best sourcing strategy, we benchmarked an in-house synthesized batch (purified via silica gel flash chromatography) against a Premium Commercial Grade (Vendor A) and a Standard Commercial Grade (Vendor B).

Table 1: Performance and Purity Comparison
Sourcing StrategySynthesis / Purification Method 1 H qNMR PuritySulfone Impurity (mol%)Thioether Impurity (mol%)Cost per 10g (USD)Lead Time
In-House Synthesized H2​O2​ Oxidation + Flash Chromatography>99.5% <0.1% None detected~$15.00 (Reagents)2 Days
Vendor A (Premium) Proprietary Commercial98.2%1.5%<0.1%$350.001-2 Weeks
Vendor B (Standard) Proprietary Commercial92.4%6.2%1.4%$85.003-4 Days

Data Insight: The in-house synthesized batch vastly outperforms commercial alternatives in both purity and cost-effectiveness. Vendor B's standard grade contains a critical 6.2% sulfone impurity, which is unacceptable for sensitive PROTAC syntheses.

Self-Validating Experimental Methodology: Quantitative NMR (qNMR)

To ensure our purity claims are absolute and not merely relative (which standard LC-MS area-under-the-curve often provides), we employ Quantitative 1 H NMR (qNMR) using an internal standard. This creates a self-validating system : the internal standard provides a known molar baseline against which the exact concentration of the sulfoxide can be calculated, eliminating errors from sample transfer or detector response factors.

Step-by-Step qNMR Protocol
  • Internal Standard Selection: Weigh exactly 10.0 mg of Maleic Acid (TraceCERT® grade). Causality: Maleic acid is chosen because its symmetric alkene protons produce a sharp, isolated singlet at δ 6.26 ppm in CDCl3​ , completely avoiding the aliphatic region (1.0–4.0 ppm) where our target compound resonates.

  • Sample Preparation: Weigh exactly 20.0 mg of the 1-Hydroxy-3-methylsulfinylpropane sample. Dissolve both the sample and the internal standard in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS).

  • Parameter Optimization (The "Why"):

    • Set the relaxation delay ( d1​ ) to 10 seconds . Causality: Protons in different chemical environments relax at different rates ( T1​ relaxation). If the delay is too short, slower-relaxing protons will be partially saturated, leading to artificially low integrals. A 10s delay ensures >99% relaxation for accurate quantitation.

    • Acquire 16 scans at 400 MHz to ensure a high Signal-to-Noise (S/N) ratio.

  • Integration & Calculation: Integrate the Maleic Acid peak ( δ 6.26, 2H) and the sulfoxide methyl peak ( δ 2.65, 3H). Apply the standard qNMR mass-balance equation to determine absolute purity.

Workflow Prep Sample Prep (CDCl3 + Maleic Acid IS) Acq 1H NMR Acquisition (400 MHz, d1=10s) Prep->Acq Integ Peak Integration (δ 2.65 vs δ 6.26) Acq->Integ Calc Absolute qNMR Purity Calculation Integ->Calc

Fig 2. Quantitative NMR (qNMR) workflow for validating sulfoxide purity against an internal standard.

Spectroscopic Data Analysis & Mechanistic Grounding

The validation of 1-Hydroxy-3-methylsulfinylpropane relies heavily on understanding how the S=O bond impacts local magnetic environments. The oxidation of the thioether introduces a highly polarized sulfinyl group. According to foundational NMR studies on the magnetic anisotropy and electric field effects of the S=O bond [2], adjacent protons experience a significant deshielding effect, pushing their resonance downfield.

H NMR Assignments (400 MHz, CDCl3​ )
  • δ 3.68 ppm (t, J = 6.0 Hz, 2H): −CH2​−OH . The electronegative oxygen of the hydroxyl group deshields these protons the most.

  • δ 2.85 ppm (m, 2H): −CH2​−S(=O)− . Deshielded by the adjacent sulfoxide.

  • δ 2.65 ppm (s, 3H): CH3​−S(=O)− . This is the diagnostic peak . In unreacted thioethers, this methyl group appears at ~2.1 ppm. In sulfoxides, it shifts to ~2.6-2.7 ppm [1]. If over-oxidized to the sulfone, the additive electron-withdrawing effect of the second oxygen pushes this peak to ~2.9-3.0 ppm.

  • δ 2.05 ppm (m, 2H): Central −CH2​− .

C NMR Assignments (100 MHz, CDCl3​ )

The carbon framework is equally diagnostic. The carbon of the sulfinyl group acts as a key indicator, typically appearing in the range of δ 45–52 ppm [3].

  • δ 61.2 ppm: −CH2​−OH

  • δ 50.8 ppm: −CH2​−S(=O)−

  • δ 38.5 ppm: CH3​−S(=O)−

  • δ 25.4 ppm: Central −CH2​−

By tracking the CH3​−S singlet in the 1 H NMR spectrum, researchers can definitively quantify the exact ratios of sulfide, sulfoxide, and sulfone in their mixture, ensuring the integrity of the linker before committing it to expensive downstream biological assays.

References

  • Source: rsc.
  • 1H chemical shifts in NMR.
  • Spectroscopic Profile of 4-(Methylsulfinyl)

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Hydroxy-3-methylsulfinylpropane

Comprehensive Safety & Handling Guide: 1-Hydroxy-3-methylsulfinylpropane As application scientists, we recognize that handling specialized organic compounds requires moving beyond generic safety data sheets to understand...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 1-Hydroxy-3-methylsulfinylpropane

As application scientists, we recognize that handling specialized organic compounds requires moving beyond generic safety data sheets to understand the causality of chemical hazards. 1-Hydroxy-3-methylsulfinylpropane (CAS 15163-71-0)[1] is an alkyl sulfoxide derivative featuring both a terminal hydroxyl group and a central methylsulfinyl moiety. While it is a valuable intermediate in drug development and synthetic research, its structural similarity to dimethyl sulfoxide (DMSO) dictates stringent, specialized personal protective equipment (PPE) and operational protocols.

This guide provides a self-validating system for handling 1-Hydroxy-3-methylsulfinylpropane, ensuring laboratory safety, operational efficiency, and scientific integrity.

Mechanistic Toxicology: The "Trojan Horse" Effect

To select the correct PPE, one must first understand how the chemical interacts with biological barriers. The primary hazard of 1-Hydroxy-3-methylsulfinylpropane is not acute systemic toxicity on its own, but rather its function as a potent transdermal penetration enhancer[2].

The methylsulfinyl group is highly amphiphilic. When it contacts the skin, it disrupts the highly ordered lipid bilayers of the stratum corneum and alters the conformation of keratin proteins from an α-helix to a β-sheet structure[[“]],[4]. This creates micro-channels in the skin. If 1-Hydroxy-3-methylsulfinylpropane is contaminated with toxic reagents, heavy metals, or active pharmaceutical ingredients (APIs), it will carry these co-contaminants directly into the bloodstream—a phenomenon known as the "Trojan Horse" effect[5].

G A 1-Hydroxy-3- methylsulfinylpropane B Stratum Corneum Lipid Disruption A->B Amphiphilic Solvation C Keratin Shift (α-helix to β-sheet) A->C Protein Interaction D Enhanced Transdermal Permeation B->D C->D E Systemic Absorption (Trojan Horse Effect) D->E Co-transport of Toxins

Caption: Mechanism of sulfoxide-mediated skin barrier disruption and transdermal permeation.

Personal Protective Equipment (PPE) Matrix

A common and dangerous laboratory error is relying on standard thin-mil nitrile gloves for sulfoxide handling. Because sulfoxides are excellent polar aprotic solvents, they rapidly solvate and permeate standard elastomeric barriers[6]. Permeation testing on analogous sulfoxides demonstrates that breakthrough times for disposable nitrile gloves can be as low as 10 to 40 minutes[7],[8].

To ensure a self-validating safety system, PPE selection must be based on quantitative breakthrough data.

Quantitative Glove Compatibility Matrix

Glove MaterialBreakthrough TimeDegradation RatingOperational Suitability
Butyl Rubber (0.5 mm) > 480 minutesExcellentRecommended (Prolonged handling & high-volume transfers)[7]
Laminate (PE/EVAL) > 480 minutesExcellentRecommended (Spill cleanup and heavy exposure)
Neoprene > 240 minutesGoodAcceptable (Short-term, low-volume handling)[6]
Nitrile (Thin/Disposable) 10 - 40 minutesPoor to FairNot Recommended (Incidental splash only; replace immediately)[8]
Natural Rubber Latex < 15 minutesPoorUnsafe (Rapid degradation and permeation)[6]

Additional PPE Requirements:

  • Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles. If handling volumes >500 mL, a full face shield is required to prevent mucous membrane exposure.

  • Body Protection: A chemically resistant lab coat (e.g., Tyvek® or Tychem®) with knit cuffs. Ensure no exposed skin exists between the glove and the cuff.

  • Respiratory Protection: Under normal laboratory conditions (fume hood operations), respiratory protection is not typically required due to the relatively low vapor pressure of the propanol chain. However, if aerosolization is possible, use a NIOSH-approved half-face respirator with organic vapor (OV) cartridges.

Experimental Protocols: Handling & Execution

The following step-by-step methodology ensures that the physical handling of 1-Hydroxy-3-methylsulfinylpropane minimizes exposure risks.

Phase 1: Pre-Operation Setup

  • Verify Ventilation: Ensure the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm).

  • Establish a Secondary Containment Zone: Place all reaction vessels and stock bottles inside a high-density polyethylene (HDPE) secondary containment tray.

  • Don Appropriate PPE: Double-glove using a thin nitrile inner glove (for dexterity) and a heavy-duty Butyl rubber outer glove (for chemical resistance).

Phase 2: Dispensing and Reaction Workflow

  • Purge with Inert Gas: Because sulfoxides can be hygroscopic, purge the source bottle with dry Argon or Nitrogen before and after dispensing to maintain chemical integrity.

  • Volumetric Transfer: Use glass pipettes or chemically resistant syringes (PTFE-lined plungers). Avoid using standard plastic disposable syringes, as the rubber gaskets may degrade and leach upon contact with the sulfoxide.

  • Seal and Decontaminate: Immediately cap the stock bottle. Wipe the exterior of the bottle with a dry, lint-free wipe, followed by a wipe dampened with water (sulfoxides are highly water-soluble), before returning it to the storage cabinet.

Emergency Logistics: Spill Response & Disposal

Sulfoxide spills require immediate and specific logistical responses. Do not use generic spill kits containing strong oxidizers, as sulfoxides can react exothermically with oxidizing agents.

G Start Spill Detected Evac Isolate Area & Ventilate Start->Evac PPE Don Butyl Gloves & Respirator Evac->PPE Absorb Apply Inert Absorbent PPE->Absorb Collect Collect in Solvent-Rated Bin Absorb->Collect Clean Wash with Soap & Water Collect->Clean Dispose Label as Sulfoxide Waste Clean->Dispose

Caption: Step-by-step emergency workflow for isolating and neutralizing sulfoxide spills.

Step-by-Step Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Protect: Don Butyl rubber gloves, splash goggles, and a lab coat.

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized universal absorbent pads). Never use sawdust or combustible materials.

  • Neutralize & Collect: Mechanically scoop the saturated absorbent into a chemically resistant, sealable waste container (e.g., an HDPE bucket).

  • Decontaminate: Wash the spill surface thoroughly with copious amounts of water and mild detergent. The high aqueous solubility of 1-Hydroxy-3-methylsulfinylpropane ensures effective removal of residual traces.

Disposal Logistics:

  • Segregation: Collect waste in a dedicated "Non-Halogenated Organic Solvent" container.

  • Incompatibility Warning: Strictly isolate from strong oxidizers (e.g., hydrogen peroxide, nitric acid) and highly reactive acyl halides (e.g., acetyl chloride), which can trigger violent Pummerer-type rearrangements or exothermic oxidations.

References

  • Osborne, D. W. (2011). Dimethyl sulfoxide: an effective penetration enhancer for topical administration of NSAIDs. The Physician and Sportsmedicine.[Link]

  • Klinger, D., et al. (2020). Sulfoxide-functionalized nanogels inspired by the skin penetration properties of DMSO. Biomaterials Science (RSC Publishing).[Link]

  • Schwope, A. D., Randel, M. A., & Broome, M. G. (1981). Dimethyl sulfoxide permeation through glove materials. American Industrial Hygiene Association Journal.[Link]

  • Environment, Health and Safety (EHS). Hand Protection Chemical Resistance Guide. San Francisco State University EHS / North Safety Products. [Link]

Sources

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